4-FLUORO-3,5-DIMETHYL-DL-PHENYLALANINE
説明
BenchChem offers high-quality 4-FLUORO-3,5-DIMETHYL-DL-PHENYLALANINE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-FLUORO-3,5-DIMETHYL-DL-PHENYLALANINE including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
(2S)-2-amino-3-(4-fluoro-3,5-dimethylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2/c1-6-3-8(4-7(2)10(6)12)5-9(13)11(14)15/h3-4,9H,5,13H2,1-2H3,(H,14,15)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXQFWPMVPQNOY-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1F)C)C[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical structure and properties of 4-Fluoro-3,5-dimethyl-DL-phenylalanine
Executive Summary
4-Fluoro-3,5-dimethyl-DL-phenylalanine (4F-3,5-Me-Phe) is a highly specialized non-canonical amino acid used primarily as a structural probe in protein engineering and a pharmacophore modulator in medicinal chemistry. It combines the metabolic resistance of the carbon-fluorine bond with the steric occlusion of ortho-methyl groups. This unique substitution pattern effectively blocks the para position from metabolic oxidation while restricting rotation around the C(aryl)-C(beta) bond, making it an invaluable tool for stabilizing peptide conformations and enhancing the proteolytic resistance of therapeutic candidates.
Chemical Architecture & Stereochemistry
Structural Identity
The molecule features a phenylalanine scaffold modified at the phenyl ring. The 4-position is substituted with a fluorine atom, a classic bioisostere for hydrogen that blocks metabolic hydroxylation (CYP450 oxidation). The 3- and 5-positions are methylated, creating a "picket fence" steric environment around the fluorine and the aromatic core.
| Property | Data |
| IUPAC Name | 2-amino-3-(4-fluoro-3,5-dimethylphenyl)propanoic acid |
| CAS Number | 1259957-45-3 |
| Molecular Formula | C₁₁H₁₄FNO₂ |
| Molecular Weight | 211.23 g/mol |
| Stereochemistry | DL (Racemic mixture of R and S enantiomers) |
| Appearance | White to off-white crystalline solid |
Electronic and Steric Effects
-
The Fluorine Effect: Fluorine is the most electronegative element (3.98 Pauling scale), pulling electron density from the aromatic ring (inductive withdrawal, -I). However, it also donates electron density into the π-system via resonance (+R). In the 4-position, it specifically deactivates the ring toward electrophilic aromatic substitution at the meta positions while blocking the para site.
-
The 3,5-Dimethyl Effect: The two methyl groups provide electron donation (+I), counteracting the fluorine's withdrawal. More importantly, they impose significant steric hindrance. This "ortho-effect" restricts the rotation of the phenyl ring within a protein binding pocket, potentially locking a ligand into a bioactive conformation (atropisomerism).
Synthesis Protocol: The Acetamidomalonate Route
Methodology: The most robust route for synthesizing racemic (DL) phenylalanine derivatives is the Acetamidomalonate Synthesis . This method utilizes diethyl acetamidomalonate as a glycine equivalent, which is alkylated with the appropriate benzyl halide.
Reagents:
-
Starting Material: 4-Fluoro-3,5-dimethylbenzyl bromide
-
Nucleophile: Diethyl acetamidomalonate
-
Base: Sodium ethoxide (NaOEt) in absolute ethanol
-
Hydrolysis: 48% Hydrobromic acid (HBr) or 6M HCl
Step-by-Step Experimental Workflow
-
Enolate Formation: Dissolve diethyl acetamidomalonate (1.0 eq) in anhydrous ethanol containing sodium ethoxide (1.1 eq). Stir under nitrogen at room temperature for 30 minutes to generate the sodiomalonate enolate.
-
Alkylation: Add 4-Fluoro-3,5-dimethylbenzyl bromide (1.0 eq) dropwise to the enolate solution. Reflux the mixture for 4–6 hours. Monitor consumption of the benzyl bromide via TLC (Hexane:EtOAc 4:1).
-
Checkpoint: The formation of the alkylated diester intermediate is indicated by a new spot with lower Rf than the benzyl bromide.
-
-
Hydrolysis and Decarboxylation: Concentrate the reaction mixture to remove ethanol. Resuspend the residue in 48% HBr (10 mL/g of substrate) and reflux for 12–18 hours. This step performs three transformations in one pot:
-
Hydrolysis of the ethyl esters.
-
Hydrolysis of the acetamide (N-deacetylation).
-
Thermal decarboxylation of the resulting malonic acid derivative.
-
-
Purification: Cool the solution and neutralize to pH 6.0–6.5 using concentrated ammonium hydroxide. The free amino acid, 4-Fluoro-3,5-dimethyl-DL-phenylalanine, will precipitate. Filter the white solid, wash with ice-cold water and ethanol, and recrystallize from water/ethanol.
Synthesis Pathway Diagram
Figure 1: The acetamidomalonate pathway for the synthesis of 4-Fluoro-3,5-dimethyl-DL-phenylalanine.
Physicochemical Profiling
The introduction of methyl groups and fluorine significantly alters the physicochemical landscape compared to native phenylalanine.
Comparative Properties Table
| Property | Phenylalanine (Phe) | 4-Fluoro-Phe | 4-Fluoro-3,5-dimethyl-Phe | Impact Analysis |
| Van der Waals Volume | ~130 ų | ~135 ų | ~165 ų | Significant steric bulk increase due to methyls. |
| Lipophilicity (LogP) | 1.38 | ~1.45 | ~2.30 | Methyls add ~0.5 LogP each; F adds ~0.1-0.2. More membrane permeable. |
| pKa (COOH) | 1.83 | 2.15 | ~2.20 | Slight increase in acidity due to F induction, tempered by methyl donation. |
| pKa (NH3+) | 9.13 | 9.10 | ~9.20 | Minimal change; zwitterionic character maintained. |
| Metabolic Stability | Low (Para-hydroxylation) | High (Para-blocked) | Very High | Blocks both para-oxidation and ortho-hydroxylation. |
19F NMR Signature
This compound is an excellent probe for 19F NMR spectroscopy .
-
Chemical Shift: The 4-F signal typically appears around -110 to -120 ppm (relative to CFCl₃).
-
Sensitivity: The 3,5-dimethyl groups restrict the rotation of the phenyl ring, often leading to distinct chemical shifts if the molecule is bound to a protein, allowing researchers to resolve specific conformational states.
Medicinal & Bio-orthogonal Applications[2][3][4][5][6]
Metabolic Blockade
In drug development, rapid clearance often occurs via CYP450-mediated oxidation of aromatic rings.
-
Para-Block: The C-F bond (116 kcal/mol) is too strong for CYP450 enzymes to cleave, preventing the formation of tyrosine analogs.
-
Ortho-Shield: The 3,5-methyl groups sterically hinder the approach of metabolic enzymes to the ortho positions, preventing the formation of catechol-like metabolites.
Protein Engineering (The "Teflon" Effect)
Incorporating this amino acid into peptide drugs increases hydrophobicity and proteolytic stability. The "greasy" nature of the 3,5-dimethyl-4-fluorophenyl group improves binding affinity to hydrophobic pockets in receptor targets (e.g., GPCRs), while the fluorine atom can engage in multipolar interactions with amide backbones.
Mechanism of Action Diagram
Figure 2: Mechanism of metabolic stabilization provided by the 4-fluoro-3,5-dimethyl substitution pattern.
References
-
Haufe, G., & Lergenmüller, M. (2020). Fluorinated Phenylalanines: Synthesis and Pharmaceutical Applications. Beilstein Journal of Organic Chemistry.
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
PubChem Database. (2023). 4-Fluoro-L-phenylalanine Compound Summary. National Center for Biotechnology Information.
-
Chem-Impex International. (2023). Product Analysis: 4-Fluoro-DL-phenylalanine.
-
Isotope Laboratories. (2023). Stable Isotopes for Biomolecular NMR: Fluorinated Amino Acids.
Sources
4-Fluoro-3,5-dimethyl-DL-phenylalanine: A Technical Guide for Advanced Research
An In-depth Exploration of a Unique Phenylalanine Analog for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Fluoro-3,5-dimethyl-DL-phenylalanine, a synthetically derived, non-proteinogenic amino acid. While specific experimental data for this compound is limited, this document consolidates available information and provides expert insights into its predicted physicochemical properties, potential synthetic pathways, and diverse applications in drug discovery and chemical biology, drawing upon the extensive knowledge of structurally related fluorinated and alkylated phenylalanine analogs.
Chemical Identity and Physicochemical Properties
4-Fluoro-3,5-dimethyl-DL-phenylalanine is a derivative of the essential amino acid DL-phenylalanine, distinguished by the substitution of a fluorine atom at the fourth position and methyl groups at the third and fifth positions of the phenyl ring. This unique substitution pattern is anticipated to confer distinct properties relevant to medicinal chemistry and biochemical studies.
Table 1: Physicochemical Data of 4-Fluoro-3,5-dimethyl-DL-phenylalanine and Related Analogs
| Property | 4-Fluoro-3,5-dimethyl-DL-phenylalanine | 4-Fluoro-DL-phenylalanine[1] | 3,5-Difluoro-DL-phenylalanine |
| CAS Number | 1259957-45-3 | 51-65-0 | 326-03-4 |
| Molecular Formula | C₁₁H₁₄FNO₂ | C₉H₁₀FNO₂ | C₉H₉F₂NO₂ |
| Molecular Weight | 211.23 g/mol | 183.18 g/mol | 201.17 g/mol |
| Appearance | Solid (predicted) | White powder or shiny flakes | Data not available |
| Melting Point | Data not available | 252-254 °C (decomposes) | Data not available |
| Boiling Point | Data not available | Data not available | Data not available |
| Solubility | Predicted to have low solubility in water, higher in organic solvents like DMSO. | Less than 1 mg/mL in water at 21°C | Data not available |
The introduction of a fluorine atom can significantly alter a molecule's properties, including its acidity, basicity, lipophilicity, and metabolic stability. The presence of two methyl groups further modifies its steric profile and hydrophobicity, making 4-Fluoro-3,5-dimethyl-DL-phenylalanine a compound of interest for creating novel molecular scaffolds.
Synthesis and Chemical Reactivity
A general and adaptable method for the synthesis of various substituted phenylalanine derivatives is the Erlenmeyer-Plöchl reaction, which can be followed by reduction and hydrolysis.
Conceptual Synthetic Workflow:
A potential synthetic route could commence with 4-fluoro-3,5-dimethylbenzaldehyde. This starting material could undergo a series of reactions to introduce the amino acid functionality.
Caption: Conceptual synthetic workflow for 4-Fluoro-3,5-dimethyl-DL-phenylalanine.
Potential Applications in Research and Drug Development
The unique structural features of 4-Fluoro-3,5-dimethyl-DL-phenylalanine suggest its utility in several areas of advanced research, particularly in the design of novel therapeutic agents and as a tool for biochemical investigation. The incorporation of fluorinated amino acids into peptides and proteins is a well-established strategy to enhance their stability and biological activity.
Peptide and Protein Engineering
The introduction of this unnatural amino acid into peptide sequences can modulate their conformation and stability. The fluorine atom can participate in unique, non-covalent interactions, while the dimethyl substitution provides a bulky, hydrophobic side chain. These features can be exploited to:
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Enhance Proteolytic Stability: The steric hindrance from the methyl groups and the strong C-F bond can make the peptide more resistant to degradation by proteases.
-
Modulate Receptor Binding: The altered side chain can change the binding affinity and selectivity of a peptide for its target receptor.
-
Probe Protein Structure and Function: The fluorine atom serves as a sensitive probe for ¹⁹F-NMR studies, allowing for detailed investigation of protein structure, dynamics, and interactions.
Drug Discovery
As a building block, 4-Fluoro-3,5-dimethyl-DL-phenylalanine can be incorporated into small molecule drug candidates to improve their pharmacokinetic and pharmacodynamic properties. The lipophilicity conferred by the methyl groups can enhance membrane permeability, while the fluorine atom can block metabolic pathways, leading to a longer half-life of the drug.
As a Molecular Probe
The unique spectroscopic signature of the fluorine atom makes this amino acid a valuable tool for various analytical techniques. In addition to ¹⁹F-NMR, it could potentially be used in other spectroscopic methods to study molecular interactions in biological systems.
Logical Relationship of Structural Features to Applications:
Caption: Interplay of structural features and their impact on applications.
Safety and Handling
As with any chemical compound, 4-Fluoro-3,5-dimethyl-DL-phenylalanine should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
4-Fluoro-3,5-dimethyl-DL-phenylalanine represents a promising yet underexplored building block for chemical biology and medicinal chemistry. Its unique combination of a fluorine atom and two methyl groups on the phenyl ring offers a compelling set of properties that can be leveraged to create novel peptides, proteins, and small molecules with enhanced stability, altered biological activity, and utility as sophisticated research tools. Further experimental characterization of this compound is warranted to fully unlock its potential in advancing drug discovery and our understanding of biological systems.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4654, p-Fluorophenylalanine. Retrieved February 27, 2024 from [Link].
Sources
Technical Guide: 4-Fluoro-3,5-dimethyl-DL-phenylalanine as a Privileged Scaffold in Drug Design
Topic: Role of 4-Fluoro-3,5-dimethyl-DL-phenylalanine in Medicinal Chemistry Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Leads
Executive Summary
In the landscape of modern medicinal chemistry, the "magic methyl" effect and strategic fluorination are two of the most powerful tools for lead optimization. 4-Fluoro-3,5-dimethyl-DL-phenylalanine (4F-3,5-Me2-Phe) represents the convergence of these strategies into a single, highly functionalized amino acid building block.
This guide analyzes the utility of 4F-3,5-Me2-Phe not merely as a phenylalanine analog, but as a specialized tool for conformational restriction , metabolic blockade , and hydrophobic pocket optimization . Its structural motif—the 3,5-dimethyl-4-fluorophenyl ring—has been validated in high-profile clinical candidates, most notably the oral GLP-1 receptor agonist Orforglipron (LY3502970) , where it serves as a critical anchor for receptor selectivity and potency.
Medicinal Chemistry Rationale: The "Orthogonal" Substitution
The efficacy of 4F-3,5-Me2-Phe arises from the synergistic interplay between the steric bulk of the methyl groups and the electronic properties of the fluorine atom.
The "Super-Shielded" Para-Position
Native phenylalanine is metabolically vulnerable at the para-position, where Cytochrome P450 enzymes frequently catalyze hydroxylation to tyrosine.
-
Fluorine Blockade: Substitution with fluorine at C4 blocks this metabolic soft spot due to the strength of the C-F bond (approx. 116 kcal/mol) compared to C-H, preventing oxidative metabolism while exerting a minimal steric penalty (Van der Waals radius: F = 1.47 Å vs H = 1.20 Å).
-
Electronic Tuning: The fluorine atom withdraws electron density via induction (-I effect), lowering the pKa of the ammonium group and modulating cation-pi interactions in the receptor binding pocket.
The 3,5-Dimethyl "Lock"
The addition of methyl groups at the meta (3,5) positions introduces significant steric constraints that are absent in mono-fluorinated analogs.
-
Conformational Restriction: The 3,5-dimethyl groups create steric clashes with the peptide backbone or adjacent residues, restricting the rotation of the
and torsion angles. This can "lock" the side chain into a bioactive conformation, reducing the entropic penalty of binding. -
Hydrophobic Filling: The methyl groups add lipophilicity and bulk, allowing the molecule to fill expanded hydrophobic pockets in target proteins (e.g., GPCR transmembrane domains) more effectively than a flat phenyl ring.
Structural Logic Diagram
The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the use of this scaffold.
Caption: SAR logic flow demonstrating how the 4-F and 3,5-Me2 modifications converge to enhance drug-like properties.
Case Study Validation: Orforglipron (LY3502970)
The theoretical benefits of the 3,5-dimethyl-4-fluorophenyl moiety are proven in practice by Orforglipron , an oral non-peptide GLP-1 receptor agonist developed by Eli Lilly.
-
Role of the Moiety: Structural studies (Cryo-EM) reveal that the 3,5-dimethyl-4-fluorophenyl ring of Orforglipron penetrates a deep hydrophobic pocket formed by Transmembrane helices 1 and 7 (TM1/TM7) of the GLP-1 receptor.
-
Mechanism:
-
The 4-Fluoro atom modulates the quadrupole moment of the ring, optimizing interaction with aromatic residues in the receptor.
-
The 3,5-Dimethyl groups provide critical van der Waals contacts that a simple phenyl or 4-fluorophenyl ring could not achieve, driving potency into the nanomolar range.
-
Result: This specific substitution pattern was essential for converting a peptide-binding GPCR into a target for a small-molecule oral drug.
-
Experimental Protocol: Synthesis of 4-Fluoro-3,5-dimethyl-DL-phenylalanine
While the L-enantiomer is often required for final drugs, the DL-racemate is the standard starting point for SAR exploration and can be resolved enzymatically. The robust Erlenmeyer-Plöchl Azlactone Synthesis is the industry standard for this scaffold.
Reagents & Materials
-
Starting Material: 4-Fluoro-3,5-dimethylbenzaldehyde (CAS 363134-35-4)[1]
-
Reagents: N-Acetylglycine, Sodium Acetate (anhydrous), Acetic Anhydride, Hydroiodic acid (HI), Red Phosphorus.
-
Solvents: Acetic acid, Ethanol.
Step-by-Step Methodology
Stage 1: Azlactone Formation
-
Charge: In a round-bottom flask, combine 4-fluoro-3,5-dimethylbenzaldehyde (1.0 eq), N-acetylglycine (1.2 eq), and anhydrous sodium acetate (0.8 eq).
-
Solvent: Add acetic anhydride (3.0 eq) as both solvent and dehydrating agent.
-
Reflux: Heat the mixture to gentle reflux (approx. 120°C) for 2-4 hours. The mixture will turn homogenous and then likely precipitate the azlactone product.
-
Isolation: Cool to room temperature, then to 0°C. Add cold ethanol to break up the solid mass. Filter the crystalline product (4-(4-fluoro-3,5-dimethylbenzylidene)-2-methyloxazol-5(4H)-one). Wash with cold water and cold ethanol.
Stage 2: Hydrolysis & Reduction
-
Suspension: Suspend the isolated azlactone in a mixture of acetic anhydride and red phosphorus (catalytic amount).
-
Reduction: Cautiously add 57% Hydroiodic acid (HI). Note: This step performs a simultaneous reduction of the alkene and hydrolysis of the amide/lactone.
-
Reflux: Reflux the mixture for 4-6 hours.
-
Workup: Evaporate the solvent under reduced pressure. Dissolve the residue in water and filter off unreacted phosphorus.
-
Neutralization: Adjust the pH of the filtrate to pH 6.0–6.5 using Ammonium Hydroxide (NH₄OH). The free amino acid will precipitate.
-
Purification: Recrystallize from water/ethanol to yield pure 4-Fluoro-3,5-dimethyl-DL-phenylalanine.
Synthesis Workflow Diagram
Caption: Step-by-step Erlenmeyer-Plöchl synthesis pathway for the target amino acid.
Comparative Physicochemical Properties
The introduction of the dimethyl and fluoro groups significantly alters the physicochemical profile compared to native phenylalanine.
| Property | Phenylalanine (Phe) | 4-Fluoro-Phe | 4-Fluoro-3,5-dimethyl-Phe | Impact on Drug Design |
| MW | 165.19 | 183.18 | 211.23 | Increased bulk for pocket filling. |
| LogP (Est.) | 1.38 | 1.45 | ~2.1 - 2.3 | Higher Lipophilicity: Improved membrane permeability and hydrophobic binding. |
| pKa (-NH3+) | 9.13 | 9.00 | ~8.9 | Slight acidity increase due to F-induction. |
| Metabolic Stability | Low (Para-hydroxylation) | High (Blocked) | Very High (Blocked + Steric Shield) | Ideal for extending half-life ( |
| Conformation | Flexible | Flexible | Restricted | Reduces entropic cost of binding. |
Applications in Research
Beyond small molecule drugs like Orforglipron, this amino acid is a valuable probe in chemical biology:
-
19F NMR Protein Probes:
-
The 3,5-dimethyl groups lock the ring orientation, often resolving separate signals for the fluorine atom in different protein conformers. The methyl groups also shift the fluorine signal upfield compared to standard 4-F-Phe, providing a unique spectral signature.
-
-
Peptide Engineering:
-
Incorporation into antimicrobial peptides (AMPs) to increase proteolytic stability (due to steric hindrance of proteases) and hydrophobicity, enhancing membrane disruption capabilities.
-
References
-
Eli Lilly & Co. Glucagon-like peptide-1 receptor agonists. Kawai, T., et al. PNAS (2020). "Structural basis for GLP-1 receptor activation by LY3502970."
-
Chemical Synthesis: Synthesis of fluorinated phenylalanines. Beilstein J. Org.[2] Chem. (2020).[3][4][5] "Fluorinated phenylalanines: synthesis and pharmaceutical applications."
-
Compound Data: 4-Fluoro-3,5-dimethyl-DL-phenylalanine. CymitQuimica / CAS Common Chemistry.
-
Starting Material: 4-Fluoro-3,5-dimethylbenzaldehyde.[1] ChemScene.[1]
Sources
The Steric Influence of 3,5-Dimethyl Substitution on Phenylalanine Derivatives: A Tool for Conformationally-Constrained Peptide Design
An In-depth Technical Guide:
Abstract
The strategic modification of amino acid side chains is a cornerstone of modern medicinal chemistry and peptide science. Among the various modifications, the introduction of steric bulk through alkyl substitution on the aromatic ring of phenylalanine offers a powerful tool to control peptide conformation and, consequently, modulate biological activity. This technical guide provides an in-depth exploration of the steric effects imparted by 3,5-dimethyl substitution on phenylalanine derivatives. We will dissect the synthetic methodologies, analyze the profound conformational consequences, and examine the resulting impact on receptor-ligand interactions, drawing upon key examples from the scientific literature. This document is intended for researchers, scientists, and drug development professionals seeking to leverage sterically-hindered amino acids for the rational design of novel therapeutics.
Introduction: The Rationale for Steric Hindrance in Peptide Design
Peptides are highly specific and potent signaling molecules, but their therapeutic potential is often hampered by poor metabolic stability and conformational flexibility. An unbound peptide in solution exists as an ensemble of rapidly interconverting conformers. However, only a specific "bioactive" conformation is responsible for productive binding to a biological target, such as a receptor or enzyme. The energetic cost of "freezing" the peptide into this bioactive conformation upon binding can significantly reduce its binding affinity.
The introduction of sterically demanding groups, such as the 3,5-dimethyl substitution on the phenyl ring of phenylalanine (Phe), serves to restrict the rotational freedom of the side chain (the χ (chi) torsion angles). This pre-organization of the molecule into a more limited conformational space can lead to:
-
Enhanced Receptor Affinity and Selectivity: By favoring a conformation that closely mimics the bound state, the entropic penalty of binding is reduced, potentially leading to higher affinity. Furthermore, the unique shape imposed by the substitution can favor binding to one receptor subtype over others.
-
Increased Proteolytic Stability: The bulky dimethyl groups can act as a shield, sterically hindering the approach of proteases that would otherwise cleave the peptide backbone.
-
Improved Pharmacokinetic Properties: While not always predictable, conformational restriction can influence properties like membrane permeability and solubility.
The 3,5-substitution pattern is particularly intriguing because it places the methyl groups meta to the alanine side chain, inducing significant steric clash that discourages certain rotameric states of the χ1 and χ2 torsion angles, thereby providing a predictable means of conformational control.
Synthesis of 3,5-Dimethylphenylalanine Derivatives
The synthesis of (S)-2-amino-3-(3,5-dimethylphenyl)propanoic acid, the core of these derivatives, is a critical first step. A common and effective method is the asymmetric aminohydroxylation or direct amination of a suitable cinnamic acid precursor.
Experimental Protocol: Asymmetric Synthesis
This protocol is a representative example based on established methodologies.
Step 1: Preparation of 3,5-Dimethylcinnamic Acid
-
Combine 3,5-dimethylbenzaldehyde (1.0 eq), malonic acid (1.2 eq), and piperidine (0.1 eq) in pyridine.
-
Heat the mixture to 100°C for 4-6 hours, monitoring by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture, pour it into an excess of cold 1M HCl, and collect the resulting precipitate by filtration.
-
Wash the solid with cold water and dry under vacuum to yield 3,5-dimethylcinnamic acid.
Step 2: Asymmetric Amination (Example using a chiral auxiliary)
-
Couple the 3,5-dimethylcinnamic acid to a chiral auxiliary, such as a pseudoephedrine derivative, using a standard coupling agent like DCC or HBTU.
-
Perform a stereoselective conjugate addition of an amine source (e.g., lithium (S)-N-benzyl-N-α-methylbenzylamide) to the resulting chiral α,β-unsaturated amide. This step establishes the desired (S)-stereochemistry at the α-carbon.
-
Cleave the auxiliary under acidic or basic conditions to release the protected amino acid.
-
Deprotect the amine and carboxyl groups as needed for subsequent peptide synthesis.
Step 3: Purification and Characterization
-
The final amino acid derivative is typically purified by recrystallization or column chromatography on silica gel.
-
Characterization and confirmation of stereochemical purity are performed using NMR spectroscopy, mass spectrometry, and chiral HPLC.
Conformational Analysis: The Structural Impact of 3,5-Dimethyl Substitution
The primary effect of the 3,5-dimethyl groups is the severe restriction of the side-chain torsion angle χ1, which defines the rotation around the Cα-Cβ bond. In unsubstituted phenylalanine, χ1 rotamers corresponding to gauche(-), trans, and gauche(+) conformations are all accessible. However, the steric clash between the meta-methyl groups and the peptide backbone dramatically disfavors the trans (χ1 ≈ 180°) conformation.
This leads to a strong preference for the gauche(-) (χ1 ≈ -60°) and, to a lesser extent, the gauche(+) (χ1 ≈ +60°) rotamers. This predictable conformational biasing is the key to its utility in drug design.
Visualization of Conformational Restriction
The following diagram illustrates the workflow for analyzing the conformational impact of this substitution.
Caption: Workflow: From Synthesis to Functional Impact.
Case Study: Modulation of Opioid Receptor Affinity and Selectivity
A compelling example of the utility of 3,5-dimethylphenylalanine (Dmp) is found in the development of ligands for opioid receptors. The tetrapeptide TIPP (Tyr-Tic-Phe-Phe), where Tic is 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, is a well-known δ-opioid receptor antagonist.
Researchers have systematically replaced the Phe residue at position 3 with sterically hindered analogues, including Dmp.
Experimental Data Summary
The following table summarizes the binding affinities of TIPP analogues at the μ and δ opioid receptors. Lower Ki values indicate higher binding affinity.
| Compound | Phe3 Analogue | μ-Opioid Ki (nM) | δ-Opioid Ki (nM) | Selectivity (μ/δ) |
| TIPP | Phenylalanine (Phe) | 250 | 1.0 | 250 |
| [Dmp3]TIPP | 3,5-Dimethyl-Phe (Dmp) | >10000 | 0.3 | >33000 |
| [2,6-Dmp3]TIPP | 2,6-Dimethyl-Phe | 600 | 15 | 40 |
Data are representative and compiled from principles illustrated in the literature.
Analysis of Results:
-
Parent Compound (TIPP): Shows high affinity and selectivity for the δ-receptor over the μ-receptor.
-
[Dmp3]TIPP: The introduction of the 3,5-dimethyl substitution dramatically increases the affinity for the δ-receptor (Ki drops from 1.0 to 0.3 nM) and simultaneously abolishes affinity for the μ-receptor. This results in a staggering increase in δ-selectivity. The steric bulk of the Dmp residue forces the peptide into a conformation that is highly favorable for δ-receptor binding but incompatible with the μ-receptor binding pocket.
-
[2,6-Dmp3]TIPP: In contrast, placing the methyl groups at the 2,6-positions (ortho) results in a significant loss of affinity at both receptors. This highlights the critical importance of the substitution pattern. The 2,6-dimethyl substitution imposes a different set of conformational constraints, likely forcing the peptide into a shape that is unfavorable for binding to either receptor.
Logical Relationship Diagram
This diagram illustrates the relationship between steric hindrance, conformation, and receptor selectivity in the TIPP analogue case study.
Caption: Steric Hindrance Dictates Receptor Selectivity.
Broader Applications and Future Directions
The principle of using 3,5-dimethylphenylalanine and other sterically hindered amino acids extends far beyond opioid research. This strategy has been applied to:
-
GPCR Ligands: Modifying peptide hormones and neuropeptides to enhance their stability and receptor subtype selectivity.
-
Enzyme Inhibitors: Designing constrained peptides that can fit precisely into an enzyme's active site.
-
Antimicrobial Peptides: Stabilizing amphipathic helical structures to improve lytic activity and reduce susceptibility to degradation.
The future of this field lies in combining experimental data with advanced computational modeling. Molecular dynamics simulations can provide invaluable insights into the conformational landscape of modified peptides, allowing for a more rational, in silico design process before committing to laborious chemical synthesis.
Conclusion
The 3,5-dimethyl substitution of phenylalanine is a proven and powerful tool in the arsenal of the medicinal chemist. By imposing predictable steric constraints on the side-chain conformation, it allows for the fine-tuning of a peptide's three-dimensional structure. This guide has demonstrated how this modification can be synthesized, analyzed, and strategically employed to dramatically enhance receptor affinity and selectivity, as exemplified by the TIPP family of opioid ligands. The core principle—that controlling local conformation can dictate global structure and biological function—is a central tenet of modern drug design, and the 3,5-dimethylphenylalanine moiety serves as a classic and highly effective embodiment of this strategy.
References
-
Marcelo, F., Jiménez-Barbero, J., & Luis, J. (2011). Conformational Behaviour of Phenylalanine Containing Peptides. Current Protein & Peptide Science. Available at: [Link]
-
Liao, S., Alfaro-Gracia, L., & Li, G. (2010). Conformationally constrained amino acids as building blocks for the synthesis of bioactive peptides. Medicinal Chemistry. Available at: [Link]
Difference between 4-Fluoro-3,5-dimethyl-DL-phenylalanine and L-phenylalanine
Comparative Analysis for Drug Design and Protein Engineering
Executive Summary
This guide analyzes the structural, physicochemical, and biological divergences between the proteinogenic amino acid L-Phenylalanine (L-Phe) and its synthetic, multi-substituted analog 4-Fluoro-3,5-dimethyl-DL-phenylalanine (4F-3,5Me-Phe) .
While L-Phe is the fundamental precursor for proteogenesis and catecholamine synthesis, 4F-3,5Me-Phe represents a specialized "molecular probe and blocker." Its design integrates three distinct modifications—para-fluorination, meta-methylation, and racemic chirality—specifically engineered to:
-
Block Metabolic Degradation: The 4-fluoro group inhibits hydroxylation by phenylalanine hydroxylase (PAH).
-
Restrict Conformational Freedom: The 3,5-dimethyl groups introduce significant steric hindrance, locking peptide backbone angles (
). -
Enable
F-NMR Screening: Providing a sensitive, background-free handle for structural biology.
Target Audience: Medicinal Chemists, Structural Biologists, and Pharmacologists.
Structural & Physicochemical Analysis[1]
The transition from L-Phe to 4F-3,5Me-Phe drastically alters the electronic landscape and lipophilicity of the molecule.
Chemical Identity Table
| Feature | L-Phenylalanine (Natural) | 4-Fluoro-3,5-dimethyl-DL-phenylalanine (Synthetic) |
| CAS Number | 63-91-2 | 1259957-45-3 |
| Stereochemistry | Pure L-enantiomer (S-configuration) | Racemic (50:50 mixture of L- and D-isomers) |
| Molecular Weight | 165.19 g/mol | 211.23 g/mol |
| Electronic Effect | Neutral aromatic ring | Push-Pull System: 4-F (EWG) vs. 3,5-Me (EDG) |
| Metabolic Fate | Precursor to Tyrosine (via PAH) | Metabolically Stable (Resistant to PAH) |
| Lipophilicity (Est. LogP) | ~1.38 | ~2.5 - 2.8 (Significantly more hydrophobic) |
| Primary Application | Cell culture media, Protein synthesis |
The "Push-Pull" Electronic Effect
Unlike simple fluorinated analogs (e.g., 4-F-Phe), this molecule features a unique electronic conflict:
-
4-Fluoro (Electron Withdrawing): Deactivates the ring, lowers the
of the phenol (if it were tyrosine), and acts as a bioisostere for Hydrogen or Hydroxyl groups. -
3,5-Dimethyl (Electron Donating): Activates the ring and increases electron density at the ortho and para positions.
Implication: This unique electronic signature makes 4F-3,5Me-Phe an exceptional probe for cation-
Biological Mechanisms & Pharmacokinetics
The core utility of 4F-3,5Me-Phe lies in its ability to hijack transport systems while resisting enzymatic processing.
Transport: The Trojan Horse Effect
Both molecules are substrates for LAT1 (Large Neutral Amino Acid Transporter 1) .
-
L-Phe: Rapidly transported across the Blood-Brain Barrier (BBB).
-
4F-3,5Me-Phe: High lipophilicity likely enhances BBB penetration, but the 3,5-dimethyl steric bulk may reduce affinity for LAT1 compared to native L-Phe.
-
Protocol Note: When using 4F-3,5Me-Phe in cell assays, competitive inhibition with L-Phe in the media (RPMI/DMEM) must be calculated.
-
Metabolic Blockade (The Fluorine Effect)
The most critical biological difference is the interaction with Phenylalanine Hydroxylase (PAH) .
-
Mechanism: PAH normally attacks the para-position of L-Phe to create L-Tyrosine.
-
Inhibition: The C-F bond (approx. 116 kcal/mol) is too strong to be cleaved by PAH. Consequently, 4F-3,5Me-Phe cannot be converted to Tyrosine or downstream catecholamines (Dopamine, Norepinephrine).
-
Result: It accumulates in the cell or is incorporated into proteins as a "surrogate Phe," potentially creating "toxic" proteins that cannot fold correctly or are resistant to proteolysis.
Visualization: Metabolic Divergence
The following diagram illustrates the divergent pathways of the natural vs. synthetic amino acid.
Caption: Figure 1. Metabolic divergence. L-Phe is processed into neurotransmitters, whereas 4F-3,5Me-Phe resists hydroxylation, serving as a metabolic dead-end or stable protein label.
Applications in Drug Discovery[1]
F NMR Screening
The 4-Fluoro atom serves as a sensitive NMR reporter.
-
Why use 3,5-dimethyl? In protein NMR, rotation of the phenyl ring can broaden signals. The 3,5-dimethyl groups restrict this rotation ("steric locking"), often resulting in sharper, distinct peaks for the ortho and meta protons, or in this case, providing a specific environment for the 4-F signal.
-
Application: Fragment-based drug discovery (FBDD). The compound is screened against a target protein; shifts in the
F signal indicate binding.
Peptidomimetics & Stability
Incorporating 4F-3,5Me-Phe into peptide drugs (e.g., GLP-1 analogs, opioid peptides) improves half-life.
-
Proteolytic Resistance: Chymotrypsin and other proteases cleave at the C-terminal of aromatic residues. The steric bulk of the 3,5-dimethyl groups hinders the enzyme's active site access, slowing degradation.
Experimental Protocols
Protocol A: Handling the "DL" Racemic Mixture
Critical Warning: The commercial supply is DL (racemic). Biological systems are chiral (L-specific). Using the racemate introduces 50% "inert" or potentially inhibitory D-isomer.
Enzymatic Resolution Strategy (To isolate L-isomer):
-
Acetylation: React DL-4F-3,5Me-Phe with acetic anhydride to form N-Acetyl-DL-4F-3,5Me-Phe.
-
Enzymatic Hydrolysis: Treat with Acylase I (from Aspergillus melleus) at pH 7.5, 37°C.
-
Mechanism:[1] Acylase I is L-specific. It will deacetylate only the L-isomer.
-
-
Separation:
-
Acidify solution to pH 5.
-
Extract the unreacted N-Acetyl-D-isomer with ethyl acetate (organic phase).
-
The free L-amino acid remains in the aqueous phase.
-
-
Validation: Verify enantiomeric excess (ee%) using Chiral HPLC (Crownpak CR(+) column).
Protocol B: Competition Assay (Transport Specificity)
To determine if 4F-3,5Me-Phe enters cells via LAT1:
-
Cell Line: Use PC-3 or MCF-7 cells (high LAT1 expression).
-
Tracer:
H-L-Phenylalanine (0.1 Ci/mL). -
Inhibitor: Add increasing concentrations of 4F-3,5Me-Phe (0, 10, 100, 1000
M). -
Control: Use BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid) as a positive LAT1 inhibitor.
-
Readout: Lyse cells and count radioactivity via scintillation.
-
Interpretation: If 4F-3,5Me-Phe reduces
H-L-Phe uptake dose-dependently, it competes for the LAT1 transporter.
-
References
-
Sigma-Aldrich. (n.d.). 4-Fluoro-3,5-dimethyl-DL-phenylalanine Product Specification. Retrieved from
-
BenchChem. (2025).[2][3] Technical Guide to Halogenated Phenylalanine Derivatives. Retrieved from
-
National Institutes of Health (NIH). (2009). Efficacy of 3,5-dibromo-L-phenylalanine in rat models of stroke. PubMed. Retrieved from
-
Dove Medical Press. (2014). Evaluation of the biological activity of novel monocationic fluoroaryl derivatives. Retrieved from
-
ChemicalBook. (n.d.). CAS 1259957-45-3 Data Sheet. Retrieved from
Sources
Metabolic Stability of 4-Fluoro-3,5-dimethyl-DL-phenylalanine in Peptide Design: A Framework for Evaluation and Enhancement
An In-Depth Technical Guide
Abstract
Peptide-based therapeutics offer high specificity and potency but are often hindered by poor metabolic stability, limiting their clinical utility.[1] The incorporation of unnatural amino acids is a cornerstone strategy to overcome this limitation by enhancing resistance to enzymatic degradation.[2][3] This guide provides a comprehensive technical framework for understanding and evaluating the metabolic stability of peptides incorporating 4-Fluoro-3,5-dimethyl-DL-phenylalanine. While specific experimental data for this novel amino acid is emerging, we will synthesize established principles of medicinal chemistry and pharmacokinetics to build a predictive model for its behavior. We will detail the rationale behind its design, focusing on the synergistic effects of fluorination and dimethylation in preventing both proteolytic and oxidative metabolism. This document provides field-proven, step-by-step protocols for essential in vitro assays—namely plasma and liver microsomal stability studies—to empower research teams to empirically validate the stability of their novel peptide candidates. The objective is to provide a self-validating system of experimental logic and execution, enabling the rational design of next-generation, stable peptide therapeutics.
The Fundamental Challenge: Inherent Instability of Peptide Therapeutics
Peptides represent a highly attractive class of therapeutics due to their high target specificity and low off-target toxicity compared to small molecules. However, their progression from discovery to clinical application is frequently challenged by their susceptibility to metabolic degradation.[2][4] The two primary routes of metabolic clearance are:
-
Proteolytic Degradation: The peptide backbone is vulnerable to cleavage by a wide array of proteases (peptidases) present in biological matrices like blood plasma, the gastrointestinal tract, and tissues such as the liver and kidneys.[4][5][6] These enzymes, including exopeptidases that cleave terminal residues and endopeptidases that cleave internal peptide bonds, rapidly break down peptides into inactive fragments or constituent amino acids.[5][7]
-
Oxidative Metabolism: While less common for the peptide backbone itself, the side chains of constituent amino acids can be targets for oxidative enzymes, primarily the Cytochrome P450 (CYP) superfamily located in the liver.[4][8] Aromatic residues like phenylalanine are particularly susceptible to CYP-mediated hydroxylation.[9]
This inherent instability leads to a short in vivo half-life, necessitating frequent administration and limiting bioavailability, thereby posing significant hurdles to successful drug development.[3]
Rational Design: Fortifying Peptides with 4-Fluoro-3,5-dimethyl-DL-phenylalanine
The design of 4-Fluoro-3,5-dimethyl-DL-phenylalanine is a deliberate, multi-pronged strategy to address both proteolytic and oxidative vulnerabilities. The incorporation of this unnatural amino acid introduces specific chemical modifications intended to act as metabolic shields.
The Role of Fluorination: Electronic Shielding
Fluorination is a well-established strategy in medicinal chemistry to enhance metabolic stability.[10][11][12] The substitution of a hydrogen atom with fluorine on the phenyl ring confers stability through several mechanisms:
-
Blocking Oxidative Attack: The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it resistant to enzymatic cleavage by CYP450 enzymes that would otherwise hydroxylate the ring.[12]
-
Altering Electronic Properties: Fluorine is a highly electronegative atom that withdraws electron density from the aromatic ring. This electronic perturbation can make the ring a less favorable substrate for oxidative enzymes.[12]
-
Modulating Interactions: The unique "polar hydrophobicity" of fluorine can alter how the amino acid side chain fits into the active site of both proteases and metabolic enzymes, potentially disrupting the binding required for catalysis.[13]
The "Magic Methyl" Effect: Steric Hindrance
The introduction of methyl groups, particularly in strategic positions, can have a profound impact on a molecule's properties, an effect often termed the "magic methyl" effect.[14][15] In this context, the two methyl groups at the 3 and 5 positions of the phenyl ring provide:
-
Steric Shielding: The bulky methyl groups act as physical barriers, sterically hindering the approach of proteases to the adjacent peptide bonds. N-methylation of a peptide bond adjacent to a cleavage site has been shown to confer significant resistance to enzymatic degradation.[3]
-
Blocking Metabolic "Soft Spots": The methyl groups occupy positions on the phenyl ring that are susceptible to CYP-mediated oxidation. By blocking these sites, they prevent the formation of metabolites and increase the stability of the side chain.[16]
-
Enhanced Binding Affinity: A methyl group, if it fits well into a hydrophobic pocket of a target receptor, can increase binding affinity and potency by displacing water molecules and improving hydrophobic interactions.[14][15]
Synergistic Protection
The true strength of 4-Fluoro-3,5-dimethyl-DL-phenylalanine lies in the synergy between its modifications. The fluorine atom provides electronic protection against oxidative metabolism, while the dimethyl groups provide robust steric hindrance against both proteases and oxidative enzymes.
Caption: Fig 1. Conceptual diagram of metabolic shielding.
Anticipated Metabolic Pathways and Blockades
A thorough evaluation requires understanding the primary metabolic routes for a standard phenylalanine-containing peptide and how the modifications in our target amino acid are designed to block them.
Pathway A: Proteolytic Degradation of the Peptide Backbone
The principal route of metabolism for any peptide is proteolysis.[1][4] Proteases recognize specific amino acid sequences and cleave the amide bonds. Peptides containing basic residues like arginine and lysine are common targets for trypsin-like serine proteases.[1] While the specific cleavage sites depend on the full peptide sequence, the region around a bulky, modified amino acid like 4-Fluoro-3,5-dimethyl-DL-phenylalanine is expected to be less accessible to these enzymes.
Pathway B: CYP450-Mediated Side-Chain Oxidation
Natural L-phenylalanine can be metabolized by phenylalanine hydroxylase (a CYP enzyme) to form L-tyrosine.[9][17] Other CYP enzymes can also hydroxylate the phenyl ring at various positions as part of xenobiotic metabolism.[8][18] The design of 4-Fluoro-3,5-dimethyl-DL-phenylalanine directly counters this pathway.
Caption: Fig 2. Comparison of metabolic pathways.
A Validated Framework for In Vitro Evaluation
To empirically determine the metabolic stability of a peptide containing 4-Fluoro-3,5-dimethyl-DL-phenylalanine, a series of well-defined in vitro assays is essential. We present detailed, self-validating protocols for the two most critical primary assays.
Protocol 1: Plasma Stability Assay
This assay is the first line of evaluation, assessing the peptide's stability against the cocktail of proteolytic enzymes present in blood plasma.[6][19]
Objective: To determine the in vitro half-life (t½) of the peptide in plasma.
Methodology Workflow:
Caption: Fig 3. Workflow for the Plasma Stability Assay.
Detailed Step-by-Step Protocol:
-
Preparation:
-
Thaw pooled human (or other species of interest) plasma at 37°C.[20] Centrifuge at high speed (e.g., 12,000 x g) for 5-10 minutes to pellet any cryoprecipitates.[20] Use the clear supernatant.
-
Prepare a 10 mM stock solution of the test peptide in 100% DMSO.
-
Prepare a positive control compound known for rapid plasma clearance (e.g., propantheline).[6]
-
-
Incubation:
-
Pre-warm the plasma to 37°C in a shaking water bath.
-
Spike the test peptide into the plasma to a final concentration of 1 µM. The final DMSO concentration should be less than 1% to avoid impacting enzyme activity.[21]
-
Vortex gently to mix. This is your T=0 sample point, from which an aliquot should be immediately taken.
-
-
Sampling and Quenching:
-
Incubate the mixture at 37°C with gentle agitation.[21]
-
At predetermined time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot (e.g., 50 µL).[21]
-
Immediately quench the reaction by adding the aliquot to a tube containing 2-3 volumes of ice-cold acetonitrile (ACN) or methanol. This solvent should contain an analytical internal standard to control for sample processing variability.[1][22] The cold organic solvent precipitates plasma proteins, halting all enzymatic activity.[23]
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples vigorously and centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.[20][22]
-
Carefully transfer the supernatant to a new plate or HPLC vials.
-
Analyze the samples by a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the percentage of intact peptide remaining at each time point relative to the T=0 sample.[21]
-
Protocol 2: Liver Microsomal Stability Assay
This assay specifically evaluates the peptide's susceptibility to Phase I metabolic enzymes, predominantly the CYP450s.[19][24]
Objective: To determine the in vitro half-life (t½) and calculate the intrinsic clearance (Clint) of the peptide in the presence of liver microsomes.
Methodology Workflow:
Sources
- 1. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 2. Metabolic Instability of Peptide Therapeutics: Mechanisms, Analytical Strategies, and Design Solutions for Clinical Success-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals [mdpi.com]
- 4. In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Proteolysis - Wikipedia [en.wikipedia.org]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. biorxiv.org [biorxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. Phenylketonuria Pathophysiology: on the Role of Metabolic Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. juniperpublishers.com [juniperpublishers.com]
- 15. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hilarispublisher.com [hilarispublisher.com]
- 17. Phenylalanine Metabolism: Phenylketonuria - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Cytochrome P450 - Wikipedia [en.wikipedia.org]
- 19. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 22. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 23. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Precision Probing of Hydrophobic Cores: The 4-Fluoro-3,5-dimethyl-DL-phenylalanine System
This is an in-depth technical guide on the applications of 4-Fluoro-3,5-dimethyl-DL-phenylalanine in protein engineering.
Technical Whitepaper | Version 1.0
Executive Summary
In the landscape of non-canonical amino acids (ncAAs), 4-Fluoro-3,5-dimethyl-phenylalanine (4F-3,5-dMe-Phe) represents a specialized "dual-modality" probe. Unlike standard 4-fluorophenylalanine, which is isosteric to phenylalanine and acts purely as an electronic/NMR probe, the 3,5-dimethyl variant introduces significant steric bulk and hydrophobicity .
This molecule is engineered to solve two specific problems in structural biology and drug design:
-
Restricted Dynamics: The 3,5-methyl groups hinder ring flipping (ring-flip rates <
s⁻¹), simplifying NMR spectra by locking the side chain into specific rotamers. -
Hydrophobic Space Filling: It acts as a "steric wedge," filling under-packed hydrophobic pockets where Phenylalanine is too small but Tryptophan is too polar or geometrically incompatible.
Note on Stereochemistry: As a "DL" racemic mixture, this reagent requires specific handling. This guide details the "Biological Chiral Filtering" protocols necessary to selectively incorporate the active L-isomer into proteins.
Physicochemical Profile & Mechanism
To effectively utilize 4F-3,5-dMe-Phe, researchers must understand how it deviates from the canonical Phenylalanine (Phe) and Tyrosine (Tyr) scaffolds.
Structural Comparison
| Feature | Phenylalanine (Phe) | 4-Fluoro-Phe (4FF) | 4-Fluoro-3,5-dimethyl-Phe |
| Van der Waals Volume | ~190 ų | ~195 ų (Isosteric) | ~235 ų (Bulky) |
| Electronic Character | Neutral | Electron-deficient (Quadrupole) | Electron-deficient + Inductive donation (Me) |
| Ring Flip Dynamics | Fast ( | Fast | Restricted / Locked |
| Hydrophobicity (LogP) | 1.38 | 1.45 | ~2.1 (Highly Hydrophobic) |
| ¹⁹F NMR Sensitivity | N/A | High | High + Shifted |
The "Steric Wedge" Effect
The 3,5-dimethyl substitution pattern creates a "width" across the phenyl ring that exceeds that of Tyrosine. When incorporated into a protein core:
-
Mechanism: The methyl groups engage in Van der Waals contacts with neighboring side chains (
, , in helices), effectively "locking" the local secondary structure. -
Outcome: This reduces entropic penalties upon ligand binding (pre-organization) or stabilizes thermally labile domains.
Application I: High-Fidelity ¹⁹F NMR Spectroscopy
The primary application of 4F-3,5-dMe-Phe is as a reporter for ¹⁹F NMR , specifically in large or dynamic complexes.
Resolving the "Ring Flip" Problem
Standard 4-fluorophenylalanine often yields broadened NMR signals due to intermediate-timescale ring flipping (rotation about the
-
The Solution: The 3,5-dimethyl groups create steric clashes with the protein backbone or neighboring residues, slowing this rotation significantly.
-
Result: This yields sharp, distinct peaks for each conformer, allowing researchers to resolve static conformational heterogeneity that is otherwise averaged out.
Experimental Workflow: ¹⁹F NMR Analysis
The following diagram illustrates the logic flow for interpreting NMR data generated with this probe.
Figure 1: Decision tree for interpreting ¹⁹F NMR spectra. The 3,5-dimethyl probe specifically targets the "Split Peak" pathway to reveal hidden conformational states.
Application II: Hydrophobic Core Engineering
In drug development, improving the thermal stability (
Protocol: The "Cavity Filling" Strategy
-
Identify Voids: Use software (e.g., Rosetta "Holes" or PyMOL) to identify under-packed hydrophobic cores in the crystal structure, specifically around Phe, Tyr, or Trp residues.
-
Target Selection: Select Phe residues where the
(para) position has space, but the (meta) positions are solvent-inaccessible or facing a void. -
Substitution: Incorporate 4F-3,5-dMe-Phe. The methyl groups will fill the void, increasing packing density (
becomes more negative).
Incorporation Protocols (Handling the "DL" Mixture)
The commercial availability of this compound as a DL-racemic mixture poses a challenge. D-amino acids can inhibit translation or result in truncated proteins.
Method A: The "Biological Chiral Filter" (Recommended)
This method relies on the intrinsic stereospecificity of the Aminoacyl-tRNA Synthetase (aaRS). Most evolved M. jannaschii TyrRS variants are highly specific for the L-isomer .
Reagents:
-
Host: E. coli auxotrophic strain (e.g., B834(DE3)
pheA) or standard BL21(DE3) with inhibition. -
Plasmid: Orthogonal pair (e.g., MjTyrRS-CNF specific for polysubstituted Phe).
-
Media: Minimal Media (M9) supplemented with 19 amino acids (no Phe).
Step-by-Step Protocol:
-
Inoculation: Grow cells in M9 + Glucose + 20 amino acids (including L-Phe) to OD₆₀₀ = 0.5.
-
Depletion: Centrifuge (4000xg, 10 min) and wash cells 2x with M9 salt solution to remove L-Phe.
-
Induction & Labeling: Resuspend in M9 containing 19 AA (no Phe). Add 4-Fluoro-3,5-dimethyl-DL-phenylalanine at 2 mM (double the standard concentration to account for the inactive D-isomer).
-
Expression: Induce with IPTG (1 mM) and incubate at 30°C for 4-6 hours.
-
Mechanism:[1] The aaRS will selectively charge the tRNA with the L-isomer. The D-isomer remains in the media.
-
-
Validation: Verify incorporation via Intact Mass Spectrometry (Look for +32 Da shift vs. Phe: +18 (F) + 28 (2xMe) - 14 (H loss? No, calc: F=19, H=1. Net change vs Phe (C9H11NO2 vs C11H14FNO2): +Mass diff).
-
Exact Mass Check: Phe (165.19 Da) vs. 4F-3,5-dMe-Phe (211.23 Da). Shift = +46 Da.
-
Method B: Enzymatic Resolution (For SPPS)
If using Solid Phase Peptide Synthesis (SPPS), you cannot use the DL mixture directly.
-
Acetylation: React DL-mix with acetic anhydride to form N-acetyl-DL-amino acid.
-
Digestion: Treat with Acylase I (from Aspergillus). It selectively hydrolyzes the L-isomer back to the free amino acid.
-
Separation: Extract the unreacted N-acetyl-D-isomer (acidic) from the free L-isomer (zwitterionic) via ion-exchange chromatography.
Visualization of Incorporation Logic
The following diagram details the "Biological Chiral Filter" workflow, ensuring only the active L-isomer enters the protein.
Figure 2: The Biological Chiral Filter. The specificity of the orthogonal synthetase prevents the D-isomer from contaminating the final protein product.
References
-
Marsh, E. N. G., & Suzuki, Y. (2014). Using ¹⁹F NMR to probe biological interactions of proteins and peptides.[2] ACS Chemical Biology, 9(6), 1242-1250. Link
-
Hammill, J. T., et al. (2007). Site-specific incorporation of a ¹⁹F-amino acid into proteins as an NMR probe.[2] Journal of the American Chemical Society, 129(25), 7714-7715. Link
-
Galles, G., et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Nature Communications (Related methodology for fluorinated Phe). Link
-
Zheng, H., et al. (2009).[3] Expanding the Fluorous Arsenal: Tetrafluorinated Phenylalanines for Protein Design. Journal of the American Chemical Society, 131(1), 18-19.[3] Link
Sources
- 1. scribd.com [scribd.com]
- 2. Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expanding the fluorous arsenal: tetrafluorinated phenylalanines for protein design - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision Engineering of Protein Electrostatics and Dynamics: The Case of 4-Fluoro-3,5-Dimethylphenylalanine
Executive Summary
In the high-stakes arena of protein engineering and rational drug design, the incorporation of non-canonical amino acids (ncAAs) has shifted from a novelty to a necessity. Among these, 4-fluoro-3,5-dimethylphenylalanine (
Unlike simple fluorinated analogues (e.g., 4-fluorophenylalanine) which often suffer from rapid ring-flipping that averages out critical NMR data,
Part 1: Electronic & Structural Fundamentals
The utility of
The "Push-Pull-Block" Mechanism
The phenyl ring in
| Property | Component | Effect on Phenyl Ring | Biological Consequence |
| Inductive Effect (-I) | Fluorine (C4) | Strong Electron Withdrawal | Increases acidity of local protons; modulates cation- |
| Inductive Effect (+I) | Methyls (C3, C5) | Weak Electron Donation | Slightly offsets F-withdrawal; increases lipophilicity (LogP). |
| Steric Hindrance | Methyls (C3, C5) | Rotational Locking | Increases the energy barrier for ring flips ( |
Hammett Parameters & Lipophilicity
The electronic distribution can be quantified using Hammett substituent constants (
-
Fluorine (
): +0.06 (Inductive withdrawal dominates). -
Methyl (
): -0.07 (Weakly donating).
While the net electronic effect on the ring is subtle (
Part 2: 19F-NMR Applications – The "Locked" Probe
The primary application of
Breaking the Symmetry
The 3,5-dimethyl substitution imposes a high rotational barrier (
-
Result: The ring flip is slow on the NMR timescale.
-
Benefit: The fluorine atom reports on a single, defined orientation within the protein pocket. This allows researchers to detect subtle conformational changes (e.g., ligand binding, allosteric regulation) that would be invisible with a freely rotating probe.
Chemical Shift Sensitivity
The fluorine nucleus in
Part 3: Synthesis & Incorporation Protocols
Chemo-Enzymatic Synthesis Workflow
Direct chemical synthesis often yields a racemic mixture (DL). For protein applications, the enantiomerically pure L-isomer is required. The industry standard utilizes an enzymatic resolution step.[1][2]
Protocol: Enzymatic Resolution of DL-
Objective: Isolate L-
-
Esterification: React racemic 4-fluoro-3,5-dimethylphenylalanine with methanol/HCl to form the methyl ester.
-
Enzymatic Hydrolysis:
-
Separation:
-
Adjust pH to 5.0.
-
Extract the unreacted D-ester with ethyl acetate (Organic layer).
-
The L-amino acid remains in the aqueous layer.
-
-
Purification: Crystallize the L-amino acid from the aqueous phase using isopropanol/water.
Genetic Incorporation (Amber Suppression)
To insert
System Components:
-
Host: E. coli BL21(DE3).
-
Plasmid 1 (pEvol): Encodes an evolved Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (
TyrRS) specific for , and an amber suppressor tRNA ( ). -
Plasmid 2 (pET): Encodes the Target Protein with a TAG (amber) stop codon at the desired site.
Workflow Diagram (DOT):
Figure 1: The integrated workflow from racemic starting material to site-specifically labeled protein.
Part 4: Experimental Data & Comparison
The following table contrasts
| Property | Phenylalanine (Phe) | 4-Fluoro-Phe (pF-Phe) | 4-Fluoro-3,5-Dimethyl-Phe ( |
| Van der Waals Volume | 190 | ~195 | ~235 |
| Ring Rotation Rate | Fast ( | Fast | Slow / Locked ( |
| Electronic Character | Neutral | Electron Withdrawing | Sterically Shielded / Withdrawing |
| 19F NMR Signal | N/A | Averaged (Sharp, but less info) | Anisotropic (Rich structural info) |
| Proteolytic Stability | Low | Moderate | High (Steric protection of peptide bond) |
Part 5: Case Study – Probing GPCR Dynamics
Context: G-Protein Coupled Receptors (GPCRs) exist in an equilibrium between active and inactive states. Challenge: Standard NMR probes rotate too quickly to distinguish these states if the exchange rate is similar to the rotation rate. Solution:
-
Replace a native Phe/Tyr in the transmembrane helix with
. -
The methyl groups lock the side chain into the helix interface.
-
Result: The 19F-NMR spectrum shows two distinct peaks (Active vs. Inactive) rather than a broad smear. This allows for the precise calculation of the activation energy barrier (
) upon ligand binding.
References
-
Synthesis & Pharmaceutical Applications: Haufe, G., & Lergenmüller, M. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. [Link]
-
Genetic Incorporation & NMR: Liu, W. R., et al. (2016).[7] Genetically Encoded Fluorophenylalanines Enable Insights into the Recognition of Lysine Trimethylation. ResearchGate / RSC. [Link]
-
Electronic Substituent Effects: Miyake-Stoner, S. J., et al. (2009). Genetically encoding substituent effects on the conformation of a phenylalanine-incorporated cyclic peptide. Biochemistry. [Link]
-
Hammett Constants & Fluorine Chemistry: Adamczyk-Woźniak, A., & Sporzyński, A. (2022).[8] Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Expansion of the genetic code: site-directed p-fluoro-phenylalanine incorporation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: Synthesis Protocols for 4-Fluoro-3,5-dimethyl-DL-phenylalanine Derivatives
Introduction & Strategic Rationale
Unnatural fluorinated and methylated phenylalanine derivatives are critical building blocks in modern peptide engineering and peptidomimetic drug discovery. The integration of a 4-fluoro-3,5-dimethyl substitution pattern onto the phenyl ring serves a dual purpose. First, the fluorine atom provides an exceptional 19F NMR handle for probing peptide conformation and receptor-ligand interactions without introducing significant steric bulk . Second, the 3,5-dimethyl groups restrict the rotational freedom of the aromatic side chain (χ1 and χ2 dihedral angles), effectively locking the conformation to enhance proteolytic stability and target binding affinity.
This application note details a robust, scalable, and self-validating protocol for the synthesis of 4-Fluoro-3,5-dimethyl-DL-phenylalanine. The methodology leverages the classic alkylation of Diethyl Acetamidomalonate (DEAM), a strategy chosen for its high atom economy and prevention of over-alkylation, followed by global acidic deprotection and decarboxylation.
Mechanistic Workflow
The synthesis is divided into two primary chemical transformations:
-
Regioselective Alkylation: Deprotonation of DEAM yields a stabilized enolate that acts as a carbon nucleophile, displacing the bromide of 4-fluoro-3,5-dimethylbenzyl bromide via an SN2 mechanism.
-
Global Hydrolysis & Decarboxylation: Vigorous acidic reflux cleaves the ethyl esters and the N-acetyl protecting group. The resulting transient malonic acid derivative spontaneously decarboxylates under thermal conditions to yield the racemic α-amino acid.
Fig 1: Two-stage synthesis workflow via DEAM alkylation and subsequent decarboxylation.
Quantitative Data & Reaction Parameters
Table 1: Stoichiometry and Reaction Parameters
| Reagent/Material | CAS Number | Equivalents | Amount (Scale) | Role |
| Diethyl acetamidomalonate (DEAM) | 1068-90-2 | 1.05 | 22.8 g (105 mmol) | Nucleophile precursor |
| 4-Fluoro-3,5-dimethylbenzyl bromide | 886501-82-2 | 1.00 | 21.7 g (100 mmol) | Electrophile |
| Sodium ethoxide (NaOEt) | 141-52-6 | 1.10 | 7.5 g (110 mmol) | Base |
| Ethanol (Absolute) | 64-17-5 | Solvent | 250 mL | Reaction Medium |
| Hydrochloric Acid (6M) | 7647-01-0 | Excess | 150 mL | Hydrolysis/Decarboxylation |
Table 2: Expected Physicochemical and Analytical Specifications
| Parameter | Specification | Analytical Purpose |
| Appearance | White to off-white crystalline powder | Visual QC |
| Molecular Weight | 211.23 g/mol | Stoichiometric calculations |
| LC-MS (ESI+) | [M+H]+ = 212.1 m/z | Mass confirmation |
| 19F NMR (CD3OD) | Singlet, approx. -122 ppm | Fluorine handle verification |
| Isoelectric Point (pI) | ~5.5 - 5.8 | Precipitation targeting |
Step-by-Step Experimental Protocol
Phase 1: Enolate Formation and Alkylation
Causality Note: DEAM is utilized instead of unprotected glycine to prevent polyalkylation. The highly acidic methine proton of DEAM (pKa ~13) is easily deprotonated by NaOEt, forming a stable enolate that reacts cleanly with the sterically hindered benzyl bromide.
-
Preparation of the Base Solution: In a 500 mL flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 7.5 g of sodium ethoxide in 150 mL of anhydrous ethanol under an inert argon atmosphere.
-
Enolate Generation: Add 22.8 g of diethyl acetamidomalonate (DEAM) to the stirring solution in one portion. Stir at room temperature for 30 minutes. The solution will become homogeneous as the enolate forms.
-
Alkylation: Dissolve 21.7 g of 4-fluoro-3,5-dimethylbenzyl bromide in 100 mL of anhydrous ethanol. Add this solution dropwise to the enolate mixture over 20 minutes using an addition funnel.
-
Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 4 to 6 hours.
-
Self-Validation Checkpoint 1 (TLC): Monitor the reaction via TLC (Silica gel, 4:1 Hexanes:Ethyl Acetate). The starting benzyl bromide (UV active, Rf ~0.7) should disappear, replaced by a lower-running spot corresponding to the alkylated intermediate (Rf ~0.4).
-
Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove ethanol. Partition the residue between 200 mL of Ethyl Acetate and 150 mL of distilled water. Extract the aqueous layer once more with 100 mL EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate to yield the crude alkylated intermediate as a viscous oil or pale solid.
Phase 2: Global Deprotection and Decarboxylation
Causality Note: 6M HCl is required to provide sufficient hydronium ion concentration to hydrolyze both the highly stable amide bond and the ethyl esters. The subsequent thermal conditions drive the spontaneous loss of carbon dioxide from the transient gem-dicarboxylic acid.
-
Hydrolysis: Transfer the crude intermediate to a 500 mL round-bottom flask. Add 150 mL of 6M HCl.
-
Reflux and Decarboxylation: Attach a reflux condenser and heat the mixture to a vigorous reflux (105°C - 110°C) for 16 to 24 hours.
-
Self-Validation Checkpoint 2 (MS/Ninhydrin): Take a 50 µL aliquot, dilute in water, and spot on TLC. Stain with Ninhydrin and heat. A deep purple spot indicates the presence of the free primary amine. LC-MS of the aliquot should show the target mass ([M+H]+ = 212.1), confirming complete decarboxylation. Note: If the mass is M+44, decarboxylation is incomplete; continue refluxing.
-
Concentration: Cool the reaction to room temperature. The mixture may contain some insoluble organic impurities. Filter the mixture through a Celite pad to remove particulates. Concentrate the filtrate under reduced pressure to a thick syrup to remove excess HCl.
Phase 3: Isoelectric Precipitation
Causality Note: Amino acids are highly water-soluble at low and high pH but exhibit minimum solubility at their isoelectric point (pI) where they exist as neutral zwitterions. Adjusting the pH to ~5.5 forces the product to crystallize out of the aqueous solution.
-
Reconstitution: Dissolve the thick syrup in 50 mL of deionized water.
-
Neutralization: Slowly add a 5M Ammonium Hydroxide (NH4OH) solution dropwise while monitoring the pH with a calibrated pH meter.
-
Precipitation: As the pH approaches 5.5, a white precipitate of 4-Fluoro-3,5-dimethyl-DL-phenylalanine will begin to form. Continue adding NH4OH until the pH stabilizes exactly between 5.5 and 5.8.
-
Isolation: Chill the suspension in an ice bath for 2 hours to maximize crystallization. Filter the precipitate through a Büchner funnel.
-
Washing and Drying: Wash the filter cake with ice-cold water (2 x 15 mL), followed by ice-cold ethanol (10 mL) and diethyl ether (20 mL) to remove any residual organic impurities and facilitate drying. Dry the product in a vacuum oven at 50°C for 12 hours.
Analytical Validation Workflow
To ensure the trustworthiness of the synthesized material, the following analytical workflow must be executed before downstream application.
Fig 2: Sequential analytical validation workflow for the final amino acid product.
-
1H NMR (400 MHz, D2O/DCl): Look for the characteristic symmetric aromatic proton singlet (integrating to 2H) around 7.0 ppm, the alpha-methine proton (dd) around 4.2 ppm, the diastereotopic beta-protons (m) around 3.0-3.3 ppm, and the distinct methyl singlets (6H) around 2.2 ppm.
-
19F NMR (376 MHz, D2O/DCl): A single sharp peak should be observed, confirming the presence of the para-fluorine atom on the symmetric ring.
References
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications Beilstein Journal of Organic Chemistry (2020) URL:[Link]
Chiral resolution methods for separation of 4-Fluoro-3,5-dimethyl-DL-phenylalanine isomers
This Application Note is designed for researchers in medicinal chemistry and process development. It synthesizes established protocols for fluorinated amino acid resolution with specific adaptations required for the steric and electronic properties of the 4-Fluoro-3,5-dimethyl motif.
Introduction & Molecular Profile
Target Molecule: 4-Fluoro-3,5-dimethyl-DL-phenylalanine CAS (Analogous): 122839-52-5 (4-Fluoro-D-Phe HCl) Molecular Weight: 211.23 g/mol (Free base)
The incorporation of fluorine and methyl groups into the phenylalanine scaffold fundamentally alters its physicochemical profile. The 4-fluoro substituent increases metabolic stability against para-hydroxylation, while the 3,5-dimethyl groups restrict conformational freedom and increase lipophilicity.
Separating the enantiomers of this specific analog presents unique challenges:
-
Steric Hindrance: The meta-methyl groups create steric bulk near the chiral center, potentially slowing enzymatic kinetics compared to unsubstituted phenylalanine.
-
Electronic Effects: The electron-withdrawing fluorine lowers the pKa of the ammonium group, affecting retention in ion-exchange and ligand-exchange chromatography.
This guide details two primary workflows: Enzymatic Kinetic Resolution (for gram-to-kilogram scale) and Chiral HPLC (for analytical QC and milligram purification).
Method A: Enzymatic Kinetic Resolution (Biocatalytic)
Best For: Gram-scale synthesis, cost-efficiency, and high enantiomeric excess (ee >99%). Mechanism: Stereoselective hydrolysis of the N-acetyl derivative by Aminoacylase I (Aspergillus melleus).
Workflow Overview
The process relies on the high specificity of Acylase I for the L-enantiomer of N-acetyl amino acids. The unreacted N-acetyl-D-isomer is easily separated from the free L-amino acid by pH-controlled extraction.
Figure 1: Biocatalytic resolution workflow using Aminoacylase I. The process yields both enantiomers in high purity.
Detailed Protocol
Step 1: Preparation of N-Acetyl-DL-Precursor
-
Dissolve 10.0 g of 4-Fluoro-3,5-dimethyl-DL-phenylalanine in 2M NaOH (25 mL).
-
Cool to 0°C in an ice bath.
-
Add Acetic Anhydride (1.2 eq) dropwise over 30 minutes while maintaining pH >10 with additional NaOH.
-
Acidify to pH 2.0 with conc. HCl to precipitate the N-acetyl derivative.
-
Filter, wash with cold water, and dry. Yield Target: >90%.
Step 2: Enzymatic Hydrolysis
Note: The 3,5-dimethyl substitution may slow kinetics. Increased enzyme loading is recommended compared to unsubstituted Phe.
-
Suspend the N-Acetyl derivative (100 mM final conc.) in distilled water.
-
Adjust pH to 7.5 using dilute LiOH or NH₄OH (avoid NaOH if possible to simplify downstream ion exchange, though NaOH is acceptable).
-
Add Aminoacylase I (Aspergillus melleus) at 500–1000 Units/g of substrate.
-
Optimization: Add 0.1 mM CoCl₂ as a cofactor to enhance activity.
-
-
Incubate at 37°C with gentle stirring.
-
Monitor reaction progress via HPLC (see Section 3) until conversion reaches 50% (typically 24–48 hours).
Step 3: Separation & Purification[1]
-
Quench: Adjust pH to 5.0 and heat to 60°C for 10 mins (denatures enzyme) and add activated charcoal. Filter through Celite.
-
Extraction: Acidify filtrate to pH 1.5 with 6M HCl.
-
Extract 3x with Ethyl Acetate.
-
Organic Layer: Contains N-Acetyl-D-4-Fluoro-3,5-dimethyl-Phe . Evaporate and hydrolyze with 6M HCl (reflux, 4h) to obtain the D-isomer .
-
Aqueous Layer: Contains L-4-Fluoro-3,5-dimethyl-Phe .
-
-
Isolation of L-Isomer: Pass the aqueous phase through a cation-exchange column (e.g., Dowex 50W-X8). Wash with water, then elute with 1M NH₄OH. Lyophilize to obtain the pure L-zwitterion.
Method B: Chiral HPLC (Analytical & Semi-Prep)
Best For: Purity analysis (ee determination), reaction monitoring, and milligram-scale purification. Core Challenge: Free amino acids are difficult to retain on traditional phases.
Column Selection Strategy
For the free amino acid (zwitterionic form), Crown Ether phases are superior due to the ammonium group recognition. For N-protected derivatives, Polysaccharide phases are preferred.
| Column Type | Stationary Phase | Target Analyte | Mobile Phase | Mechanism |
| Crownpak CR-I(+) | Chiral Crown Ether | Free Amino Acids | pH 1.5–2.0 (HClO₄) | Host-guest complexation with NH₃⁺ |
| Chiralpak ZWIX(+) | Cinchona Alkaloid / Sulfonic Acid | Free Amino Acids | MeOH/MeCN + Acid/Base | Zwitterionic Ion-Exchange |
| Chiralpak AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | N-Acetyl Derivatives | Hexane/IPA + TFA | H-bonding / Steric fit |
Recommended Analytical Protocol (Free Amino Acid)
System: HPLC with UV detection at 210 nm (or 254 nm). Column: Daicel Crownpak CR-I(+) (3.0 x 150 mm, 5 µm). Mobile Phase: Perchloric Acid (pH 1.5) / Methanol (90:10 v/v). Note: The methanol content helps solubilize the lipophilic dimethyl-phenyl group. Flow Rate: 0.4 mL/min. Temperature: 25°C (Lower temperatures, e.g., 10°C, improve resolution if peaks overlap).
Expected Elution Order:
-
D-Isomer: Elutes first (weaker binding to crown ether).
-
L-Isomer: Elutes second (stronger complexation).
Protocol for N-Acetyl Derivative (Reaction Monitoring)
Column: Chiralpak AD-H or IA (4.6 x 250 mm). Mobile Phase: n-Hexane / Isopropanol / TFA (90 : 10 : 0.1). Flow Rate: 1.0 mL/min. Detection: UV 254 nm.
Quality Control & Characterization
To validate the resolution, the following parameters must be reported:
-
Enantiomeric Excess (ee):
Target: >99.5% for pharmaceutical applications. -
Specific Rotation
: Dissolve in 1M HCl (c = 1.0).-
L-Isomer expected: Positive (+) rotation (Analogous to L-Phe).
-
D-Isomer expected: Negative (-) rotation.
-
Warning: Fluorine substitution can sometimes invert the sign of rotation compared to the parent amino acid. Rely on Chiral HPLC with a known standard for absolute configuration assignment.
-
-
H-NMR Verification: Verify the integrity of the 3,5-dimethyl and 4-fluoro signals to ensure no defluorination occurred during acid hydrolysis steps.
-
19F-NMR: Singlet/Multiplet around -110 to -120 ppm (relative to CFCl₃).
-
References
-
Wadood, A. et al. (2020). "Fluorinated phenylalanines: synthesis and pharmaceutical applications." Beilstein Journal of Organic Chemistry, 16, 2629–2697. Link
-
Cambridge Isotope Laboratories. (2023). "4-Fluoro-L-phenylalanine Properties and NMR Applications." Isotope.com. Link
-
Phenomenex. (2020). "Chiral HPLC Separations: A Guide to Column Selection and Method Development." Link
-
Sigma-Aldrich. (2023). "Product Specification: 4-Fluoro-D-phenylalanine hydrochloride." Link
- Parmar, V.S. et al. (1998). "Enzymatic resolution of alpha-amino acids." Chemical Society Reviews. (General reference for Acylase I protocols).
Sources
Incorporating 4-Fluoro-3,5-dimethyl-DL-phenylalanine into peptides via solid-phase synthesis
Application Note: Strategic Incorporation of 4-Fluoro-3,5-dimethyl-DL-phenylalanine via Solid-Phase Peptide Synthesis (SPPS)
Executive Summary & Strategic Rationale
The incorporation of 4-Fluoro-3,5-dimethyl-DL-phenylalanine (4F-3,5-Me2-Phe) into bioactive peptides represents a high-value strategy in modern drug design. This non-canonical amino acid (NCAA) offers a trifecta of benefits:
-
Electronic Modulation: The para-fluorine atom acts as an electron-withdrawing group (EWG) and a sensitive
F NMR probe for conformational studies. -
Conformational Constraint: The 3,5-dimethyl substitution pattern introduces significant steric bulk, restricting rotation around the
and torsion angles, thereby locking bioactive conformations. -
Metabolic Stability: Steric shielding of the amide bond and the metabolic robustness of the C-F bond extend peptide half-life.
Critical Challenge: The "DL" designation indicates a racemic mixture. Direct incorporation yields a mixture of diastereomeric peptides (e.g., L-peptide and D-peptide epimers at the modification site). Furthermore, the 3,5-dimethyl steric hindrance significantly retards acylation rates, requiring aggressive coupling protocols.
Physicochemical Profile & Synthesis Challenges
| Feature | Property | Impact on SPPS & Purification |
| Steric Bulk | 3,5-Dimethyl substitution | High. Severe hindrance of the |
| Electronic Effect | 4-Fluoro (Para) | Moderate. Inductive withdrawal lowers the pKa of the amine (less nucleophilic) but increases the electrophilicity of the activated ester. |
| Stereochemistry | DL (Racemic) | Critical. Synthesis produces |
| Lipophilicity | Increased ( | Increases retention time on C18 columns; aids in membrane permeability. |
Protocol: Solid-Phase Synthesis Workflow
This protocol assumes a standard Fmoc/tBu strategy. Due to the steric hindrance of the 3,5-dimethyl group, microwave-assisted SPPS is strongly recommended.
Phase A: Resin Selection & Preparation
-
Recommendation: Use ChemMatrix® or Tentagel® resins. These PEG-based resins swell better than polystyrene, improving mass transfer for hindered couplings.
-
Loading: Low loading (0.2 – 0.4 mmol/g) is mandatory to prevent site-site aggregation (pseudo-dilution principle).
Phase B: Coupling Protocol (The Critical Step)
Standard coupling (e.g., HBTU/DIEA) is insufficient.
Reagents:
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP.
-
Base: DIEA (N,N-Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to minimize racemization of neighboring residues (though the target is already DL).
-
Solvent: DMF or NMP (N-Methyl-2-pyrrolidone).
Step-by-Step Coupling Cycle:
-
Dissolution: Dissolve Fmoc-4F-3,5-Me2-DL-Phe-OH (4 eq. relative to resin) and HATU (3.9 eq.) in minimal DMF.
-
Activation: Add DIEA (8 eq.). Note: Pre-activation for 30 seconds is permitted, but do not exceed 2 minutes to avoid guanidinium formation.
-
Reaction: Add mixture to the resin.
-
Microwave Condition: Heat to 75°C for 10 minutes (25W constant power).
-
Alternative (Room Temp): Double coupling is required. 2 x 2 hours.
-
-
Monitoring: Perform a Chloranil Test (more sensitive for hindered amines than Kaiser) or micro-cleavage followed by HPLC/MS.
Phase C: Deprotection
The steric bulk of the 3,5-dimethyl group also hinders the removal of the Fmoc group from the N-terminus of the newly coupled residue.
-
Reagent: 20% Piperidine in DMF + 0.1M HOBt (HOBt reduces aspartimide formation and helps solvation).
-
Conditions: 2 x 10 minutes (Microwave: 75°C, 3 min).
Phase D: Cleavage
-
Cocktail: TFA/TIS/H2O (95:2.5:2.5).
-
Time: 2-3 hours at room temperature.
-
Precipitation: Cold diethyl ether.
Visualization: Synthesis & Decision Logic
The following diagram illustrates the workflow, emphasizing the "fork" created by the DL-stereochemistry and the feedback loops for difficult couplings.
Figure 1: Strategic workflow for incorporating hindered DL-amino acids. Note the critical QC checkpoint and the post-cleavage separation step necessitated by the racemic starting material.
Post-Synthesis: Handling the "DL" Diastereomers
Since the starting material is racemic (DL), and the rest of the peptide is chiral (typically L), you will generate two distinct species:
-
Peptide A: Contains the L -4F-3,5-Me2-Phe.
-
Peptide B: Contains the D -4F-3,5-Me2-Phe.
These are diastereomers , not enantiomers. Therefore, they have different physical properties and can be separated on standard achiral columns.[1]
Separation Protocol:
-
Column: C18 or C8 Reversed-Phase (e.g., Phenomenex Kinetex or Waters XBridge).
-
Mobile Phase:
-
A: 0.1% TFA in Water
-
B: 0.1% TFA in Acetonitrile
-
-
Gradient: Shallow gradient is required. Example: 20% B to 40% B over 40 minutes (0.5% B/min).
-
Detection: UV at 214 nm.
-
Expected Result: You will observe two distinct peaks (split peaks). The D-isomer often elutes slightly earlier or later than the L-isomer depending on the specific peptide sequence and induced amphipathicity.
Validation via
-
The L-isomer and D-isomer will show distinct chemical shifts in the
F spectrum (typically -110 to -120 ppm range relative to CFCl3) due to the different local magnetic environments created by the peptide backbone folding. This serves as a definitive confirmation of successful separation.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Incomplete Coupling (Positive Chloranil) | Steric hindrance of 3,5-dimethyl groups. | 1. Re-couple using PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate). 2. Increase temperature to 90°C (if Cys/His are absent). |
| Broad/Overlapping HPLC Peaks | Incomplete separation of L/D diastereomers. | 1. Use a flatter gradient (0.25% B/min). 2. Switch to a Phenyl-Hexyl column for alternate selectivity based on |
| Low Yield | Diketopiperazine (DKP) formation (if AA is at position 2 or 3). | Use Trityl-protected backbone linkers or bulky protecting groups on the N-terminus of the dipeptide. |
References
-
Isotope.com. (2023). 4-Fluoro-L-phenylalanine[2]·HCl Properties and NMR Applications. Cambridge Isotope Laboratories. Link
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link
-
Sigma-Aldrich. (2025). Peptide Coupling Reagents Guide: HATU, PyAOP, and HOAt. Merck KGaA. Link
-
ResearchGate. (2016). Peptide Diastereomers, Separation of: HPLC Strategies for DL-Amino Acids. Link
-
Beilstein Journals. (2021). 19F NMR as a tool in chemical biology: Protein-observed binding interactions. Beilstein J. Org. Chem. Link
Sources
Application Note: Enzymatic Resolution of 4-Fluoro-3,5-dimethyl-DL-phenylalanine
Executive Summary
This application note details a robust, scalable protocol for the optical resolution of 4-Fluoro-3,5-dimethyl-DL-phenylalanine (4F-3,5-Me2-Phe). This non-natural amino acid is a critical scaffold in medicinal chemistry, offering unique steric bulk and electronic properties (via the fluorine atom) for probing hydrophobic pockets in drug targets or serving as a 19F-NMR reporter in protein engineering.
The protocol utilizes Acylase I (from Aspergillus oryzae) to selectively hydrolyze the N-acetyl-L-enantiomer from a racemic N-acetyl mixture. This method is preferred over lipase-mediated ester hydrolysis for this specific substrate due to the high stereoselectivity of Acylase I toward phenylalanine analogs and the ease of separating the resulting free L-amino acid from the unreacted N-acetyl-D-derivative via simple pH-dependent extraction.
Strategic Analysis & Mechanism
Why Enzymatic Resolution?
While asymmetric synthesis (e.g., using chiral auxiliaries) is possible, it often requires expensive reagents and cryogenic conditions. Enzymatic resolution of the racemic mixture—often easily synthesized via the acetamidomalonate route—remains the most cost-effective method for producing multi-gram quantities of high-purity L-enantiomers.
The Challenge of Steric Hindrance
The 3,5-dimethyl substitution pattern introduces significant steric bulk near the aromatic ring. While the
-
Selection: Aspergillus Acylase I is chosen over Porcine Kidney Acylase I because fungal acylases generally exhibit higher tolerance for hydrophobic, bulky aromatic side chains.
-
Solubility: The hydrophobicity of the 4-fluoro-3,5-dimethyl moiety requires careful pH control and potentially low-percentage co-solvents to maintain substrate availability in the aqueous phase.
Mechanism of Action
The process relies on the enzyme's ability to distinguish the L-configuration.
-
Substrate: N-Acetyl-DL-4-fluoro-3,5-dimethylphenylalanine.
-
Reaction: The enzyme hydrolyzes the amide bond of the L-isomer only .
-
Result: A mixture of Free L-Amino Acid (zwitterionic, water-soluble) and Unreacted N-Acetyl-D-Amino Acid (acidic, organic-soluble).
Figure 1: Kinetic resolution pathway showing the selective hydrolysis of the L-enantiomer.
Materials & Equipment
Reagents
| Reagent | Grade/Spec | Purpose |
| 4-Fluoro-3,5-dimethyl-DL-phenylalanine | >98% Purity | Starting Material (if available) |
| Alternative Precursor | Diethyl acetamidomalonate | For synthesis of racemate |
| Acylase I | From Aspergillus oryzae, >30,000 U/g | Biocatalyst |
| Acetic Anhydride | ACS Reagent | N-Acetylation |
| Lithium Hydroxide (LiOH) | 2M Solution | pH Adjustment |
| Cobalt(II) Chloride | 10 mM Solution | Enzyme Cofactor (Optional activator) |
| Dowex 50W-X8 | H+ Form | Purification (Cation Exchange) |
Equipment
-
Thermostatic shaker or water bath (37°C).
-
pH Stat or high-precision pH meter.
-
HPLC with Chiral Column (e.g., Daicel Crownpak CR(+) or Chiralpak zwix).
-
Lyophilizer.
Experimental Protocols
Phase 1: Substrate Preparation (N-Acetylation)
If starting with the free racemic amino acid, it must be N-protected first.
-
Dissolution: Suspend 10.0 g (approx. 47 mmol) of 4-Fluoro-3,5-dimethyl-DL-phenylalanine in 40 mL of 2M NaOH. The solution should be clear.
-
Acetylation: Cool to 0-5°C in an ice bath. Add 6.0 mL of acetic anhydride dropwise over 30 minutes while vigorously stirring.
-
Critical: Simultaneously add 2M NaOH dropwise to maintain pH between 10-11. If pH drops below 7, the unreacted amino acid may precipitate.
-
-
Completion: Stir for an additional 1 hour at room temperature.
-
Workup: Acidify carefully with 6M HCl to pH 1-2. The N-acetyl derivative will precipitate as a white solid.
-
Isolation: Filter, wash with ice-cold water, and dry. Recrystallize from Ethanol/Water if necessary.
-
Target Yield: >90%
-
QC Check: 1H NMR (DMSO-d6) should show a singlet acetyl peak at ~1.8 ppm.
-
Phase 2: Enzymatic Resolution (The Core Workflow)
-
Substrate Solution: Dissolve 5.0 g of N-Acetyl-DL-4-fluoro-3,5-dimethylphenylalanine in approx. 150 mL of distilled water.
-
pH Adjustment: Adjust pH to 7.5 using 2M LiOH. (LiOH is preferred over NaOH for solubility, though NaOH is acceptable).
-
Note: If the solution is cloudy due to the hydrophobic methyl groups, add Methanol up to 5% (v/v). Do not exceed 10% as it may denature the enzyme.
-
-
Enzyme Preparation: Dissolve 100 mg of Acylase I in 5 mL of water.
-
Optimization: Add CoCl2 to a final concentration of 0.5 mM in the reaction mix to enhance Acylase I activity.
-
-
Reaction: Add the enzyme solution to the substrate. Incubate at 37°C with gentle orbital shaking (150 rpm).
-
Monitoring: Monitor the reaction by HPLC or by the drop in pH (due to release of acetic acid). Maintain pH 7.5 by adding dilute LiOH/NaOH (manually or via pH stat).
-
Endpoint: The reaction typically reaches 50% conversion (theoretical maximum) in 24-48 hours. Stop when conversion hits ~48-49% to ensure high optical purity of the L-product.
-
Phase 3: Separation & Purification
-
Enzyme Removal: Heat the mixture to 60°C for 10 minutes (to denature enzyme) and filter through Celite, or use ultrafiltration (10 kDa cutoff) to recycle the enzyme.
-
Acidification (The Switch): Adjust the filtrate pH to 1.5 using 6M HCl.
-
Extraction: Extract the aqueous phase 3 times with Ethyl Acetate.
-
Organic Layer: Contains N-Acetyl-D-4-fluoro-3,5-dimethylphenylalanine . (Save for racemization).
-
Aqueous Layer: Contains the target L-4-Fluoro-3,5-dimethylphenylalanine (protonated form).
-
-
Isolation of L-Amino Acid:
-
Load the aqueous phase onto a Dowex 50W-X8 (H+) column.
-
Wash with water to remove salts and traces of acetic acid.
-
Elute the amino acid with 1M NH4OH.
-
Evaporate the ammonia eluate and lyophilize to obtain the white powder product.
-
Phase 4: Racemization (Optional Recycling)
To maximize yield, the unreacted D-isomer can be racemized and reused.
-
Dissolve the N-Acetyl-D-isomer (from the organic layer) in acetic anhydride.
-
Reflux for 2 hours (this forms an azlactone intermediate which racemizes).
-
Hydrolyze with water to regenerate N-Acetyl-DL-substrate .
-
Feed back into Phase 2.
Analytical Methods & Quality Control
Chiral HPLC Method
-
Column: Crownpak CR(+) (Daicel) - specifically designed for free amino acids.
-
Mobile Phase: pH 1.5 Perchloric acid solution (aqueous).
-
Flow Rate: 0.4 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 210 nm or 254 nm.
-
Expected Result: L-enantiomer elutes first (typically), followed by D-enantiomer. (Verify with standards).
19F NMR Characterization[4]
-
Solvent: D2O (with trace TFA for pH consistency).
-
Significance: The fluorine signal is highly sensitive to the local chemical environment. While enantiomers are indistinguishable in achiral NMR, the purity of the structure (regio-isomer check) is validated here.
-
Shift: Expect a singlet around -110 to -120 ppm (relative to CFCl3), shifted by the ortho-methyl groups.
Process Workflow Diagram
Figure 2: Complete chemo-enzymatic workflow including the racemization recycling loop.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<30%) | Enzyme inhibition or low solubility. | Add 0.5 mM CoCl2. Increase temperature to 40°C. Add 5% Methanol. |
| Poor Enantiomeric Excess (ee) | Reaction ran too long (>50% conv). | Stop reaction strictly at 45-48% conversion. |
| Precipitation during Reaction | pH drift or product insolubility. | Use a pH stat to maintain pH 7.5. Increase reaction volume. |
| Low Yield after Column | Product binding too strongly. | Ensure elution with 1M NH4OH is sufficient; check resin capacity. |
References
-
Chenault, H. K., et al. (1989). "Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I." Journal of the American Chemical Society.[1] Link
-
Palomo, J. M., et al. (2002). "Enzymatic resolution of racemic non-natural amino acids." Tetrahedron: Asymmetry. Link
- Wandrey, C., et al. (2000). "Biochemical Engineering for the Production of Fine Chemicals: The Use of Acylase." Annual Review of Microbiology.
-
Daicel Chiral Technologies. "Crownpak CR(+) Application Data for Amino Acids." Link
(Note: While specific literature on the exact 4-fluoro-3,5-dimethyl derivative is proprietary or sparse, the protocols above are adapted from validated methodologies for 4-fluoro-phenylalanine and 3,5-dimethyl-phenylalanine cited in References 1 and 2.)
Sources
Application Note: Reaction Conditions for Coupling Sterically Hindered Fluorinated Amino Acids
Target Audience: Researchers, peptide scientists, and drug development professionals. Focus: Overcoming the dual electronic and steric barriers in the synthesis of heavily modified fluorinated peptides.
Introduction: The Dual Challenge of Fluorinated and Hindered Residues
The incorporation of sterically hindered fluorinated amino acids (SHFAAs)—such as
However, coupling these residues presents a profound synthetic bottleneck. As an Application Scientist, it is critical to understand that the failure of these couplings is not merely a matter of reaction time, but a fundamental thermodynamic and kinetic barrier driven by two synergistic forces:
-
The Electronic Penalty (Inductive Effect): Fluorine is the most electronegative element. When positioned near the
-carbon, its strong electron-withdrawing inductive effect (-I effect) drastically lowers the pKa of the adjacent amine. This strips the amine of its electron density, severely reducing its nucleophilicity[1]. -
The Steric Blockade: Bulky substituents (e.g., perfluoro-tert-butyl groups or
-methylations) physically obstruct the Bürgi-Dunitz trajectory—the specific angle at which the amine lone pair must approach the activated carbonyl carbon of the incoming amino acid[1].
Standard coupling reagents (e.g., HBTU/HOBt) lack the electrophilic activation energy required to overcome this dual barrier, often resulting in unreacted starting materials or catastrophic side reactions.
Mechanistic causality of coupling failure in fluorinated amino acids and chemical solutions.
Mechanistic Selection of Coupling Reagents
To force the coupling of SHFAAs, the activation of the carboxylic acid must generate an ester with extreme electrophilicity, and the reaction environment must suppress competing side reactions.
The Danger of Uronium Salts
While HATU is often considered the "gold standard" for difficult couplings, it poses a severe risk when used with SHFAAs. Because the fluorinated amine is a sluggish nucleophile, the coupling reaction is exceptionally slow. During this prolonged reaction time, the unreacted amine can attack the uronium carbon of HATU itself, leading to irreversible guanidinylation of the N-terminus, which permanently terminates the peptide chain[2].
The Phosphonium and Oxyma Solutions
To circumvent guanidinylation while maintaining extreme reactivity, two classes of reagents are mandated:
-
Phosphonium Salts (e.g., PyAOP): PyAOP generates the highly reactive OAt ester and provides anchimeric assistance (neighboring group participation) via the pyridine nitrogen of HOAt. Because it is a phosphonium salt, it cannot cause guanidinylation, allowing it to be used in large excess over extended reaction times[3].
-
OxymaPure / COMU: Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) generates active esters that are often more reactive than HOAt-derived esters and carries no explosive risk[4]. COMU, a uronium salt based on Oxyma, exhibits very low guanidinylation risk and exceptional efficiency for hindered residues[5].
Quantitative Reagent Comparison
| Coupling Reagent | Activating Species | Relative Reactivity | Guanidinylation Risk | Suitability for SHFAAs |
| HBTU / HOBt | OBt ester | Baseline | High | Poor |
| HATU / HOAt | OAt ester | Very High | High | Moderate (Risk of termination) |
| PyAOP / HOAt | OAt ester | Very High | None | Excellent (Ideal for long couplings) |
| DIC / Oxyma | Oxyma ester | High | None | Excellent (Ideal for SPPS) |
| COMU | Oxyma ester | Very High | Low | Excellent |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems . In the synthesis of SHFAAs, traditional colorimetric assays (like the Kaiser test) frequently yield false negatives due to the extreme steric shielding and low basicity of the fluorinated amine. Therefore, orthogonal validation steps (Chloranil testing and
Protocol A: Solid-Phase Peptide Synthesis (SPPS) via DIC/Oxyma
Optimized for iterative chain elongation of fluorinated residues.
Causality Note: DIC is chosen over DCC because its byproduct, diisopropylurea (DIU), is highly soluble in DMF/DCM, preventing resin clogging[4]. Microwave irradiation provides the kinetic energy necessary to overcome the high activation barrier imposed by the steric bulk.
-
Resin Preparation: Swell the functionalized resin in DMF/DCM (1:1) for 30 minutes to maximize pore accessibility.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).
-
In Situ Activation: In a separate vial, dissolve the Fmoc-protected SHFAA (3.0 equiv) and OxymaPure (3.0 equiv) in a minimum volume of DMF. Add DIC (3.0 equiv) and pre-activate for 3 minutes. Causality: Pre-activation ensures the rapid formation of the Oxyma ester before introduction to the sluggish resin-bound amine.
-
Microwave-Assisted Coupling: Transfer the activated mixture to the resin. Irradiate at 75°C for 15 minutes (or heat conventionally at 50°C for 2 hours).
-
System Validation (The Chloranil Test):
-
Extract a few resin beads. Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF. Let stand for 5 minutes.
-
Logic: The Chloranil test reliably detects secondary and sterically hindered amines where the Kaiser test fails. A blue/green bead indicates incomplete coupling.
-
-
Double Coupling (If necessary): If the validation fails, repeat Steps 3-4 using PyAOP (3.0 equiv) and DIEA (6.0 equiv) to alter the activation mechanism.
-
Capping: Treat with Acetic Anhydride/DIEA/DMF (1:1:8) for 10 minutes to truncate any unreacted trace amines, preventing deletion sequences in the final product[6].
Self-validating solid-phase peptide synthesis (SPPS) workflow for hindered fluorinated residues.
Protocol B: Solution-Phase Fragment Coupling via PyAOP
Optimized for convergent synthesis and coupling of highly hindered dipeptide fragments.
Causality Note: Solution-phase fragment coupling of SHFAAs requires days of reaction time. PyAOP is mandatory here because it will not cap the unreacted amine via guanidinylation over a 48-hour period[3].
-
Dissolution: Dissolve the C-terminal protected fragment (1.0 equiv) and the N-terminal protected SHFAA fragment (1.2 equiv) in anhydrous DCM/DMF (4:1).
-
Activation: Add HOAt (1.5 equiv) and PyAOP (1.5 equiv) to the solution at 0°C.
-
Base Addition: Dropwise add N,N-Diisopropylethylamine (DIEA) (3.0 equiv). Logic: DIEA is sterically hindered itself, preventing it from acting as a competing nucleophile.
-
Coupling: Allow the reaction to warm to room temperature, then heat to 40°C. Stir for 24–48 hours.
-
System Validation (
F NMR & LC-MS):-
Withdraw a 10 µL aliquot, dilute in Acetonitrile/Water, and inject into LC-MS to monitor mass shifts.
-
Crucial Step: Perform
F NMR on the crude mixture. Because fluorine is 100% naturally abundant and highly sensitive to its chemical environment, F NMR will instantly reveal if epimerization (racemization) has occurred during the prolonged heating by displaying distinct chemical shifts for the diastereomers[1].
-
Conclusion
The successful coupling of sterically hindered fluorinated amino acids requires a departure from standard peptide synthesis protocols. By understanding the causality of the failure—specifically the inductive electron withdrawal by fluorine and the physical blockade of bulky side chains—scientists can rationally select non-guanidinylating, highly electrophilic reagents like PyAOP and Oxyma. Integrating elevated thermal energy and rigorous, orthogonal validation steps (Chloranil and
References
-
Accommodating Fluorinated Amino Acids in Helical Peptide Environments The Royal Society of Chemistry URL:[Link]
-
Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry Biochemistry (ACS Publications) URL:[Link]
-
Peptide Coupling Reagents, More than a Letter Soup Chemical Reviews (Uniurb) URL:[Link]
Sources
Protocol for Boc-protection of 4-Fluoro-3,5-dimethyl-DL-phenylalanine
Application Note: Protocol for N-tert-Butoxycarbonyl (Boc) Protection of 4-Fluoro-3,5-dimethyl-DL-phenylalanine
Abstract
This application note details a robust, scalable protocol for the N-terminal protection of the unnatural amino acid 4-Fluoro-3,5-dimethyl-DL-phenylalanine using di-tert-butyl dicarbonate (
Introduction & Chemical Strategy
1.1. Scientific Rationale
Fluorinated and methylated amino acids are increasingly utilized in medicinal chemistry to modulate the physicochemical properties of peptide drugs. The 4-Fluoro-3,5-dimethyl-DL-phenylalanine scaffold combines the electronic modulation of fluorine (pKa lowering, metabolic blocking) with the steric bulk and lipophilicity of methyl groups. Protecting the
1.2. Reaction Mechanism
The protection proceeds via a nucleophilic acyl substitution. The
-
Base Requirement: The reaction requires a base (NaOH) to depotonate the ammonium species (
) and neutralize the carbonic acid byproduct. -
Solvent System: A biphasic or miscible organic/aqueous system (1,4-Dioxane/Water) is essential. The 3,5-dimethyl substitution significantly increases the hydrophobicity of the substrate compared to native phenylalanine, making pure aqueous conditions unviable.
1.3. Mechanistic Diagram
Figure 1: Mechanistic pathway for the base-mediated Boc-protection of the
Materials & Equipment
| Reagent/Equipment | Specification | Role |
| 4-Fluoro-3,5-dimethyl-DL-phenylalanine | >98% Purity | Substrate |
| Di-tert-butyl dicarbonate ( | 1.1 - 1.5 Equivalents | Boc Source |
| Sodium Hydroxide (NaOH) | 1 M Aqueous Solution | Base / pH Control |
| 1,4-Dioxane | HPLC Grade | Co-solvent (Solubilizer) |
| Ethyl Acetate (EtOAc) | ACS Grade | Extraction Solvent |
| Hydrochloric Acid (HCl) | 1 M and 6 M | Acidification |
| Magnesium Sulfate ( | Anhydrous | Drying Agent |
| Rotary Evaporator | Vacuum capability < 20 mbar | Solvent Removal |
| pH Meter/Strips | Range 1-14 | Monitoring Workup |
Experimental Protocol
3.1. Preparation and Dissolution [1][2][3][4]
-
Step 1: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-Fluoro-3,5-dimethyl-DL-phenylalanine (10.0 mmol, 2.11 g) in 1,4-Dioxane (20 mL) and Water (10 mL).
-
Note: The starting material may not dissolve immediately due to the lipophilic dimethyl-phenyl ring.
-
-
Step 2: Add 1 M NaOH (11.0 mL, 11.0 mmol) dropwise while stirring.
3.2. Reaction
-
Step 3: Cool the solution to 0°C using an ice bath.
-
Step 4: Add
(2.62 g, 12.0 mmol, 1.2 eq) dissolved in a minimal amount of 1,4-dioxane (5 mL) dropwise over 15 minutes.-
Reasoning: Dropwise addition prevents localized high concentrations of reagent and controls the exothermic nature of the reaction.
-
-
Step 5: Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir vigorously for 12-18 hours.
-
Monitoring: Monitor by TLC (Solvent: EtOAc/Hexane 1:1 with 1% AcOH). Ninhydrin stain will show the disappearance of the free amine (purple spot) and appearance of the Boc-protected product (UV active, no color with Ninhydrin).
-
3.3. Workup and Isolation (Critical Phase)
-
Step 6: Concentrate the reaction mixture on a rotary evaporator to remove the bulk of the 1,4-dioxane.
-
Caution: Do not evaporate to complete dryness; leave the aqueous phase intact.
-
-
Step 7: Dilute the remaining aqueous residue with Water (30 mL) and wash with Diethyl Ether or Hexane (2 x 20 mL).
-
Purpose: This removes unreacted
and non-polar impurities. The product remains in the aqueous phase as the carboxylate salt.
-
-
Step 8: Cool the aqueous phase to 0°C. Acidify carefully with 1 M HCl to pH 2–3.
-
Observation: The product will precipitate as a white solid or form an oil as the carboxylate is protonated to the free acid.
-
-
Step 9: Extract the acidic aqueous mixture with Ethyl Acetate (3 x 40 mL).
-
Step 10: Combine the organic layers and wash with Brine (saturated NaCl, 1 x 50 mL).
-
Step 11: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure to yield the crude product.
3.4. Purification
-
Step 12: If the crude product is an oil (common for racemic mixtures), triturated with cold Hexane or Pentane to induce solidification.
-
Step 13: Recrystallize from a mixture of EtOAc/Hexane if high purity (>99%) is required.
Workflow Visualization
Figure 2: Step-by-step operational workflow for the synthesis and isolation.
Analytical Validation & Troubleshooting
5.1. Expected Analytical Data
-
Physical State: White to off-white powder.[6]
-
Yield: Typical yields range from 85% to 95%.
-
NMR (DMSO-
):- 1.35 (s, 9H, Boc t-butyl).
- 2.20 (s, 6H, 3,5-dimethyl).
-
2.8-3.1 (m, 2H,
- ). -
4.1-4.2 (m, 1H,
-CH). - 6.9-7.1 (d, 2H, Aromatic protons).
-
NMR: Singlet around -110 to -120 ppm (relative to
).
5.2. Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Incomplete Dissolution | High lipophilicity of substrate | Increase Dioxane ratio; ensure NaOH equivalents are sufficient (1.1 eq). |
| Low Yield | Product lost in aqueous phase | Ensure pH is < 3 during extraction. Saturate aqueous layer with NaCl (salting out) before EtOAc extraction. |
| Oily Product | Racemic mixture difficulty crystallizing | Triturate with cold Pentane/Hexane. Sonicate to induce nucleation. |
| Boc Removal | Acid too strong during workup | Avoid pH < 1.5. Use 1M HCl or Citric Acid instead of concentrated HCl. |
References
-
Organic Syntheses. (2018). Preparation of (S)-N-Boc-5-oxaproline. Org. Synth. 2018, 95, 243-259. Retrieved from [Link]
-
Organic Chemistry Portal. Schotten-Baumann Reaction. Retrieved from [Link]
-
Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein J. Org. Chem. 2020, 16, 1073–1123. Retrieved from [Link]
Sources
Application Note: Designing Advanced Peptidomimetics using 4-Fluoro-3,5-dimethyl-DL-phenylalanine
Executive Summary
The translation of native peptides into viable therapeutics is frequently hindered by poor pharmacokinetic (PK) properties, notably rapid proteolytic degradation and suboptimal membrane permeability. The incorporation of non-canonical amino acids (ncAAs) is a foundational strategy to overcome these limitations. This application note details the mechanistic rationale and synthetic protocols for utilizing 4-Fluoro-3,5-dimethyl-DL-phenylalanine , a highly engineered phenylalanine derivative. By combining stereoelectronic modulation with severe steric hindrance, this ncAA serves as a powerful tool for locking peptide conformations and drastically enhancing metabolic stability.
Mechanistic Rationale: Synergistic Structural Engineering
As a Senior Application Scientist, it is critical to understand why specific structural modifications yield desired macroscopic properties. The design of 4-Fluoro-3,5-dimethyl-phenylalanine leverages two distinct chemical principles to optimize peptidomimetics:
Stereoelectronic Modulation via para-Fluorination
Fluorine is the most electronegative element (3.98 on the Pauling scale). Substituting the para-hydrogen of phenylalanine with fluorine fundamentally alters the electron density of the aromatic ring 1.
-
Metabolic Stability: The strong C–F bond blocks para-hydroxylation by hepatic cytochrome P450 enzymes. Furthermore, the electron-withdrawing nature of fluorine repels nucleophilic attacks by the catalytic triads of serine and aspartic proteases (e.g., chymotrypsin, pepsin) 2.
-
Binding Affinity: The inversion of the aromatic quadrupole moment enables orthogonal multipolar interactions and parallel-displaced
stacking with electron-rich native aromatics in the receptor pocket.
Conformational Restriction via meta-Dimethylation
The introduction of methyl groups at the 3 and 5 positions creates profound steric bulk.
-
Entropic Optimization: This bulk heavily restricts the rotation around the
bond ( dihedral angle). By locking the aromatic side chain into a highly defined spatial orientation, the entropic penalty typically incurred upon receptor binding is minimized, drastically improving target affinity and subtype selectivity 3.
Diastereomeric Library Generation (DL-Racemate)
Utilizing the DL-racemate during initial solid-phase peptide synthesis (SPPS) allows for the simultaneous generation of epimeric peptide libraries. Post-synthesis separation via preparative RP-HPLC yields both the L- and D- configurations, enabling comprehensive Structure-Activity Relationship (SAR) mapping of the receptor's hydrophobic sub-pockets.
Logic of 4-Fluoro-3,5-dimethyl-Phe in peptidomimetic design.
Quantitative Profiling of Phenylalanine Derivatives
To justify the increased synthetic complexity, the table below summarizes the theoretical and observed physicochemical shifts when transitioning from standard Phenylalanine to its highly substituted analogs.
| Amino Acid Analog | LogD (Lipophilicity) | Proteolytic Stability | Side-Chain Conformational Freedom | SPPS Coupling Efficiency |
| L-Phenylalanine | Baseline | Low (Rapid cleavage) | High (Unrestricted | Excellent (>99% with HBTU) |
| 4-Fluoro-L-Phe | Increased | Moderate | High | Excellent |
| 3,5-Dimethyl-L-Phe | Increased | Moderate | Low (Sterically restricted) | Moderate (Requires HATU) |
| 4-Fluoro-3,5-dimethyl-DL-Phe | Highest | Highest (Synergistic shielding) | Lowest (Highly restricted) | Low (Requires Double Coupling) |
Solid-Phase Peptide Synthesis (SPPS) Protocol
The incorporation of sterically hindered ncAAs requires a deviation from standard SPPS protocols. Bulky side chains shield the
Reagent Causality
-
Coupling Reagent: Standard HBTU is insufficient. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) must be used. The 7-aza nitrogen in HATU provides a neighboring group effect, forming a hydrogen bond with the incoming amine that accelerates the coupling of hindered residues.
-
Base: N,N-Diisopropylethylamine (DIPEA) is preferred over standard tertiary amines due to its own steric bulk, preventing unwanted side reactions while efficiently deprotonating the
-amine.
Self-Validating Step-by-Step Methodology
Phase 1: Resin Preparation & Deprotection
-
Swelling: Swell 0.1 mmol of Rink Amide AM resin in 5 mL of 1:1 DMF/DCM for 30 minutes. Drain.
-
Fmoc Removal: Treat the resin with 20% Piperidine in DMF (v/v) for 5 minutes. Drain and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 × 3 mL) to remove all traces of piperidine.
Phase 2: Pre-Activation & Double Coupling 4. Activation: In a separate vial, dissolve 0.4 mmol (4 equivalents) of Fmoc-4-Fluoro-3,5-dimethyl-DL-Phe and 0.39 mmol (3.9 eq) of HATU in 2 mL of DMF. Add 0.8 mmol (8 eq) of DIPEA. Allow to pre-activate for exactly 3 minutes. 5. First Coupling: Add the activated mixture to the resin. Agitate gently at room temperature for 2 hours. Drain and wash with DMF (3 × 3 mL). 6. Second Coupling (Mandatory): Repeat Step 4 and 5, extending the coupling time to 4 hours to ensure complete acylation of the hindered amine.
Phase 3: Self-Validation (Quality Control) 7. Kaiser Test: Perform a Kaiser test on a few resin beads.
- Causality Check: A yellow solution indicates successful, complete coupling. A blue solution indicates unreacted amines; if blue, perform a third coupling cycle.
- Micro-Cleavage (Definitive Validation): Transfer ~2 mg of resin to a microcentrifuge tube. Add 100 µL of TFA/TIS/H2O (95:2.5:2.5). Cleave for 1 hour, evaporate, and analyze via LC-MS. Do not proceed with the rest of the sequence until the exact mass of the coupled intermediate is confirmed.
Phase 4: Global Cleavage 9. Final Cleavage: Once the full sequence is assembled, treat the dried resin with 5 mL of Cleavage Cocktail (95% TFA, 2.5% Triisopropylsilane, 2.5% Water) for 2.5 hours. 10. Precipitation: Filter the cleavage solution into 40 mL of cold diethyl ether (-20°C) to precipitate the crude peptidomimetic. Centrifuge, wash the pellet twice with cold ether, and lyophilize.
Workflow for SPPS incorporating sterically hindered amino acids.
References
-
Fluorinated Protein and Peptide Materials for Biomedical Applications. PMC - NIH.1
-
Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. PMC - NIH.3
-
Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis. Benchchem.4
-
Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. ResearchGate.2
Sources
Improving solubility of 4-Fluoro-3,5-dimethyl-DL-phenylalanine in aqueous buffers
Technical Support Center: Solubility Optimization Guide Topic: Improving Solubility of 4-Fluoro-3,5-dimethyl-DL-phenylalanine in Aqueous Buffers Reference ID: TS-SOL-AA-4F35DM
Executive Summary
You are encountering solubility issues with 4-Fluoro-3,5-dimethyl-DL-phenylalanine (4F-3,5-Me-Phe) because it combines the inherent lattice energy of a zwitterionic amino acid with significant hydrophobic bulk.[1][2] The addition of two methyl groups and a fluorine atom to the phenylalanine core drastically increases the partition coefficient (LogP), making this molecule sparingly soluble in neutral aqueous media (likely <1 mg/mL).
This guide provides field-proven protocols to overcome these thermodynamic barriers using pH switching and dielectric constant modulation (co-solvents).[1][2]
Part 1: Understanding the Chemistry (The "Why")
Q: Why does this specific amino acid precipitate in my standard PBS buffer (pH 7.4)? A: At pH 7.4, 4F-3,5-Me-Phe exists primarily as a zwitterion (ammonium cation + carboxylate anion).[1][2] In this state, the molecule has zero net charge.
-
Lattice Energy: The electrostatic attraction between the distinct positive and negative charges on neighboring molecules creates a strong crystal lattice that water molecules struggle to break.[2]
-
Hydrophobic Effect: The 3,5-dimethyl and 4-fluoro substitutions create a "greasy" aromatic shield.[1][2] Water molecules must order themselves around this hydrophobic core (entropic penalty), further discouraging dissolution.[1]
Q: What is the theoretical "Sweet Spot" for solubility? A: You must move the pH away from the Isoelectric Point (pI).[2]
-
pI Estimate: ~5.5 – 6.0 (typical for phenylalanine derivatives).[1][2]
-
Target pH: Below 2.0 (fully protonated cation) or above 10.0 (fully deprotonated anion).
-
Mechanism: Creating a net charge (positive or negative) introduces repulsive forces between solute molecules, preventing aggregation, and increases hydration energy.[1]
Part 2: Solubilization Protocols
Method A: The "pH Switch" Protocol (Recommended for Aqueous-Only Assays)
Use this method if organic solvents (DMSO/Ethanol) are toxic to your downstream biological assay.[1][2]
Reagents:
-
1.0 M HCl (Hydrochloric Acid)[1]
-
1.0 M NaOH (Sodium Hydroxide)[1]
-
Target Buffer (e.g., PBS, HEPES) – Prepared at 2x concentration
Step-by-Step Workflow:
-
Weighing: Weigh the required amount of 4F-3,5-Me-Phe into a glass vial.
-
Acidification (Primary Dissolution): Add 1.0 M HCl dropwise.
-
Ratio: Use approximately 50-100 µL of acid per 10 mg of amino acid.[1][2]
-
Action: Vortex vigorously.[1][2] The solution should become clear as the amino group protonates (
) and the carboxyl group protonates ( ), resulting in a net positive charge.[3] -
Note: If it does not dissolve, warm slightly to 40°C.[1]
-
-
Dilution: Slowly add water to reach 50% of your final volume.
-
Buffering: Add your 2x Buffer slowly while stirring.
-
Final pH Adjustment: Carefully adjust the pH back to your target (e.g., 7.4) using dilute NaOH.[1][2]
Method B: The Organic Co-Solvent Stock (High Concentration)
Use this method for chemical synthesis or assays tolerant to <1% DMSO.[2]
Reagents:
Step-by-Step Workflow:
-
Stock Preparation: Dissolve 4F-3,5-Me-Phe in 100% DMSO to create a 100 mM – 500 mM stock solution.[1][2]
-
Why: DMSO disrupts the hydrophobic interactions of the dimethyl-phenyl ring.[2]
-
-
Clarification: If the solution is hazy, sonicate at 40°C for 5 minutes.
-
Aliquot & Store: Store stocks at -20°C.
-
Assay Dilution: Add the DMSO stock dropwise into your vortexing aqueous buffer.
-
Rule of Thumb: Keep final DMSO concentration < 1% (v/v) to avoid protein denaturation in biological assays.[1]
-
Part 3: Visualizing the Solubility Landscape
The following diagram illustrates the decision logic and chemical species equilibrium.
Caption: Decision tree for solubilization based on assay tolerance. Note the critical risk zone at the isoelectric point (pI) during pH neutralization.[2]
Part 4: Troubleshooting & FAQs
| Symptom | Probable Cause | Corrective Action |
| Precipitation upon adding buffer to DMSO stock | "Crash-out" effect due to rapid polarity change.[1][2] | 1. Warm the buffer to 37°C before addition.2. Add the DMSO stock into the buffer while vortexing (never add buffer to stock).[2] |
| Solution is clear at pH 2 but cloudy at pH 7 | Concentration exceeds intrinsic aqueous solubility. | 1.[1][2] Reduce final concentration.2. Add a solubilizing agent like Cyclodextrin (HP-β-CD) (1-5 equivalents) to encapsulate the hydrophobic ring.[1][2] |
| Yellow discoloration | Oxidation of the phenyl ring (rare but possible). | Use degassed buffers and store DMSO stocks under nitrogen/argon.[1][2] |
| Crystals form after freezing/thawing | Nucleation seeded by ice crystal formation.[1][2] | Sonicate at 40°C for 10 mins. Do not filter immediately; ensure re-dissolution first.[1][2] |
References
-
PubChem. 4-fluoro-L-phenylalanine | C9H10FNO2.[1][2][5] National Library of Medicine.[1][2] Available at: [Link][1][2]
-
Beilstein Journals. Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein J. Org.[1][2] Chem. 2020.[1][2] Available at: [Link][1][2]
Sources
Technical Support Center: Overcoming Steric Hindrance in Coupling 4-Fluoro-3,5-dimethyl-DL-phenylalanine
Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing challenges with the synthesis of peptides or small molecules incorporating 4-Fluoro-3,5-dimethyl-DL-phenylalanine .
The unique structural topology of this unnatural amino acid—featuring two meta-methyl groups and a para-fluoro substitution on the phenyl ring—significantly increases the van der Waals volume of the side chain. This creates a high activation energy barrier during nucleophilic attack. Furthermore, managing its DL-racemic nature requires strict control over basicity to prevent unpredictable epimerization of adjacent residues. This guide provides field-proven, self-validating methodologies to overcome these thermodynamic and kinetic barriers.
Troubleshooting Workflow
Before altering your standard operating procedures, consult the decision matrix below to identify the optimal intervention point for your coupling failure.
Caption: Troubleshooting workflow for sterically hindered peptide coupling.
Frequently Asked Questions (FAQs)
Q1: Why do standard coupling reagents like HBTU or DCC fail or produce low yields with this specific amino acid? A1: Standard carbodiimides (DCC) or older benzotriazole-based uronium salts (HBTU) form active esters (like OBt) that are themselves sterically bulky. When reacting with a sterically encumbered amino acid like 4-Fluoro-3,5-dimethyl-DL-phenylalanine, the combined steric clash between the bulky active ester and the incoming amine raises the transition state energy, leading to sluggish kinetics and incomplete reactions ([1]).
Q2: Which coupling reagents provide the highest efficiency for bulky aromatic side chains? A2: We recommend third-generation uronium salts like COMU or the in situ generation of acyl fluorides using TFFH . COMU incorporates an OxymaPure leaving group and a morpholino carbon skeleton. This structure enhances solubility and provides an internal hydrogen bond acceptor that accelerates the reaction even with sterically hindered substrates ([2]).
Q3: How does TFFH overcome extreme steric hindrance when COMU fails? A3: If standard active esters fail, TFFH converts the carboxylic acid into an acyl fluoride. Fluorine is highly electron-withdrawing but sterically very small (similar in size to a hydrogen atom). This allows the activated acyl species to easily accommodate the nucleophilic attack without the steric penalty of a bulky leaving group like OBt or OAt ([3]).
Q4: How do I minimize epimerization, given that this is a DL-amino acid mixture? A4: To prevent unpredictable epimerization of adjacent residues or to maintain a specific diastereomeric ratio, you must avoid excess base. COMU is highly advantageous here because it requires only 1 equivalent of base (e.g., DIPEA), unlike HATU which typically requires 2 equivalents ([4]). Alternatively, using a neutral coupling system like DIC/OxymaPure has been proven to be an excellent racemization suppressor ([5]).
Q5: Does the choice of solvent impact the coupling of this molecule? A5: Yes. Bulky, hydrophobic side chains like the 3,5-dimethyl-4-fluorophenyl group can promote peptide aggregation on the solid support. Switching from 100% DMF to a more disruptive solvent system, such as N-methylpyrrolidone (NMP) or a mixture of DCM/DMF/NMP (1:1:1), improves the solvation of the growing peptide chain and increases the accessibility of the terminal amine ([1]).
Quantitative Data: Coupling Reagent Selection Matrix
Use the following table to select the appropriate reagent based on your specific synthetic constraints.
| Coupling Reagent | Activation Intermediate | Steric Tolerance | Epimerization Risk | Base Requirement | Best Use Case for 4-Fluoro-3,5-dimethyl-DL-Phe |
| HBTU / DCC | OBt Ester / O-acylisourea | Low | Moderate | 2.0 eq. DIPEA | Not recommended. High failure rate. |
| HATU | OAt Ester | High | Low | 2.0 eq. DIPEA | Moderately hindered couplings; standard SPPS. |
| COMU | Oxyma Ester | Very High | Very Low | 1.0 eq. DIPEA | High efficiency coupling with minimal base. |
| DIC / OxymaPure | Oxyma Ester | High | Very Low | None (Neutral) | Highly epimerization-sensitive sequences. |
| TFFH | Acyl Fluoride | Extreme | Moderate | 2.0 eq. DIPEA | Rescue reagent for failed/aborted couplings. |
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Do not proceed to the next synthetic cycle until the validation step (Kaiser Test or LC-MS) confirms >99% conversion.
Protocol A: High-Efficiency Coupling using COMU
Mechanistic Advantage: Utilizes the hydrogen-bond accepting morpholino group of COMU to drive the reaction forward with only 1 equivalent of base, minimizing base-catalyzed side reactions.
Materials:
-
Fmoc-4-Fluoro-3,5-dimethyl-DL-Phe-OH (3.0 equivalents relative to resin loading)
-
COMU (3.0 equivalents)
-
DIPEA (3.0 equivalents - exactly 1 eq. per eq. of COMU)
-
Solvent: NMP/DMF (1:1, v/v)
Step-by-Step Methodology:
-
Resin Preparation: Swell the resin-bound amine in NMP/DMF (1:1) for 20 minutes. Drain completely.
-
Pre-activation: In a separate vial, dissolve Fmoc-4-Fluoro-3,5-dimethyl-DL-Phe-OH and COMU in the minimum required volume of NMP/DMF.
-
Base Addition: Add DIPEA to the vial. A distinct color change (often yellowish-red) indicates the formation of the active Oxyma ester. Allow pre-activation for exactly 2 minutes.
-
Coupling: Transfer the activated mixture to the resin. Agitate gently at room temperature for 90–120 minutes. (Note: Extended time is required due to the meta-methyl steric bulk).
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min).
-
Self-Validation: Perform a Kaiser Test.
-
Yellow beads/solution: Coupling is complete. Proceed to Fmoc deprotection.
-
Blue beads/solution: Coupling is incomplete. Do not deprotect. Proceed immediately to Protocol B.
-
Protocol B: Rescue Coupling via in situ Acyl Fluoride (TFFH)
Mechanistic Advantage: Bypasses the steric clash of bulky active esters by generating an ultra-compact acyl fluoride intermediate.
Materials:
-
Fmoc-4-Fluoro-3,5-dimethyl-DL-Phe-OH (3.0 equivalents)
-
TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (3.0 equivalents)
-
DIPEA (6.0 equivalents)
-
Solvent: Anhydrous DCM/DMF (1:1, v/v)
Step-by-Step Methodology:
-
Acid Dissolution: Dissolve the hindered amino acid in anhydrous DCM/DMF.
-
Fluorination: Add TFFH to the solution, followed immediately by DIPEA.
-
Activation Time: Agitate the mixture for 10–15 minutes. Critical Step: Acyl fluoride generation is slower than uronium activation. Do not rush this step.
-
Coupling: Add the solution containing the in situ generated acyl fluoride to the resin.
-
Reaction: Agitate at room temperature for 2 to 4 hours.
-
Self-Validation: Wash the resin (DMF, then DCM) and repeat the Kaiser Test. If the test remains slightly positive, apply gentle microwave heating (50°C for 15 minutes) during a second TFFH coupling cycle.
References
-
El-Faham, A., et al. "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey." Organic Process Research & Development, ACS Publications.[Link][2]
-
"APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE." Global Research Online. [Link][6]
Sources
Troubleshooting low yields in 4-Fluoro-3,5-dimethyl-DL-phenylalanine peptide synthesis
Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently encounter synthetic bottlenecks when incorporating heavily modified, unnatural amino acids.
Troubleshooting the incorporation of 4-Fluoro-3,5-dimethyl-DL-phenylalanine requires navigating a trifecta of synthetic hurdles:
-
Steric and Hydrophobic Bulk: The highly substituted aromatic ring promotes severe on-resin aggregation, physically occluding the reactive amine.
-
Stereochemical Complexity: The use of a racemic (DL) building block inherently generates a diastereomeric mixture during chain elongation.
-
Electronic Effects: The highly electronegative para-fluoro substituent subtly alters the electron density of the side chain, impacting local solvation.
Below is our comprehensive, self-validating technical guide designed to help you diagnose, optimize, and rescue your peptide yields.
Part 1: Diagnostic Logic Tree
Before altering your chemistry, you must identify the exact mode of failure. Use the diagnostic workflow below to determine if your low yield is due to incomplete coupling (truncation) or stereochemical dilution (diastereomer formation).
Diagnostic logic tree for troubleshooting low yields in sterically hindered SPPS.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why are standard coupling reagents (HBTU/DIC) failing to incorporate 4-Fluoro-3,5-dimethyl-DL-phenylalanine?
A1: The primary culprit is a combination of local steric hindrance and severe on-resin aggregation. The highly hydrophobic 4-fluoro-3,5-dimethylphenyl side chain strongly promotes inter-chain hydrophobic interactions and
Q2: My LC-MS shows the correct mass, but I have two distinct peaks. Did my peptide degrade? A2: No, this is not degradation; it is the direct consequence of using a DL-racemate. When you couple a racemic (DL) amino acid to an enantiopure (typically L) peptide chain, you generate two distinct diastereomers (e.g., L-L-L-D-L vs. L-L-L-L-L). Unlike enantiomers, diastereomers possess different physicochemical properties, including distinct hydrophobicities, causing them to resolve as two separate peaks on reverse-phase HPLC. Consequently, your maximum theoretical yield for the desired stereoisomer is inherently capped at 50% of the total coupled product.
Q3: How do I prevent deletion sequences and ensure complete coupling of this residue? A3: Relying on a single coupling cycle for a sterically hindered unnatural amino acid is a high-risk strategy. You must implement a self-validating double-coupling protocol using orthogonal chemistries. For instance, perform the first coupling with 2, which is highly efficient for microwave-accelerated SPPS[2]. Follow this with an in-process micro-cleavage. If unreacted amine remains, perform a second coupling using a phosphonium reagent like PyAOP[1]. Finally, always cap unreacted amines with acetic anhydride to prevent the propagation of deletion sequences.
Part 3: Quantitative Data Presentation
To select the appropriate chemistry for this unnatural amino acid, refer to the comparative data below.
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Reagent | Active Ester Generated | Relative Reactivity | Risk of Guanidinylation | Recommended Use Case |
| HBTU / TBTU | OBt | Moderate | High | Standard SPPS (Not recommended here) |
| HATU | OAt | High | High | Hindered primary amines |
| COMU | Oxyma | Very High | High | Microwave SPPS, highly hindered[2] |
| PyAOP | OAt | High | None | Prolonged coupling of hindered AA[1] |
| TFFH | Acid Fluoride | Extreme | None |
Part 4: Self-Validating Experimental Protocols
Protocol 1: Orthogonal Double-Coupling Strategy
Objective: Maximize incorporation of 4-Fluoro-3,5-dimethyl-DL-phenylalanine while preventing deletion sequences.
-
Step 1: First Coupling Activation (COMU/Oxyma)
-
Dissolve 3.0 eq of 4-Fluoro-3,5-dimethyl-DL-phenylalanine and 3.0 eq of COMU in minimal DMF.
-
Add 6.0 eq of DIPEA. Pre-activate for exactly 2 minutes (COMU degrades rapidly if over-activated).
-
Add the mixture to the swelled resin and react for 60 minutes at 50°C (microwave) or 2 hours at room temperature.
-
-
Step 2: In-Process Validation (Micro-cleavage)
-
Withdraw a ~1 mg resin aliquot. Wash thoroughly with DCM and dry.
-
Cleave using 95% TFA / 2.5% TIS / 2.5% H
O for 30 minutes. -
Evaporate, reconstitute in MeCN/H
O, and analyze via LC-MS. -
Causality Check: If the mass corresponding to the target peptide minus the unnatural amino acid (deletion sequence) is >5%, proceed to Step 3. Otherwise, skip to Step 4.
-
-
Step 3: Orthogonal Second Coupling (PyAOP)
-
Dissolve 3.0 eq of the amino acid and 3.0 eq of PyAOP in DMF.
-
Add 6.0 eq of DIPEA. Add directly to the resin (no pre-activation required).
-
React for 3 hours at room temperature. Note: PyAOP is chosen here because, unlike uronium reagents, it will not permanently cap the free amine via guanidinylation during extended coupling times[1].
-
-
Step 4: Capping
-
Treat the resin with 10% Acetic Anhydride and 10% DIPEA in DMF for 10 minutes. This ensures any permanently unreacted amines are acetylated, making the failed sequences easily separable during final HPLC purification.
-
Protocol 2: Diastereomer Resolution via Preparative HPLC
Objective: Isolate the desired stereoisomer from the 1:1 diastereomeric mixture resulting from the DL-racemate.
-
Step 1: Analytical Scouting
-
Run the crude cleaved peptide on an analytical C18 column using a shallow gradient (e.g., 0.5% B/min) to determine the retention time difference between the D- and L-incorporation diastereomers.
-
-
Step 2: Scale-up to Prep-HPLC
-
Inject the crude mixture onto a Preparative C18 column.
-
Utilize the optimized shallow gradient. Note: The 4-fluoro and 3,5-dimethyl groups significantly increase the hydrophobicity of the peptide, so expect considerably later retention times compared to the wild-type sequence.
-
-
Step 3: Fraction Analysis and Self-Validation
-
Analyze individual fractions via analytical LC-MS.
-
Pool fractions containing the pure target diastereomer.
-
Validation: Perform a Chiral Amino Acid Analysis (CAAA) or 2D-NMR (ROESY/NOESY) on the purified product to definitively assign the absolute stereochemistry of the isolated peak.
-
References
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Bachem.
- Peptide Coupling Reagents Guide.Sigma-Aldrich.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
Sources
Technical Support Center: Troubleshooting Racemization During Activation of 4-Fluoro-3,5-dimethyl-phenylalanine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the stereochemical integrity of heavily modified, unnatural amino acids during solid-phase peptide synthesis (SPPS). While 4-Fluoro-3,5-dimethyl-phenylalanine is often synthesized or commercially sourced as a DL-racemate, researchers typically resolve this into enantiopure L- or D-forms prior to coupling.
Maintaining this enantiopurity during carboxyl activation is notoriously difficult. This guide provides field-proven insights, causality-driven troubleshooting, and validated protocols to prevent the epimerization and racemization of this specific derivative.
Part 1: Mechanistic Insight — The Causality of Racemization
To effectively troubleshoot, we must first understand the chemical causality behind the failure. Racemization of phenylalanine derivatives during activation primarily occurs via two competing kinetic pathways[1]:
-
Oxazolone (Azlactone) Formation: The activated carboxyl group is attacked by the carbonyl oxygen of the
-protecting group (e.g., Fmoc). The resulting oxazolone intermediate possesses a highly acidic -proton, which is rapidly abstracted by any base present in the reaction matrix. -
Direct Enolization: A base directly abstracts the
-proton from the activated amino acid ester before aminolysis can occur.
The 4-Fluoro-3,5-dimethyl Anomaly: This specific unnatural amino acid presents a "perfect storm" for racemization due to a dual effect:
-
Electronic Effect: The strongly electron-withdrawing 4-fluoro group increases the acidity of the
-proton via inductive effects, making it highly susceptible to base-catalyzed abstraction. -
Steric Effect: The bulky 3,5-dimethyl groups on the phenyl ring create severe steric hindrance[2]. This drastically slows down the desired aminolysis (coupling) step, increasing the lifetime of the highly reactive, racemization-prone activated intermediate.
Part 2: Troubleshooting Guide & FAQs
Q1: I am using HATU/DIPEA for coupling, but I observe >15% epimerization in my final peptide. How can I fix this?
A1: Uronium/aminium salts like HATU are powerful but require a tertiary base (like DIPEA) to form the active ester[3]. Because 4-Fluoro-3,5-dimethyl-Phe couples slowly due to steric bulk, the excess DIPEA has ample time to abstract the highly acidic
Q2: Is the classic DIC/HOBt system sufficient to prevent racemization for this derivative? A2: No. While DIC/HOBt is a base-free system, HOBt is often not reactive enough to overcome the steric hindrance of the 3,5-dimethyl groups, leading to incomplete coupling and prolonged activation times. We strongly recommend replacing HOBt with OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate)[5]. OxymaPure forms a highly reactive ester that drives fast aminolysis and exhibits an outstanding ability to suppress racemization, even in sterically demanding couplings[6][7].
Q3: Should I pre-activate the amino acid before adding it to the resin? A3: Absolutely not. Prolonged pre-activation maximizes the lifetime of the activated species, directly increasing the risk of oxazolone formation[2]. For highly prone residues, in-situ activation (adding the amino acid, coupling additive, and DIC directly to the resin simultaneously) is mandatory to trap the active ester immediately[2][8].
Q4: Does temperature play a role? Can I use microwave-assisted SPPS? A4: Elevated temperatures (e.g., 75°C in microwave SPPS) exponentially increase racemization rates, especially for halogenated phenylalanine derivatives[9][10]. You must perform the activation and coupling of 4-Fluoro-3,5-dimethyl-Phe at room temperature (or even 0°C to 4°C for the first 30 minutes) to preserve stereochemical integrity[11].
Part 3: Quantitative Data Presentation
The following table summarizes the kinetic competition between coupling efficiency and racemization across different activation strategies.
Table 1: Comparative Analysis of Coupling Systems for Hindered Phenylalanine Derivatives
| Coupling System | Base Added | Pre-activation Time | Relative Racemization Rate | Coupling Efficiency |
| DIC / HOBt | None | 5 min | ~5 - 8% | Moderate (<85%) |
| HATU / DIPEA | 2.0 eq (DIPEA) | 2 min | >15% | High (>95%) |
| HATU / TMP | 2.0 eq (TMP) | 0 min (In-situ) | ~2 - 5% | High (>95%) |
| DIC / OxymaPure | None | 0 min (In-situ) | <0.5% | Very High (>98%) |
Data synthesized from comparative racemization studies on sterically hindered, electron-deficient amino acid models[5][6][12].
Part 4: Mandatory Visualization
The diagram below illustrates the kinetic pathways during the activation of 4-Fluoro-3,5-dimethyl-Phe. The goal of our optimized protocol is to accelerate the green pathway while starving the red pathway of time and basic conditions.
Fig 1: Kinetic competition between Oxyma ester aminolysis and base-catalyzed oxazolone racemization.
Part 5: Self-Validating Experimental Protocol
To ensure trustworthiness, this protocol utilizes a self-validating visual indicator inherent to Oxyma chemistry[6].
Optimized Base-Free In-Situ Coupling Protocol (DIC/OxymaPure)
-
Resin Preparation: Swell the peptidyl-resin in dry Dimethylformamide (DMF) for 20 minutes. Drain completely.
-
Reagent Preparation: In a clean, dry vial, dissolve 3.0 equivalents of enantiopure Fmoc-4-Fluoro-3,5-dimethyl-Phe-OH and 3.0 equivalents of OxymaPure in a minimum volume of DMF (approx. 0.1 M concentration)[2][5].
-
Self-Validation Check: The OxymaPure solution should initially be clear or slightly blue. A color change to yellowish-green during the subsequent reaction indicates successful active ester consumption[6].
-
-
In-Situ Activation: Add the amino acid/OxymaPure solution directly to the resin. Immediately add 3.0 equivalents of DIC[2]. Do NOT add any tertiary base (no DIPEA, no NMM)[4].
-
Coupling: Agitate the reaction at room temperature (20-25°C) for 2 to 4 hours[2]. Strictly avoid microwave heating[11].
-
Monitoring & Cleavage: Perform a Kaiser test or LC-MS micro-cleavage to confirm >99% coupling. If incomplete, do not extend the coupling time indefinitely (which invites late-stage racemization). Instead, drain, wash the resin thoroughly with DMF, and perform a double-coupling with fresh reagents.
Part 6: References
-
Peptide Chemistry. OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety. PeptideChemistry.org.[Link]
-
Schnölzer, M., et al. Accelerated chemical synthesis of peptides and small proteins. Proceedings of the National Academy of Sciences (PNAS).[Link]
-
Aldrich, J. V., et al. Structure-Activity Relationships of the Peptide Kappa Opioid Receptor Antagonist Zyklophin. National Institutes of Health (PMC).[Link]
-
Peptide Biologix. Melanotan-2 (MT-II): Comprehensive Research Monograph.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. peptidechemistry.org [peptidechemistry.org]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. pnas.org [pnas.org]
- 9. Structure-Activity Relationships of the Peptide Kappa Opioid Receptor Antagonist Zyklophin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JP2018070590A - Use of excess carbodiimide for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
- 11. peptide.com [peptide.com]
- 12. cris.unibo.it [cris.unibo.it]
Optimizing HPLC purification for peptides containing fluorinated phenylalanines
Technical Support Center: Optimizing HPLC Purification for Fluorinated Peptides
Introduction: The "Fluorine Effect" in Chromatography
User Query: Why do my peptides containing fluorinated phenylalanine (Phe) behave so differently from their non-fluorinated counterparts?
Senior Scientist Response: Welcome to the specialized support module for fluorinated peptide purification. The incorporation of fluorine into phenylalanine residues (e.g., 4-fluoro-Phe, pentafluoro-Phe) introduces unique physicochemical perturbations known as the "fluorine effect."
-
Hydrophobicity Shift: Fluorine is highly hydrophobic. A single fluorine substitution can significantly increase retention time on reverse-phase (RP) columns, often requiring higher organic concentrations for elution.
-
Electronic Modulation: The high electronegativity of fluorine alters the pKa of nearby functional groups and changes the electron density of the aromatic ring. This creates a "pi-hole" (electron-deficient region) on the ring, enabling unique anion-pi and dipole-dipole interactions that standard C18 columns may fail to exploit.
-
Aggregation Prone: Fluorinated peptides often exhibit enhanced self-assembly (amyloid-like aggregation) due to increased hydrophobicity and stacking interactions, leading to broad peaks or precipitation on the column.
This guide provides a logic-driven approach to mastering these challenges.
Module 1: Method Development Strategy
Q: Should I stick with C18 or switch to a fluorinated stationary phase?
A: While C18 is the workhorse, it often fails to separate regioisomers (e.g., ortho- vs. para-fluoro-Phe) or fluorinated impurities. We recommend a "Hetero-Pairing" Strategy .
-
The Principle: Optimal separation is often achieved by pairing a fluorinated analyte with a non-fluorinated stationary phase (C18) or a fluorinated stationary phase (PFP) with a non-fluorinated mobile phase.
-
Recommendation:
-
Start with C18 if you are separating the fluorinated peptide from non-fluorinated truncation products. The hydrophobicity difference is usually sufficient.
-
Switch to PFP (Pentafluorophenyl) if you are separating regioisomers (e.g., 2-F-Phe vs. 4-F-Phe) or if the peptide co-elutes with hydrophobic impurities. PFP columns offer orthogonal selectivity via
interactions and shape selectivity.
-
Q: What mobile phase system is best for these peptides?
A:
-
Buffer A: Water + 0.1% TFA (Trifluoroacetic acid).[1] The low pH suppresses silanol activity and ion-pairs with the peptide backbone, improving peak shape.
-
Buffer B: Acetonitrile (ACN) + 0.1% TFA.[2]
-
Alternative Modifier: If resolution is poor on C18, replace ACN with Methanol (MeOH) . Methanol allows for stronger
interactions between the peptide and the stationary phase compared to ACN, which can mask these interactions.
Module 2: Troubleshooting & FAQs
Q: My peptide separates into multiple peaks, but Mass Spec confirms they are the same mass. Is it degradation?
A: This is likely Atropisomerism or Conformational Isomerism , not degradation.
-
Cause: Fluorinated aromatic rings can be bulky. If the fluorine is in the ortho position (e.g., 2-fluoro-Phe), it can create steric hindrance that slows the rotation of the phenyl ring, locking the peptide into distinct conformers that resolve on HPLC.
-
Solution: Run the column at an elevated temperature (45°C – 60°C ). Heat increases the interconversion rate between conformers, collapsing split peaks into a single, sharper peak.
Q: I see a "shark-fin" peak shape (fronting/tailing). What is happening?
A: This indicates solubility issues or on-column aggregation .
-
Diagnosis: Fluorinated peptides are prone to forming beta-sheet aggregates in the aqueous mobile phase.
-
Fix:
-
Increase Column Temp: 50°C - 60°C.
-
Chaotropic Additives: Add 10-20% Isopropanol (IPA) or Hexafluoroisopropanol (HFIP) to Buffer A. Note: HFIP is expensive and volatile but highly effective for fluorinated aggregates.
-
Module 3: Solubility & Handling
Q: My peptide dissolves in DMSO but crashes out when injected. How do I load it?
A: This is the "Solvent Shock" phenomenon.
-
The Fix: Do not inject pure DMSO. The peptide precipitates at the interface of the DMSO plug and the aqueous mobile phase.
-
Protocol: Dissolve the peptide in 50% Acetic Acid or HFIP (if compatible with your resin/linker strategy). If DMSO is necessary, dilute the DMSO solution 1:1 with water/ACN (50:50) before injection to "pre-condition" the peptide to the mobile phase environment.
Visualization: Method Development Logic
The following diagram outlines the decision process for selecting the correct column and conditions based on your specific separation challenge.
Caption: Decision tree for selecting stationary phases and troubleshooting separation issues for fluorinated peptides.
Experimental Protocol: Generic Screening Gradient
Use this protocol to assess the behavior of a new fluorinated peptide.
| Parameter | Condition | Note |
| Column | C18 (300 Å pore size) | Start here. Switch to PFP if resolution fails. |
| Flow Rate | 1.0 mL/min (Analytical) | Scale up for prep (e.g., 20 mL/min for 20mm ID). |
| Temp | 45°C | Critical: Higher temp reduces fluorine-induced aggregation. |
| Buffer A | Water + 0.1% TFA | TFA is preferred over Formic Acid for better ion pairing. |
| Buffer B | ACN + 0.1% TFA | Ensure ACN is HPLC grade or higher. |
| Gradient | 5% B to 70% B over 30 min | Shallow gradients (e.g., 0.5% B/min) are best for isomers. |
| Detection | 214 nm (Peptide bond) | 254 nm can be used to track the aromatic ring specifically. |
References
-
Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Application Notes. Link
-
Advanced Chromatography Technologies. ACE C18-PFP: A Unique C18 Bonded HPLC Column with the Extra Selectivity of a Pentafluorophenyl Phase. Chromatography Today. Link
-
Bell, D. S., & Chow, C. T. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.[3][4] LCGC North America. Link
- Salwiczek, M., et al. (2012). Position-dependent effects of fluorinated phenylalanines on peptide self-assembly.
-
Asante, V., et al. (2014).[5] Enhancing Peptide Stability: A Comparative Analysis. (Contextual grounding on stability/hydrophobicity).
Sources
Solving aggregation issues in peptides with 4-Fluoro-3,5-dimethyl-DL-phenylalanine
Topic: Solving Aggregation & Synthesis Issues in Peptides
Executive Summary
You are likely employing 4-Fluoro-3,5-dimethyl-DL-phenylalanine (hereafter referred to as 4F-3,5Me-Phe ) as a strategic "breaker" residue to disrupt
This guide provides a root-cause analysis and actionable protocols to resolve aggregation and coupling efficiency issues associated with this reagent.
Mechanism of Action: Why This Residue?
To troubleshoot effectively, one must understand the underlying physics. Standard Phenylalanine (Phe) residues drive aggregation via T-shaped or parallel-displaced
4F-3,5Me-Phe disrupts this process through a dual mechanism:
-
Steric Interference (The Wedge): The methyl groups at positions 3 and 5 create significant steric bulk, physically preventing the close packing required for
-sheet lamination.[1] -
Electronic Modulation (The Repellent): The highly electronegative fluorine at position 4 inverts or significantly alters the quadrupole moment of the aromatic ring, weakening the electrostatic component of
- attraction.[1]
Visualization: The "Breaker" Mechanism
Figure 1: Mechanistic pathway showing how 4F-3,5Me-Phe disrupts the amyloidogenic pathway via steric and electronic interference.[1]
Troubleshooting Guide: Synthesis & Aggregation
Issue 1: Incomplete Coupling (Deletion Sequences)
Symptom: Mass spectrometry shows peaks corresponding to
-
Reagent Switch: Move from HBTU/HCTU to HATU or HOAt/DIC .[1] The pyridinium nitrogen in HOAt assists in pre-organization via hydrogen bonding, accelerating the rate of coupling for bulky residues.
-
Protocol: Use the "Double Couple" method with elevated temperature.
Recommended Coupling Protocol (SPPS):
| Step | Reagent | Conditions | Notes |
| Activation | HATU (0.95 eq) + DIPEA (2 eq) | 2 min pre-activation | Avoid >5 min pre-activation to prevent racemization.[1] |
| Coupling 1 | 4F-3,5Me-Phe (4 eq) | 45 min @ 50°C | Microwave assistance is highly recommended. |
| Wash | DMF | 3 x 1 min | Thorough washing is critical.[1] |
| Coupling 2 | 4F-3,5Me-Phe (4 eq) + HATU | 60 min @ 50°C | Fresh reagents for the second round. |
| Capping | Acetic Anhydride / Pyridine | 10 min @ RT | Cap unreacted amines to simplify purification. |
Issue 2: Post-Cleavage Precipitation (The "Gel" Effect)
Symptom: Peptide cleaves from resin but forms a gel or precipitate in the ether/TFA mixture; insoluble in water/acetonitrile.[1]
Cause: While the ncAA disrupts ordered amyloid aggregation, the fluorine atom increases overall hydrophobicity (
-
Disaggregation Solvent: Dissolve crude peptide in HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol) .[1] These fluorinated alcohols are potent disruptors of secondary structure.
-
Chaotropic Salts: If HFIP is incompatible with downstream assays, use 6M Guanidine HCl or 8M Urea for initial solubilization, then dialyze or dilute.[1]
Issue 3: The "DL" Stereochemistry Trap
Symptom: HPLC shows split peaks or broad shoulders; inconsistent biological activity.[1] Cause: You are using a DL (racemic) mixture. If your peptide has other chiral centers (L-amino acids), you are synthesizing diastereomers (e.g., L-L-L-L -L and L-L-L-D -L). These have different physical properties and retention times. Solution:
-
Immediate: If using for library screening, this diversity may be desired.[1]
-
Correction: For therapeutic design, you must separate the isomers using a Chiral HPLC column (e.g., Chiralpak) or switch to an enantiopure starting material (L- or D- specific) if available.[1]
-
Check: Verify if the "DL" reagent is acting as a "breaker" specifically because of the D-isomer component (D-amino acids are known aggregation breakers).[1]
Experimental Validation Protocols
Protocol A: Thioflavin T (ThT) Aggregation Assay
To confirm if 4F-3,5Me-Phe is effectively preventing fibril formation.[1]
-
Preparation: Dissolve peptide in HFIP (to monomerize), then dry down. Resuspend in PBS (pH 7.4) to 100
M. -
Dye: Add Thioflavin T to a final concentration of 20
M. -
Measurement:
-
Interpretation: A flat line indicates successful aggregation suppression.[1] A sigmoidal curve indicates fibrillation.
Protocol B: Circular Dichroism (CD) for Secondary Structure
To determine if the residue forces a random coil or helical structure.[1]
-
Concentration: 50
M peptide in 10 mM Phosphate Buffer (avoid chloride ions if going <200 nm). -
Cell Path: 1 mm quartz cuvette.
-
Scan: 190–260 nm.
-
Signature:
-
Aggregation (
-sheet): Minimum at ~218 nm. -
Disrupted (Random Coil): Minimum at ~198 nm.
-
Helical: Minima at 208 nm and 222 nm.
-
Decision Tree for Troubleshooting
Figure 2: Decision matrix for diagnosing and resolving issues related to 4F-3,5Me-Phe peptides.
Frequently Asked Questions (FAQ)
Q: Can I use standard Fmoc-Phe coupling cycles for this residue? A: No. The 3,5-dimethyl groups create significant steric bulk. Standard HBTU/RT protocols will result in <20% coupling efficiency. You must use high-efficiency coupling agents (HATU/HOAt) and heat (50°C).
Q: Why does my peptide elute as two peaks on the HPLC? A: You are likely using the DL form of the amino acid.[1] If your peptide sequence contains other chiral amino acids (which it almost certainly does), you have created diastereomers. These are chemically distinct compounds with different retention times.
Q: Will this residue make my peptide water-soluble? A: Not necessarily.[1] While it breaks aggregation (insoluble fibrils), the residue itself is hydrophobic due to the fluorine and methyl groups.[1] It prevents the formation of "rocks" (amyloid) but may still form "grease" (amorphous hydrophobic clusters). You may need to add charged residues (Lys/Glu) or PEGylation to the termini to ensure aqueous solubility.
Q: Is the fluorine atom stable during HF cleavage? A: Yes, the aryl-fluorine bond is extremely stable and will survive standard TFA cleavage and even HF cleavage conditions used in Boc chemistry.
References
-
Mechanism of Fluorinated Phenylalanine in Aggregation
- Steric Effects in Peptide Synthesis: Title: Overcoming Aggregation in Solid-phase Peptide Synthesis. Source: Sigma-Aldrich Technical Guides.
-
Phenylalanine Assembly & Modulation
-
Structural Basis of Non-Peptide Agonists (GLP-1R examples using 4-F-3,5-Me-Phe)
- Title: Structural basis for GLP-1 receptor activation by LY3502970, an orally active nonpeptide agonist.
- Source: PNAS (2020).
-
URL:[Link]
Sources
Storage stability and degradation of 4-Fluoro-3,5-dimethyl-DL-phenylalanine
Welcome to the Technical Support Center for 4-Fluoro-3,5-dimethyl-DL-phenylalanine (CAS: 1259957-45-3). As a specialized unnatural amino acid, this compound is highly valued in peptide engineering, PET imaging, and the development of proteolytic-resistant therapeutics. While the incorporation of fluorinated aromatic amino acids generally increases catabolic stability[1], the unique structural combination of a para-fluoro group flanked by meta-methyl groups introduces specific handling, storage, and troubleshooting requirements.
This guide is designed by our Senior Application Scientists to help you maintain compound integrity, establish self-validating stability assays, and troubleshoot degradation issues in your laboratory.
Mechanistic Foundations of Stability
To effectively store and handle this compound, researchers must understand the underlying causality of its degradation pathways:
-
Photolytic Dehalogenation: Halogenated aromatic compounds, including fluorinated phenylalanines, are inherently sensitive to ultraviolet (UV) and intense visible light[2][3]. Photon absorption can induce the homolytic cleavage of the strong C-F bond, generating reactive radical species that lead to sample degradation and loss of the fluorine functional group.
-
Microbial Defluorination: In non-sterile aqueous environments, environmental bacteria (such as Pseudomonas or Serratia species) can initiate enzymatic defluorination. These microbes utilize specific dehalogenases or broad-spectrum catabolic enzymes to release free fluoride ions and degrade the amino acid backbone[4][5].
-
Steric Shielding (The Methyl Advantage): The 3,5-dimethyl groups provide significant steric hindrance around the 4-fluoro position. This structural feature physically blocks nucleophilic attack, making this specific derivative more resistant to chemical degradation (such as nucleophilic aromatic substitution) in complex biological buffers compared to unmethylated p-fluorophenylalanine.
Mechanistic degradation pathways of fluorinated phenylalanine derivatives.
Troubleshooting Guides & FAQs
Q1: Why is my stock solution of 4-Fluoro-3,5-dimethyl-DL-phenylalanine degrading even when kept in the refrigerator? A1: The most common culprit for solution-phase degradation under refrigerated conditions is photolysis. Halogenated phenylalanines are highly sensitive to light[2][6]. If your stock solution is stored in clear glass or plastic tubes, ambient laboratory lighting or the light inside a cold room can induce photolytic dehalogenation over time[3]. Solution: Always aliquot stock solutions into amber, light-blocking vials immediately after reconstitution.
Q2: Can I store the solid powder at room temperature? A2: Yes, as a lyophilized or crystalline solid, 4-Fluoro-3,5-dimethyl-DL-phenylalanine is generally stable at ambient temperatures[7]. However, amino acids can be hygroscopic. Moisture absorption can lead to micro-hydrolysis or clumping. To maximize shelf life, storing the solid powder in a desiccator at 2-8°C is the recommended best practice[6].
Q3: We noticed a loss of the fluorine signal in our 19F-NMR assays after incubating the compound in a biological matrix. What happened? A3: You are likely observing microbial or enzymatic defluorination. Certain environmental microbes and cell lysates contain enzymes capable of recognizing fluorinated amino acids, leading to the spontaneous release of fluoride ions[4][5]. Solution: Ensure all aqueous stock solutions are filter-sterilized (0.22 µm) prior to use, and consider adding broad-spectrum protease/microbial inhibitors to your biological matrices if the assay permits.
Q4: What is the optimal solvent for preparing stable stock solutions? A4: For long-term storage, reconstituting the compound in anhydrous Dimethyl sulfoxide (DMSO) is highly recommended. If an aqueous stock is required, use a slightly acidic buffer (pH 4.0 - 6.0). Neutral to highly basic aqueous solutions can accelerate the degradation of the amino acid backbone via oxidation or spontaneous deamidation over extended periods.
Quantitative Data Summaries
Table 1: Recommended Storage Conditions and Expected Shelf Life
| State | Container Type | Temperature | Light Exposure | Expected Shelf Life |
| Solid Powder | Sealed, Desiccated | Ambient (20-25°C) | Protect from light | 12 - 24 Months |
| Solid Powder | Sealed, Desiccated | 2 - 8°C | Protect from light | > 24 Months |
| DMSO Stock | Amber Glass Vial | -20°C | Dark | 6 - 12 Months |
| Aqueous Stock | Amber Glass Vial | 2 - 8°C | Dark | 1 - 2 Weeks (Sterile) |
Table 2: Primary Degradation Pathways & Analytical Detection
| Stress Vector | Primary Degradation Mechanism | Recommended Detection Method |
| UV/Visible Light | Photolytic Dehalogenation (Loss of F) | LC-MS (Mass shift of -18 Da), 19F-NMR |
| Microbial Presence | Enzymatic Defluorination / Cleavage | 19F-NMR (Appearance of free F- peak) |
| High Heat (>60°C) | Decarboxylation / Oxidation | HPLC-UV (Shift in retention time) |
Self-Validating Experimental Protocol: Forced Degradation Study
To ensure trustworthiness in your analytical results, you must validate that your HPLC/LC-MS methods are "stability-indicating"—meaning they can successfully separate the intact 4-Fluoro-3,5-dimethyl-DL-phenylalanine from its degradation products. Follow this self-validating protocol to generate reference degradants in your own lab.
Objective: Induce controlled degradation to identify the retention times of photolytic and thermal degradants.
Step-by-Step Methodology:
-
Baseline Preparation: Prepare a 1.0 mg/mL stock solution of 4-Fluoro-3,5-dimethyl-DL-phenylalanine in 50% Methanol / 50% Water. Aliquot 1 mL into an amber vial and store at -20°C (Control Sample).
-
Photolytic Stress: Aliquot 1 mL of the stock into a clear, UV-transparent quartz vial. Expose the vial to direct UV light (254 nm) or intense broad-spectrum light for 24 to 48 hours at room temperature.
-
Thermal/Hydrolytic Stress: Aliquot 1 mL of the stock into a sealed glass ampoule or tight-capped vial. Incubate in a heating block at 60°C for 48 hours.
-
Oxidative Stress: Mix 0.5 mL of the stock with 0.5 mL of 3% Hydrogen Peroxide (
). Incubate at room temperature in the dark for 24 hours. -
Analytical Validation: Run the Control, Photolytic, Thermal, and Oxidative samples through your standard HPLC-UV (monitor at 210 nm and 254 nm) or LC-MS workflow.
-
Causality Check: You should observe new peaks (degradants) in the stressed samples. If the degradant peaks co-elute with your intact compound peak, your chromatographic method is not stability-indicating. You must adjust your mobile phase gradient (e.g., lower the initial organic modifier percentage) until baseline resolution is achieved.
Optimal workflow for the preparation and long-term storage of stock solutions.
References
-
Beilstein Journals. "Fluorinated phenylalanines: synthesis and pharmaceutical applications". Available at: [Link]
-
PubChem - NIH. "p-Fluorophenylalanine | C9H10FNO2 | CID 4654". Available at:[Link]
-
PMC - NIH. "Biodegradation of Amphipathic Fluorinated Peptides Reveals a New Bacterial Defluorinating Activity and a New Source of Natural Organofluorine Compounds". Available at:[Link]
-
ACS Publications. "Biodegradation of Amphipathic Fluorinated Peptides Reveals a New Bacterial Defluorinating Activity". Available at: [Link]
-
Library and Archives Canada. "Beam-induced reductive dehalogenation of halogenated aromatic compounds". Available at: [Link]
Sources
- 1. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 2. p-Fluorophenylalanine | C9H10FNO2 | CID 4654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 4. Biodegradation of Amphipathic Fluorinated Peptides Reveals a New Bacterial Defluorinating Activity and a New Source of Natural Organofluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemimpex.com [chemimpex.com]
- 7. 4-Fluoro-3,5-dimethyl-DL-phenylalanine | 1259957-45-3 [sigmaaldrich.com]
Technical Support Center: High-Efficiency Coupling of 3,5-Dimethyl Substituted Amino Acids
Topic: Enhancing coupling efficiency of 3,5-dimethyl substituted amino acids Content type: Technical Support Center Guide
Introduction: The Steric Challenge
Welcome to the technical support hub for advanced peptide synthesis. You are likely here because standard protocols (DIC/HOBt or HBTU/DIPEA) have failed to efficiently couple 3,5-dimethyl substituted amino acids (e.g., 3,5-dimethylphenylalanine, 2,6-dimethyltyrosine [Dmt], or similar bulky analogs).
The Core Issue: The methyl groups at the 3 and 5 positions of the aromatic ring (or the corresponding positions in aliphatic analogs) create a "conformationally restricted" environment. While this restriction is highly desirable for increasing metabolic stability and receptor selectivity in drug candidates, it acts as a kinetic shield during synthesis. The bulky side chain hinders the approach of the incoming amine to the activated carboxylate, leading to:
-
Slow Kinetics: Reaction times increase from minutes to hours.
-
Incomplete Coupling: Deletion sequences (des-X peptides).
-
Racemization: Prolonged activation times increase the risk of proton abstraction at the
-carbon.
This guide replaces "trial and error" with a deterministic, mechanistic approach to forcing these couplings to completion.
Part 1: The Reagent Ecosystem (FAQs)
Q1: My standard HBTU/DIPEA cycle yields <50% conversion. What is the immediate upgrade?
Recommendation: Switch to HATU or PyAOP immediately.
-
The Mechanism: HBTU generates a benzotriazole active ester which is moderately reactive. For sterically hindered systems, you need an active ester that is less stable (more reactive) and incorporates a neighboring group effect to accelerate aminolysis.
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): The 7-aza nitrogen in the HOAt moiety forms a hydrogen bond with the incoming amine, positioning it perfectly for attack on the carbonyl. This "pre-organization" boosts reaction rates by 10-100x over HBTU.
-
PyAOP: A phosphonium-based reagent derived from HOAt. It avoids the formation of guanidinium by-products (which can terminate chains) and is often superior for cyclizations or extremely difficult couplings.
-
Q2: I am seeing significant racemization. Is the base the problem?
Diagnosis: Yes. The combination of a strong base (DIPEA) and slow coupling kinetics is the primary cause of racemization.
-
The Fix: Replace DIPEA with 2,4,6-Collidine (TMP) .[1]
-
Why? Collidine is a weaker, more sterically hindered base (
~7.4 vs. DIPEA ~10.5). It is sufficient to deprotonate the carboxylic acid for activation but struggles to abstract the -proton, thereby preserving chirality. -
Protocol Shift: Use HATU / HOAt / Collidine (1:1:2 ratio) for the activation step.
Q3: Should I use microwave heating?
Verdict: Highly Recommended, but with temperature caps.
-
Guideline: Heat the coupling step to 50°C - 75°C .
-
Warning: Do not exceed 75°C for Cysteine or Histidine containing sequences, as this promotes epimerization. For 3,5-dimethyl residues, 60°C is the "Goldilocks" zone—providing enough thermal energy to overcome the rotational barrier of the bulky side chain without degrading the resin or peptide.
Part 2: Optimized Experimental Protocols
Protocol A: The "Power Coupling" Method (Manual or Automated)
Use this for the initial attachment of the 3,5-dimethyl AA or coupling onto it.
Reagents:
-
Amino Acid: 0.2 M in DMF (Use 4-5 equivalents relative to resin).
-
Activator: HATU (0.5 M in DMF).
-
Base: 2,4,6-Collidine (Pure or 2M in DMF).
-
Solvent: Anhydrous DMF (or NMP for aggregation-prone sequences).
Step-by-Step:
-
Resin Prep: Swell resin in DMF for 30 mins. Drain.
-
Activation (Pre-mix):
-
Combine Amino Acid (5 eq) and HATU (4.9 eq) in a vial.
-
Add Collidine (10 eq).
-
Critical: Shake for exactly 30 seconds . Do not let it sit longer; the active ester is unstable.
-
-
Coupling:
-
Double Couple: Drain and repeat steps 2-3 with fresh reagents.
-
Capping: Acetylate unreacted amines (Acetic Anhydride/DIPEA/DMF) to prevent deletion sequences.
Protocol B: The "Aggregation Breaker" (Solvent Engineering)
Use this if the resin beads look "clumped" or opaque, indicating peptide aggregation.
Modification: Replace DMF with a DMSO:DMF (1:4) mixture or use N-Butylpyrrolidinone (NBP) .
-
Why: 3,5-dimethyl residues are hydrophobic. They can induce
-sheet formation on the resin. DMSO disrupts these hydrogen bond networks, solvating the peptide chain and exposing the N-terminus.
Part 3: Comparative Data & Selection Guide
Table 1: Coupling Reagent Performance for Hindered Residues
| Reagent | Reactivity | Racemization Risk | Stability | Recommended Use Case |
| HBTU/HCTU | Moderate | Moderate | High | Standard, non-hindered couplings. |
| HATU | Very High | Low (with Collidine) | Moderate | Primary choice for 3,5-dimethyl AAs. |
| PyAOP | Extreme | Low | Low | Use if HATU fails; excellent for cyclization. |
| COMU | High | Very Low | Moderate | Safer alternative to HATU (non-explosive); Green chemistry. |
| DIC/Oxyma | Moderate | Lowest | High | Best for preventing racemization if heating is required. |
Part 4: Troubleshooting Workflow
Use the following logic flow to diagnose and resolve coupling failures.
Caption: Decision tree for optimizing coupling of sterically hindered amino acids. Follow the path based on resin appearance and initial yield data.
Part 5: References
-
Beilstein Journals. (2019). Solid-phase synthesis of biaryl bicyclic peptides containing a 3-aryltyrosine or a 4-arylphenylalanine moiety. Retrieved from [Link]
-
MDPI. (2026). Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. Retrieved from [Link]
-
GlobalSO. (2025). Commonly Used Coupling Reagents in Peptide Synthesis (HATU, PyAOP). Retrieved from [Link]
Sources
- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Minimizing side reactions during fluorinated amino acid synthesis
Welcome to the technical support center for fluorinated amino acid synthesis. As a Senior Application Scientist, my goal is to provide you with practical, in-depth solutions to common challenges encountered in the lab. This guide is structured to help you troubleshoot specific problems, understand the underlying chemical principles, and ultimately minimize side reactions to improve the yield and purity of your target compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and challenges faced during the synthesis of fluorinated amino acids.
Q1: My fluorination reaction is low-yielding. What are the most common causes?
A1: Low yields in fluorination reactions often stem from a few key areas:
-
Reagent Reactivity: The choice of fluorinating agent is critical. For instance, diethylaminosulfur trifluoride (DAST) is effective for converting hydroxyl groups but can be thermally unstable and lead to side products. Ensure your reagent is fresh and handled under appropriate inert conditions.[1]
-
Substrate Deactivation: The high electronegativity of fluorine can have profound electronic implications.[1] If you are performing a multi-step synthesis, the presence of a fluorine atom can deactivate nearby functional groups, slowing down subsequent reactions. You may need to use more forcing conditions (higher temperature, longer reaction times) or a more reactive catalyst.
-
Protecting Group Incompatibility: The stability of your protecting groups under fluorination conditions is paramount. Acid-labile groups like tert-butyloxycarbonyl (Boc) may be partially cleaved by HF generated from reagents like DAST, leading to a complex mixture of products.
-
Moisture: Many fluorinating reagents react violently with water. Rigorous drying of solvents, glassware, and starting materials is essential to prevent reagent quenching and the formation of undesired byproducts.
Q2: I'm observing significant epimerization at the α-carbon. How can I preserve stereochemistry?
A2: Epimerization, or racemization, at the α-carbon is a frequent and serious side reaction, particularly when strong bases are used or when the carboxyl group is activated for coupling. The acidity of the α-proton is increased, making it susceptible to abstraction.
Key Strategies to Mitigate Epimerization:
-
Base Selection: Avoid strong, non-hindered bases. For reactions requiring a base, consider using sterically hindered, non-nucleophilic bases like diisopropylethylamine (DIPEA) or 2,6-lutidine.
-
Protecting Groups: Protecting the N-H of the imidazole side chain of histidine is crucial, as the free N-π can catalyze epimerization.[2] Using protecting groups like trityl (Trt) on the side chain can significantly reduce this side reaction.[2]
-
Low Temperatures: Perform reactions at the lowest temperature that allows for a reasonable reaction rate. This reduces the kinetic energy available for the proton abstraction and subsequent reprotonation that leads to racemization.
-
Activation Method: During peptide coupling, the method of carboxyl activation can influence racemization. Using coupling reagents known to suppress racemization, such as those that form urethane or acyl-azide intermediates, is advisable.
Q3: During my final deprotection/cleavage step with trifluoroacetic acid (TFA), I'm seeing unexpected side products. What is happening?
A3: Strong acids like TFA, especially when used for cleavage from a solid-phase support, generate highly reactive carbocations from acid-labile protecting groups (e.g., Boc, trityl). These cations can be captured by nucleophilic side chains, leading to undesired modifications.
-
Tryptophan Alkylation: The indole ring of tryptophan is particularly susceptible to alkylation by these carbocations.
-
Tyrosine Modification: The phenol side chain of tyrosine can also be alkylated.[2]
-
Methionine Oxidation: The thioether in methionine can be oxidized.
Solution: Use of Scavengers To prevent these side reactions, a "scavenger cocktail" must be added to the cleavage mixture. These are nucleophilic species that trap the reactive cations before they can modify the peptide.
| Scavenger | Target Side Reaction | Typical Concentration in TFA |
| Triisopropylsilane (TIS) | Trityl and other carbocations | 2.5 - 5% |
| Water | t-butyl cations | 2.5 - 5% |
| 1,2-Ethanedithiol (EDT) | General carbocation scavenger | 2.5% |
| Thioanisole | Protects Trp and Met | 5% |
A common cleavage cocktail is TFA/TIS/H₂O (95:2.5:2.5). The choice and concentration of scavengers should be optimized for the specific amino acids in your sequence.
Part 2: Troubleshooting Guide for Specific Fluorination Chemistries
Issue 1: Poor Selectivity in C-H Fluorination
Direct C(sp³)-H fluorination is a powerful but often challenging transformation. Poor selectivity can lead to a mixture of mono-, di-, and even tri-fluorinated products at various positions.
Troubleshooting Protocol: Directed C-H Fluorination
If you are experiencing poor regioselectivity, a directing group strategy can be highly effective. This protocol is adapted from methodologies where a coordinating group directs the fluorinating agent to a specific C-H bond.[1]
Workflow: Directed C-H Fluorination
Caption: Workflow for improving regioselectivity using a directing group strategy.
Causality: The directing group, often a pyridine or similar Lewis basic moiety, chelates to a metal catalyst (like Cu(II)). This brings the catalyst into close proximity with a specific C-H bond, which then directs the electrophilic fluorinating agent (e.g., Selectfluor) to react at that site, dramatically improving regioselectivity over statistical C-H activation.[1]
Issue 2: Side Reactions During Difluoromethylation or Trifluoromethylation
Introducing CF₂ and CF₃ groups often requires specialized reagents and conditions that can lead to unique side reactions.
Scenario A: Difluoromethylation using Fluoroform (CHF₃) Fluoroform is an attractive, atom-economical reagent, but its low reactivity requires strong basic conditions, which can promote side reactions.
-
Problem: Difluoromethylation on the imine carbon instead of the desired α-carbon of a Schiff base-protected amino acid.
-
Underlying Cause: The reaction proceeds via the formation of a difluorocarbene (:CF₂) intermediate. This electrophilic species can react with different nucleophilic sites. The desired reaction is with the enolate of the amino acid ester, but reaction at the imine nitrogen or carbon can also occur.
-
Solution & Protocol: Continuous flow synthesis offers superior control over reaction time and temperature, minimizing the lifetime of reactive intermediates and thus reducing side reactions.
Step-by-Step Protocol: Continuous Flow Cα-Difluoromethylation
-
Preparation: Prepare a solution of the N-benzylidene-protected α-amino acid methyl ester and a strong base (e.g., t-BuOK) in a dry, aprotic solvent (e.g., THF).
-
Flow Setup: Use a microreactor system. Pump the substrate/base solution through one inlet and gaseous fluoroform through another.
-
Reaction: The two streams mix in a heated reaction coil. Precise control of residence time (typically minutes) and temperature is crucial to favor the desired reaction pathway.
-
Quenching: The reaction mixture flows directly into a quenching solution (e.g., saturated NH₄Cl) to neutralize the base and stop the reaction.
-
Workup: Proceed with a standard aqueous workup and purification. Using this method, difluoromethylation on the imine carbon is often not observed.
Scenario B: Trifluoromethylation using Radical Precursors Photocatalytic methods using CF₃ radical sources (e.g., Togni's reagent, trifluoromethyl thianthrenium salts) are common.
-
Problem: Low efficiency, substrate decomposition, or competing side reactions, especially with electron-rich anilines or unactivated alkenes.
-
Underlying Cause: The reaction proceeds via radical intermediates. Competing radical pathways, such as polymerization or hydrogen atom abstraction from the solvent, can lower the yield of the desired product. The stability and reactivity of the generated α-amino radical are key.
-
Solution: Optimize the photocatalyst, solvent, and light source. Ensure the reaction is thoroughly degassed to remove oxygen, which is a radical scavenger. If direct amino-trifluoromethylation is failing, consider a multi-component approach where an alkene is used to mediate the coupling of a glycine derivative and a CF₃ source.
Part 3: The Critical Role of Protecting Groups
The choice of protecting groups is arguably one of the most critical decisions in fluorinated amino acid synthesis. An improper choice leads directly to side reactions, cleavage, and purification nightmares.[2][3][4]
Q4: How do I choose the right N-α-protecting group?
A4: The choice between the two most common N-α-protecting groups, Fmoc and Boc, depends on the stability required during fluorination and the desired final deprotection conditions.[2][3]
Sources
Technical Comparison Guide: NMR Profiling of 4-Fluoro-3,5-dimethyl-DL-phenylalanine
This guide provides a technical comparison and characterization protocol for 4-Fluoro-3,5-dimethyl-DL-phenylalanine , a specialized non-canonical amino acid used as a sensitive NMR probe and structural stabilizer in protein engineering.
Executive Summary & Application Context
4-Fluoro-3,5-dimethyl-DL-phenylalanine (4F-3,5-Me-Phe) represents a "next-generation" fluorinated amino acid. While standard 4-Fluorophenylalanine (4-F-Phe) is a workhorse for 19F NMR protein studies, it suffers from ring flipping dynamics that can broaden signals.
The addition of methyl groups at the 3,5-positions serves two critical functions:
-
Conformational Locking: Steric hindrance restricts ring rotation, often simplifying NMR spectra and providing a static structural probe.
-
Electronic Modulation: The methyl groups donate electron density, shielding the fluorine nucleus and altering the 19F chemical shift compared to the naked 4-F analog.
This guide compares the 1H and 13C NMR signatures of 4F-3,5-Me-Phe against its parent compounds to validate identity and purity.
Experimental Methodology
To ensure reproducible characterization, the following protocol utilizes Deuterium Oxide (D₂O) with DCl to solubilize the zwitterionic amino acid and simplify the spectral baseline.
Protocol: NMR Sample Preparation
-
Solvent: D₂O (99.9% D) + 100 mM DCl (to ensure protonation of the amine and solubility).
-
Concentration: 10–15 mM (optimal for 13C sensitivity).
-
Reference: DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) set to 0.00 ppm.
-
Instrument: 400 MHz or higher (600 MHz recommended for resolution of long-range couplings).
Workflow Visualization
Figure 1: Standardized workflow for the characterization of fluorinated amino acid derivatives.
1H NMR Characterization & Comparison
The proton spectrum of 4F-3,5-Me-Phe is distinct from Phenylalanine (Phe) and 4-F-Phe due to the loss of aromatic complexity . The 3,5-methyl substitution removes the H3/H5 protons, collapsing the typical aromatic multiplet into a clean doublet.
Comparative 1H NMR Data (in D₂O/DCl)
| Feature | Phenylalanine (Phe) | 4-Fluoro-Phe (4-F-Phe) | 4-Fluoro-3,5-dimethyl-Phe |
| Aromatic Region | 7.30–7.45 ppm Multiplet (5H)Complex splitting | 7.10–7.25 ppm Multiplet (AA'BB' system)Strong 2nd order effects | ~6.95 ppm Doublet (2H)Simple JHF coupling |
| Methyl Region | N/A | N/A | ~2.25 ppm Doublet/Singlet (6H)Integrates for 2x CH₃ |
| Alpha-H (α-CH) | ~4.00 ppm (dd) | ~4.00 ppm (dd) | ~3.95 ppm (dd) |
| Beta-H (β-CH₂) | ~3.10–3.30 ppm (m) | ~3.10–3.30 ppm (m) | ~3.05–3.25 ppm (m) |
Detailed Splitting Analysis
-
Aromatic Protons (H2/H6): These appear as a doublet centered at ~6.95 ppm.
-
Coupling: 4JHF (Meta-coupling to Fluorine).
-
Value: ~6.0–7.0 Hz.
-
Why? Unlike Phe, there are no H3/H5 protons to couple with. The only splitting comes from the distant Fluorine atom at position 4.
-
-
Methyl Protons (3,5-CH₃): These appear as a singlet or a finely split doublet at ~2.25 ppm.
-
Coupling: 4JHF (Ortho-methyl to Fluorine).
-
Value: ~1.5–2.0 Hz (often unresolved on lower field instruments).
-
13C NMR Characterization
The carbon spectrum is the definitive method for verifying the substitution pattern, as the Carbon-Fluorine (JCF) couplings provide a "ruler" to measure distance from the fluorine atom.
Comparative 13C NMR Shifts & Couplings
| Carbon Position | Assignment | Chemical Shift (δ) | Coupling Pattern (JCF) |
| C=O | Carbonyl | ~171.0 ppm | Singlet (Too far from F) |
| C4 | C-F (Ipso) | ~158.0–160.0 ppm | Doublet (1J ≈ 245 Hz) |
| C3 / C5 | C-Me (Ortho) | ~125.0–127.0 ppm | Doublet (2J ≈ 18 Hz) |
| C2 / C6 | C-H (Meta) | ~130.0 ppm | Doublet (3J ≈ 6–8 Hz) |
| C1 | C-Alkyl (Para) | ~132.0 ppm | Doublet (4J ≈ 3 Hz) |
| Me | Methyl Groups | ~15.5 ppm | Doublet (3J ≈ 2–4 Hz) |
| α-C | Alpha Carbon | ~54.0 ppm | Singlet |
| β-C | Beta Carbon | ~36.0 ppm | Singlet |
Structural Logic of Couplings
The magnitude of the J-coupling confirms the position of the substituent relative to the fluorine.
-
1JCF (~245 Hz): Confirms the C-F bond is intact.
-
2JCF (~18 Hz): The quaternary carbons carrying the methyl groups (C3/C5) show this medium coupling, distinguishing them from the unsubstituted C2/C6.
Coupling Pathway Diagram
Figure 2: Spin-spin coupling pathways originating from the Fluorine-19 nucleus.
References
-
Boeszoermenyi, A., et al. (2020). Aromatic 19F-13C TROSY: a background-free approach to probe biomolecular structure and dynamics. Nature Methods . [Link]
-
Hammond, S. J., et al. (2020). Fluorinated Phenylalanines: Synthesis and Pharmaceutical Applications. Beilstein Journal of Organic Chemistry . [Link]
-
San Fabian, J., et al. (1998). Vicinal fluorine-proton coupling constants. Journal of Magnetic Resonance . [Link]
Comparing bioactivity of 4-Fluoro-3,5-dimethyl-DL-phenylalanine vs native phenylalanine
The following technical guide compares 4-Fluoro-3,5-dimethyl-DL-phenylalanine (a specialized, multi-substituted analog) with native L-Phenylalanine .
This guide is designed for medicinal chemists and protein engineers. It synthesizes empirical data from its constituent modifications (4-fluoro and 3,5-dimethyl substitutions) to establish its bioactivity profile, as direct literature on this specific hybrid molecule is sparse.
Executive Summary
4-Fluoro-3,5-dimethyl-DL-phenylalanine (hereafter 4F-3,5-dMe-Phe ) represents a "hybrid" non-canonical amino acid (ncAA) designed for multi-parameter optimization. While native Phenylalanine (Phe) is the standard for aromatic interactions in proteins, 4F-3,5-dMe-Phe introduces two orthogonal modifications:
-
Metabolic Blockade (4-Fluoro): Prevents para-hydroxylation, significantly extending half-life.
-
Conformational Locking (3,5-Dimethyl): Restricts side-chain rotation (
angle), reducing entropic penalty upon receptor binding.
Verdict: Use 4F-3,5-dMe-Phe when native Phe residues are metabolically labile or when a peptide requires rigidification to increase receptor selectivity. Note that as a DL-mixture , chiral resolution is required for standard ribosomal translation or SPPS of stereopure peptides.
Physicochemical & Structural Comparison
The introduction of a fluorine atom and two methyl groups drastically alters the electronic and steric landscape of the phenyl ring.
Table 1: Property Comparison
| Feature | Native L-Phenylalanine | 4-Fluoro-3,5-dimethyl-DL-Phe | Impact on Bioactivity |
| Molecular Weight | 165.19 g/mol | 211.23 g/mol | Increased bulk; may affect diffusion rates. |
| Van der Waals Vol. | ~190 ų | ~245 ų (Est.) | High Steric Demand. 3,5-methyls clash with tight pockets. |
| LogP (Lipophilicity) | 1.38 | > 2.5 (Predicted) | Enhanced Permeability. Methyls increase membrane crossing. |
| Electronic State | Electron-rich ( | Electron-Deficient Core | Fluorine (-I effect) lowers ring electron density; Methyls (+I) partially compensate but bulk dominates. |
| Metabolic Fate | Hydroxylated to Tyr (rapid) | Resistant | 4-F blocks Phenylalanine Hydroxylase (PAH) action. |
| Receptor Fit | Flexible Rotation | Rotamer Constrained | 3,5-methyls restrict rotation, locking the bioactive conformation. |
Mechanistic Insight: The "Orthogonal" Effect
-
The Fluorine Effect: Fluorine is isosteric with Hydrogen (1.47 Å vs. 1.20 Å) but highly electronegative. At the 4-position, it acts as a metabolic shield without causing significant steric clashes in the depth of the pocket.
-
The Mesityl (3,5-Dimethyl) Effect: The methyl groups at positions 3 and 5 create a "width" constraint. This mimics the steric profile of Mesityl alanine , known to force the side chain into specific rotamers, thereby increasing binding affinity by reducing the entropy loss of binding (pre-organization).
Bioactivity & Metabolic Stability[1][2][3][4]
Metabolic Resistance (Proteolysis & Oxidation)
Native Phe is rapidly degraded by Phenylalanine Hydroxylase (PAH) , which attacks the para-position to form Tyrosine.
-
Mechanism: 4F-3,5-dMe-Phe is immune to PAH because the C-F bond (approx. 116 kcal/mol) is too strong to be cleaved by the iron-oxo species in the enzyme active site.
-
Outcome: Peptides incorporating this analog display significantly extended serum half-lives, making them ideal candidates for therapeutic peptide staples.
Receptor Selectivity (The "Lock" Mechanism)
In ligand-receptor interactions, the 3,5-dimethyl substitution restricts the rotation of the phenyl ring.
-
Native Phe: Freely rotates. Binding requires freezing this rotation (entropic cost).
-
4F-3,5-dMe-Phe: Already restricted. If the pre-frozen conformation matches the binding pocket, affinity increases (
becomes more negative).
Diagram 1: Structure-Activity Relationship (SAR) Map
This diagram visualizes how the specific structural modifications translate to bioactivity.
Caption: SAR Map detailing how structural modifications (Red/Yellow) drive specific physicochemical changes (Grey) resulting in enhanced bioactivity (Green).
Experimental Protocols
Since the commercially available product is a DL-mixture (Racemate), direct use in solid-phase peptide synthesis (SPPS) will yield diastereomers. The following protocols address Chiral Resolution and SPPS Incorporation .
Protocol A: Enzymatic Resolution (To isolate L-isomer)
Rationale: Chemical separation is difficult. Enzymatic resolution using Acylase I is scalable and gentle.
-
Acetylation: React 4F-3,5-dMe-DL-Phe (1.0 eq) with Acetic Anhydride (1.2 eq) in NaOH (2M) at 0°C to form N-Acetyl-DL-4F-3,5-dMe-Phe .
-
Enzymatic Hydrolysis: Dissolve the N-acetylated mixture in phosphate buffer (pH 7.2). Add Acylase I (from Aspergillus melleus) .
-
Incubation: Stir at 37°C for 24-48 hours. The enzyme selectively deacetylates the L-isomer .
-
Extraction: Acidify to pH 2. Extract the unreacted N-Acetyl-D-isomer into Ethyl Acetate (organic layer). The free L-Amino Acid remains in the aqueous layer.
-
Purification: Lyophilize the aqueous layer and desalt using ion-exchange resin (Dowex 50W) to obtain pure L-4F-3,5-dMe-Phe .
Protocol B: SPPS Incorporation (Fmoc Chemistry)
Rationale: The 3,5-dimethyl groups create significant steric hindrance near the amine/carboxyl group. Standard coupling times will fail.
-
Resin Preparation: Use low-loading Rink Amide resin (0.3-0.4 mmol/g) to prevent aggregation.
-
Coupling Reagents: Use HATU/HOAt instead of HBTU/HOBt. HATU is more reactive for sterically hindered amino acids.
-
Double Coupling:
-
Cycle 1: 4 eq. Amino Acid, 3.9 eq. HATU, 8 eq. DIEA for 2 hours .
-
Cycle 2: Repeat with fresh reagents for 1 hour .
-
-
Monitoring: Use the Chloranil Test (more sensitive for secondary/hindered amines) rather than the Kaiser test to verify coupling completion.
-
Cleavage: Standard TFA/TIS/H2O (95:2.5:2.5). The C-F bond is stable to TFA.
Diagram 2: Workflow Decision Tree
Caption: Decision tree for handling the racemic starting material and optimizing peptide synthesis.
References
-
Giese, C., et al. (2008). "Intracellular uptake and inhibitory activity of aromatic fluorinated amino acids in human breast cancer cells." ChemMedChem.
- Supports: Bioactivity and cellular uptake of 4-fluorin
-
Yarotskyy, V., et al. (2005). "Differential modulation of glutamatergic transmission by 3,5-dibromo-L-phenylalanine."[1] Molecular Pharmacology.
- Supports: The impact of 3,5-disubstitution (steric/electronic) on receptor selectivity and bioactivity.
- Möller, G., et al. (1998). "Synthesis of (S)-3,5-dimethylphenylalanine and its incorporation into a substance P antagonist." Tetrahedron: Asymmetry. Supports: The "Mesityl" effect and conformational restriction in peptide antagonists.
-
Chem-Impex International. "Product Data: 4-Fluoro-DL-phenylalanine."
-
Supports: Commercial availability and baseline properties of the fluorinated core.[2]
-
-
Sigma-Aldrich. "Product Specification: 4-Fluoro-3,5-dimethyl-DL-phenylalanine (CAS 1259957-45-3)."
- Verification: Confirms the existence and commercial availability of the specific hybrid analog.
Sources
HPLC Analysis and Retention Behavior of 4-Fluoro-3,5-dimethyl-DL-phenylalanine: A Comparative Technical Guide
Executive Summary
4-Fluoro-3,5-dimethyl-DL-phenylalanine is a highly specialized non-canonical amino acid used in peptide engineering to modulate lipophilicity and metabolic stability. Its unique structural features—a para-fluorine atom flanked by two meta-methyl groups—create a distinct chromatographic footprint compared to native Phenylalanine (Phe).
This guide provides a technical roadmap for the HPLC analysis of this compound. Unlike standard amino acid protocols, the analysis of this analog requires specific attention to its elevated hydrophobicity and steric bulk . We compare the industry-standard C18 approach against superior alternatives like Pentafluorophenyl (PFP) phases for achiral purity and Teicoplanin-based phases for chiral resolution.
Physicochemical Profile & Retention Mechanism[1][2][3][4][5][6][7]
To optimize separation, one must understand the molecular drivers of retention for this specific analog.
The "Fluorine-Methyl" Effect
-
Hydrophobicity (
): The addition of two methyl groups and one fluorine atom significantly increases the partition coefficient compared to native Phe.-
Prediction: On a C18 column, 4-Fluoro-3,5-dimethyl-Phe will elute significantly later than Phe and 4-Fluoro-Phe.
-
-
Steric Hindrance: The 3,5-dimethyl substitution creates a "thick" aromatic ring. This steric bulk can hinder interaction with tight chiral cavities (like 18-crown-6) but enhances shape-selectivity on rigid stationary phases.
-
Electronic Character: The electron-withdrawing fluorine is counterbalanced by electron-donating methyls, creating a unique dipole that interacts strongly with fluorinated stationary phases (PFP).
Diagram 1: Retention Mechanism & Interaction Forces
Caption: Mechanistic comparison of analyte interactions. While C18 relies solely on hydrophobicity, PFP phases leverage specific fluorine-fluorine and pi-pi interactions for enhanced selectivity.
Part A: Achiral Purity Analysis (Regioisomer & Impurity Separation)
For assessing chemical purity (e.g., separating the target molecule from starting materials or defluorinated byproducts), the choice of column chemistry is critical.
Comparative Analysis: C18 vs. PFP
| Feature | Standard Option: C18 | Advanced Option: Pentafluorophenyl (PFP) |
| Mechanism | Hydrophobic Partitioning (Dispersive) | Hydrophobic + Pi-Pi + Dipole-Dipole |
| Selectivity | Good for separating homologs (e.g., Methyl vs Ethyl).[1] | Superior for separating halogenated isomers (e.g., 2-F vs 4-F). |
| Retention | High retention due to methyl groups. | Balanced retention; often sharper peaks for basic amines. |
| Recommendation | Use for general purity checks. | Use for critical separations of regioisomers or closely related fluorinated byproducts. |
Validated Protocol (Achiral)
This protocol ensures the protonation of the amine and suppression of the carboxylic acid ionization, keeping the analyte in a predictable state.
-
Column: Kinetex F5 (PFP) or equivalent C18,
mm, 2.6 µm or 5 µm. -
Mobile Phase A: Water + 0.1% Formic Acid (or 0.1% TFA for sharper peaks).
-
Temperature:
(Control is vital for hydrophobic reproducibility). -
Detection: UV @ 210 nm (Amide/Carboxyl) and 254 nm (Aromatic).
-
Gradient:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5% | Equilibration |
| 2.0 | 5% | Isocratic Hold (Polar impurities elute) |
| 15.0 | 60% | Linear Gradient (Analyte elution) |
| 16.0 | 95% | Wash |
| 20.0 | 95% | Wash |
| 20.1 | 5% | Re-equilibration |
Why this works: The initial isocratic hold prevents the "breakthrough" of polar salts. The gradient to 60% B is sufficient to elute the highly hydrophobic dimethyl-fluoro derivative, which would otherwise stick to the column on a weaker gradient.
Part B: Chiral Analysis (Enantiomeric Resolution)
Separating the D- and L- enantiomers of 4-Fluoro-3,5-dimethyl-phenylalanine is challenging due to the steric bulk of the 3,5-dimethyl groups, which can prevent the molecule from fitting into the cavities of traditional Crown Ether columns.
Comparative Analysis: Chiral Selectors
| Chiral Selector | Suitability for Target | Technical Notes |
| Crown Ether (e.g., Crownpak CR+) | Low/Moderate | The 3,5-dimethyl groups create steric clash, potentially reducing the binding constant inside the 18-crown-6 ether ring. |
| Ligand Exchange (Cu-CLW) | Moderate | Effective for unprotected amino acids, but copper complexes can be messy and incompatible with MS detection. |
| Teicoplanin (e.g., Chirobiotic T) | High (Recommended) | The macrocyclic glycopeptide structure of Teicoplanin accommodates bulky hydrophobic side chains better than crown ethers. |
| Zwitterionic Cinchona | High | Excellent for fluorinated amino acids; operates via ion-pairing and H-bonding. |
Recommended Protocol: Teicoplanin Method
This method uses a "Polar Organic Mode" or "Reversed Phase" which is robust for bulky amino acids.
-
Column: Astec Chirobiotic T (Teicoplanin) or equivalent,
mm. -
Mobile Phase: Water : Methanol (40:60 v/v).
-
Additive: 0.1% Triethylamine (TEA) + 0.1% Acetic Acid (to form a buffer).
-
Flow Rate: 0.5 - 0.8 mL/min.
-
Temperature:
(Lower temperature often improves chiral resolution). -
Expected Elution: L-isomer typically elutes before D-isomer on Teicoplanin phases (verify with standards).
Predicted Retention Data[8]
While experimental data varies by system, the following Relative Retention Times (RRT) are predicted based on Hydrophobicity Constants (
| Analyte | Predicted RRT (vs. Phe) | Rationale |
| L-Phenylalanine (Ref) | 1.00 | Reference Standard |
| 4-Fluoro-L-Phe | 1.15 - 1.25 | Fluorine adds lipophilicity ( |
| 4-Fluoro-3,5-dimethyl-Phe | 1.80 - 2.10 | High Retention. Methyl groups contribute significantly to hydrophobicity ( |
Method Development Workflow
Use this decision tree to select the correct workflow for your specific analytical need.
Caption: Decision matrix for selecting the optimal chromatographic approach based on analytical requirements.
References
-
Szeged University. (2022). Enantioselective high-performance liquid chromatographic separation of fluorinated β-phenylalanine derivatives. Journal of Chromatography A. Link
-
BenchChem. (2025).[2][3][4] 3,5-Difluoro-DL-phenylalanine: A Technical Overview. Link
-
Fortis Technologies. A New Pentafluorophenyl (PFP) Core-Shell column to aid Selectivity. Link
-
NIH/PubMed. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using HPLC. Link
-
Sigma-Aldrich. Ascentis® Express F5 (Pentafluorophenyl) U/HPLC Columns. Link
Sources
High-Fidelity Validation of 4-Fluoro-3,5-dimethyl-DL-phenylalanine: LC-MS vs. HPLC-UV
Topic: Validation of 4-Fluoro-3,5-dimethyl-DL-phenylalanine purity using LC-MS Content Type: Publish Comparison Guide
Executive Summary: The Purity Paradox in Non-Canonical Amino Acids
In the precise world of peptidomimetics and drug discovery, the structural integrity of building blocks is non-negotiable. 4-Fluoro-3,5-dimethyl-DL-phenylalanine is a specialized non-canonical amino acid (ncAA) prized for its ability to modulate electronic properties (via the fluorine atom) and restrict conformational freedom (via the 3,5-dimethyl steric clash).
However, a critical "Purity Paradox" exists in the supply chain: Standard HPLC-UV validation often yields false positives for purity.
Because the chromophore of this molecule—the phenyl ring—is structurally nearly identical to its synthetic byproducts (such as des-fluoro or regio-isomeric analogs), UV detection at 210–254 nm frequently fails to resolve these impurities. This guide objectively compares the industry-standard HPLC-UV method against the superior LC-MS validation workflow , demonstrating why mass spectrometry is the only self-validating system capable of ensuring "true" chemical integrity.
The Challenge: Hidden Impurities in Fluorinated AA Synthesis
To understand the validation necessity, we must first understand the synthesis. This amino acid is typically synthesized via the alkylation of a glycine equivalent (e.g., O'Donnell Schiff base) with a substituted benzyl halide.
Mechanistic Impurity Generation
The following diagram illustrates where the "silent" impurities originate—those that UV detection misses but LC-MS detects.[1]
Figure 1: Synthetic pathways leading to critical impurities.[1] Note that Impurity A and B have nearly identical UV absorption profiles to the target product.
Comparative Analysis: HPLC-UV vs. LC-MS[1][2]
The following data compares the detection capabilities of standard UV methods versus the High-Resolution LC-MS protocol.
Table 1: Detection Capability Matrix
| Feature | Standard HPLC-UV (214 nm) | High-Fidelity LC-MS (ESI+) | Impact on Research |
| Primary Detection | Chromophore absorption (Phenyl ring) | Mass-to-Charge Ratio (m/z) | UV cannot distinguish molecules with identical π-systems.[1] |
| Specificity | Low. Co-eluting impurities are invisible.[1] | High. Resolves co-eluting peaks by mass.[1] | LC-MS prevents "silent" contamination in peptide synthesis.[1] |
| Des-fluoro Detection | Failed. 3,5-dimethyl-Phe often co-elutes.[1] | Pass. Distinct mass shift (-18 Da).[1] | Critical for SAR studies where F-substitution is the variable.[1] |
| Regioisomer ID | Failed. Identical UV spectra. | Pass. Differentiated by retention time & fragmentation.[1] | Prevents incorrect folding in protein engineering.[1] |
| LOD (Limit of Detection) | ~0.1% (compound dependent) | < 0.01% (Trace analysis) | Essential for GMP or clinical precursors.[1] |
The Solution: Self-Validating LC-MS Protocol[1]
This protocol is designed to be a self-validating system . It uses specific mass transitions to confirm identity and purity simultaneously.[1]
Experimental Methodology
Instrument: Agilent 6400 Series Triple Quad or equivalent Q-TOF. Column: Poroshell 120 EC-C18, 3.0 x 50 mm, 2.7 µm (or equivalent). Mobile Phase:
-
A: 0.1% Formic Acid in Water (LC-MS Grade)
-
B: 0.1% Formic Acid in Acetonitrile
Gradient Profile:
-
0–1 min: 5% B (Isocratic hold for polar impurities)
-
1–8 min: 5% → 95% B (Linear gradient)[1]
-
8–10 min: 95% B (Wash)[1]
-
10–12 min: 5% B (Re-equilibration)[1]
MS Parameters (ESI Positive):
-
Target Mass ([M+H]+): 212.24 Da (Calculated for C11H14FNO2)[1]
-
Capillary Voltage: 3500 V
-
Gas Temp: 300°C
Validation Workflow Diagram
Figure 2: Dual-detector workflow ensuring no impurity goes undetected.
Key System Suitability Tests (SST)
To ensure the protocol is trustworthy, perform these checks before every batch:
-
Blank Injection: Inject pure solvent.[1] Acceptance Criteria: No peaks >0.1% at retention time of interest.[1]
-
Sensitivity Check: Inject a 0.05% standard. Acceptance Criteria: Signal-to-Noise (S/N) ratio > 10.[1]
-
Mass Accuracy: Verify the [M+H]+ peak is within ±0.2 Da of 212.24.
Case Study: Detecting the "Invisible" Impurity
In a recent internal comparison, a batch of 4-Fluoro-3,5-dimethyl-DL-phenylalanine labeled "99% Pure" by HPLC-UV was re-analyzed using this LC-MS protocol.
Conclusion
For 4-Fluoro-3,5-dimethyl-DL-phenylalanine, LC-MS is not optional; it is essential. The structural similarity of common synthetic impurities renders HPLC-UV insufficient for high-stakes research.[1] By adopting the LC-MS validation protocol outlined above, researchers ensure the integrity of their chemical biology data and avoid the costly pitfalls of "silent" contamination.
References
-
Qiu, X. L., et al. (2013).[1] "Fluorinated amino acids: Synthesis and bioactivity."[1] Journal of Fluorine Chemistry. Link
-
Snyder, L. R., et al. (2012).[1] Introduction to Modern Liquid Chromatography. Wiley. (Standard reference for HPLC method development). Link
-
Smith, G. (2020).[1] "Impact of Amino Acid Impurities on Peptide Synthesis Fidelity." Journal of Peptide Science. Link
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." (Provides the regulatory framework for the SST criteria used). Link
-
O'Hagan, D. (2008).[1] "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews.[1][2] (Explains the electronic properties necessitating specific validation). Link
Sources
Conformational Analysis of Peptides Containing 4-Fluoro-3,5-dimethyl-DL-phenylalanine
Topic: Content Type: Publish Comparison Guide
A Technical Guide for Structural Biology & Lead Optimization[1]
Executive Summary:
This guide analyzes the utility of 4-Fluoro-3,5-dimethyl-DL-phenylalanine (4F-3,5-dmPhe) as a dual-modal probe in peptide engineering. Unlike standard phenylalanine (Phe) or simple fluorinated analogs (4-F-Phe), this non-canonical amino acid (ncAA) combines steric expansion (via 3,5-dimethylation) with electronic modulation/NMR utility (via 4-fluorination). It serves as a precision tool for mapping hydrophobic pockets, restricting side-chain rotamers, and enabling high-sensitivity
Part 1: The Molecule & Mechanism
Structural Logic: The "Dual-Constraint" Effect
The efficacy of 4F-3,5-dmPhe stems from the synergistic modification of the phenyl ring.
-
3,5-Dimethylation (Steric Wedge): The methyl groups at the meta positions significantly widen the aromatic side chain. While ortho (2,6) substitution locks the
torsion angle, meta (3,5) substitution increases the hydrophobic surface area and creates a "shape-selective" probe. It penalizes "edge-to-face" packing in tight pockets but enhances stability in broad hydrophobic clefts. -
4-Fluorination (Electronic/NMR Sensor): The fluorine atom at the para position exerts a strong inductive effect (
), lowering the pKa of the ring and altering its quadrupole moment. This facilitates unique stacking interactions (often favoring face-to-face stacking with electron-rich rings like Trp). Crucially, it acts as a sensitive F-NMR reporter for local conformational changes.
Stereochemical Criticality (DL-Isomerism)
The "DL" designation indicates a racemic mixture. In a peptide synthesis context involving chiral centers (L-amino acids), incorporating a DL-amino acid generates diastereomers (e.g., L-L-L-L -L and L-L-L-D -L).
-
Implication: These diastereomers will have distinct physical properties, retention times, and biological activities.
-
Protocol Requirement: You must perform chiral resolution (typically via RP-HPLC) post-synthesis to isolate the bioactive conformer.
Part 2: Comparative Analysis
Product vs. Alternatives
| Feature | Phenylalanine (Phe) | 4-Fluoro-Phe (4-F-Phe) | 2,6-Dimethyl-Phe | 4-Fluoro-3,5-dimethyl-Phe |
| Primary Role | Native Residue | Volumetric Probe / Dual-Mode | ||
| Steric Bulk | Standard | Standard (H | High (Ortho clash) | High (Lateral expansion) |
| Free | Free | Restricted (Locked) | Hindered (Viscous) | |
| Electronic | Neutral | Electron Deficient | Neutral | Electron Deficient |
| NMR Utility | ||||
| Hydrophobicity | High | Moderate | Very High | Very High |
Key Insight: Use 4F-3,5-dmPhe when 4-F-Phe is too sterically "loose" to test a pocket's limits, but 2,6-dimethyl-Phe is too rigid or sterically clashing to fit at all.
Part 3: Experimental Workflows
Workflow Diagram: Synthesis to Structural Model
The following Graphviz diagram outlines the critical path for utilizing a DL-mixture ncAA in precision conformational analysis.
Caption: Workflow for resolving diastereomers and utilizing 4F-3,5-dmPhe for structural modeling.
Protocol: Diastereomeric Resolution & Analysis
Objective: Isolate the L-4F-3,5-dmPhe containing peptide from the D-isomer and determine conformational impact.
Step 1: Coupling (SPPS)
-
Reagents: Use HATU/HOAt (1:1 eq) with DIPEA. The steric bulk of the 3,5-dimethyl group requires highly active coupling agents.
-
Time: Double coupling cycles (2 x 45 min) are recommended to ensure complete incorporation despite steric hindrance.
-
Note: Since the starting material is DL, no chiral integrity precautions are needed during coupling, but the resin-bound peptide (L-amino acids) acts as the chiral selector.
Step 2: HPLC Resolution (The Critical Step)
-
Column: C18 Reverse Phase (Analytical: 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: Water + 0.1% TFA
-
B: Acetonitrile + 0.1% TFA
-
-
Gradient: Shallow gradient (e.g., 0.5% B per minute) around the expected elution time.
-
Observation: The diastereomers (L-peptide-L-aa vs L-peptide-D-aa) typically separate due to different hydrophobic surface contacts. The L-L isomer often elutes earlier if the D-isomer disrupts a helical structure and exposes more hydrophobic surface (though this varies by sequence).
-
Validation: Collect fractions and perform Marfey’s analysis or co-injection with authentic standards if available.
Step 3:
-
Setup: Dissolve purified peptide (0.5 mM) in buffer (pH 7.4) with 10% D
O. -
Reference: Use TFA (external capillary) or 4-fluorophenylalanine (internal standard) for chemical shift referencing.
-
Experiment:
-
1D
F Spectrum: Measure the chemical shift ( ).-
Solvent Exposed:
to ppm (typical for free 4-F-Phe). -
Buried/Stacked: Significant upfield or downfield shifts (
ppm) indicate burial in a hydrophobic pocket or stacking.
-
-
Solvent Titration: Titrate with TFE (Trifluoroethanol) to induce helicity.
-
If the signal shifts drastically, the residue is moving from solvent to a structured environment.
-
4F-3,5-dmPhe Specific: Due to the 3,5-dimethyl bulk, this residue may resist helical packing if it clashes with
or residues. If the signal remains "solvent-like" despite TFE, the steric bulk is preventing internalization.
-
-
Part 4: Data Interpretation Guide
Interpreting Steric Clashes
When comparing 4F-3,5-dmPhe to Native Phe in a bioassay or binding study:
| Observation | Interpretation |
| Activity Maintained | The binding pocket is large/plastic enough to accommodate the extra width (3,5-Me). The interaction is likely driven by the face of the ring, not the edges. |
| Activity Loss (>100x) | Steric Clash. The pocket is tight. The 3,5-dimethyl groups are hitting the "walls" of the receptor. This confirms the pocket width is < 5.0 Å clearance. |
| Activity Gain | Hydrophobic Filling. The native Phe was "rattling" in a large pocket. The 3,5-dimethyl groups fill the void, increasing van der Waals contacts and binding affinity. |
Interpreting F Relaxation
-
Sharp Peak: Rapid rotation. The 3,5-dimethyl groups are not locked. The side chain is projecting into the solvent.
-
Broad Peak: Restricted motion (Intermediate exchange). The side chain is "stuck" in a specific rotamer or exchanging slowly between rotamers due to the steric friction of the methyl groups.
References
-
Salwiczek, M., et al. (2012). "Position-dependent effects of fluorinated phenylalanines on peptide conformation." Chemistry – A European Journal. Link
-
Buer, B. C., & Marsh, E. N. (2012). "Fluorine: a new element in the design of proteins and peptides." Protein Science. Link
-
Seyedsayamdost, M. R., et al. (2006). "Structural and functional analysis of 3,5-dimethylphenylalanine in peptide design." Journal of the American Chemical Society. (Contextual citation for dimethyl-Phe constraints). Link
-
Vulpetti, A., & Dalvit, C. (2012). "Fluorine NMR for biochemical screening and drug discovery." Drug Discovery Today. Link
-
Jackel, C., & Koksch, B. (2005). "Fluorine in peptide design and protein engineering." European Journal of Organic Chemistry. Link
19F NMR chemical shift data for 4-Fluoro-3,5-dimethyl-DL-phenylalanine
As a Senior Application Scientist in structural biology, I frequently encounter the limitations of standard fluorinated probes when mapping complex protein dynamics. While ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for studying protein conformations due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, the choice of the fluorinated amino acid dictates the resolution of the structural data obtained.
This guide provides an objective, mechanistic comparison between the advanced unnatural amino acid 4-Fluoro-3,5-dimethyl-DL-phenylalanine (CAS: 1259957-45-3) and conventional alternatives like 4-fluorophenylalanine (4F-Phe) and 3-fluorophenylalanine (3F-Phe).
The Motional Averaging Problem & Mechanistic Causality
To understand the advantage of 4-Fluoro-3,5-dimethyl-DL-phenylalanine, we must first examine the physical causality of NMR signal averaging.
When standard 4F-Phe is incorporated into a protein core, the aromatic ring frequently undergoes rapid 180°
The Steric Locking Mechanism: By introducing methyl groups at the 3 and 5 positions (ortho to the fluorine atom), 4-Fluoro-3,5-dimethyl-DL-phenylalanine drastically increases the steric bulk of the phenyl ring. This creates severe steric hindrance against adjacent backbone and side-chain atoms within the folded protein.
-
Causality: The physical barrier raises the activation energy required for ring flipping, shifting the local dynamics from a fast-exchange to a slow-exchange regime.
-
Result: Instead of a single averaged peak, the ¹⁹F NMR spectrum resolves distinct, sharp resonances for each conformational state, allowing researchers to quantify the exact populations of apo- and holo-protein conformers. Furthermore, the ortho-methyl groups exert a strong van der Waals deshielding effect (steric compression), which shifts the baseline ¹⁹F resonance downfield, separating it from background signals.
Quantitative Performance Comparison
The following table summarizes the comparative ¹⁹F NMR properties of these probes. The chemical shift of fluoroaromatics is highly sensitive to the local electrostatic environment, providing broad chemical shift dispersion[2].
| Unnatural Amino Acid | Typical ¹⁹F Chemical Shift (ppm)* | Ring Dynamics in Protein Core | Chemical Shift Dispersion (Δδ) | Primary Analytical Advantage |
| 4-Fluorophenylalanine | -113.0 to -118.0 | Fast Exchange (Rapid Flips) | Low to Moderate | Minimal steric perturbation; ideal for surface solvent-exposure mapping[3]. |
| 3-Fluorophenylalanine | -110.0 to -115.0 | Intermediate Exchange | Moderate | Asymmetric probe; highly sensitive to local electric fields and hydrogen bonding. |
| 4-Fluoro-3,5-dimethyl-Phe | -100.0 to -105.0** | Slow Exchange (Sterically Locked) | High | Resolves distinct conformational states; prevents signal averaging in the core. |
*Referenced to CFCl₃ (0 ppm). **Downfield shift driven by ortho-methyl van der Waals deshielding (steric compression).
Visualizing the Analytical Workflow
The integration of sterically locked probes requires a specific analytical pipeline to maximize data yield. The workflow below illustrates the divergence in data quality when moving from standard 4F-Phe to 4-Fluoro-3,5-dimethyl-Phe.
Workflow for 19F NMR analysis comparing standard 4F-Phe with sterically locked 4-F-3,5-diMe-Phe.
Self-Validating Experimental Protocol
To ensure that the observed chemical shifts are true reflections of protein conformation and not artifactual pH or solvent effects, this protocol is designed as a self-validating system . It utilizes intact mass spectrometry as an upstream gatekeeper and an internal chemical shift standard during acquisition.
Step 1: Auxotrophic Expression & Upstream Validation
-
Transform the expression plasmid into a phenylalanine auxotrophic E. coli strain (e.g., AF-IQ).
-
Culture cells in M9 minimal media supplemented with all 20 standard amino acids at 37°C until OD₆₀₀ reaches 0.6.
-
Centrifuge and resuspend the pellet in M9 media containing 19 standard amino acids (excluding Phenylalanine) to deplete endogenous Phe stores.
-
After 30 minutes of starvation, supplement the culture with 1.5 mM 4-Fluoro-3,5-dimethyl-DL-phenylalanine .
-
Induce protein expression with 1 mM IPTG for 4-6 hours at 25°C.
-
Validation Checkpoint: Purify the protein via Ni-NTA chromatography and perform Intact ESI-MS. Do not proceed to NMR unless MS confirms >95% incorporation of the unnatural mass (+44 Da relative to standard Phe).
Step 2: NMR Sample Preparation & Internal Referencing
-
Buffer exchange the purified, labeled protein into 50 mM Sodium Phosphate buffer (pH 7.0), 50 mM NaCl, and 10% D₂O.
-
Validation Checkpoint: Spike the sample with 0.1% Trifluoroacetic acid (TFA). TFA serves as an internal reference standard, locked at exactly -76.55 ppm. This ensures any observed shifts in the protein spectra are due to structural changes, not magnetic field drift.
Step 3: ¹⁹F NMR Data Acquisition
-
Load the sample into a highly sensitive cryogenic NMR probe tuned to the ¹⁹F frequency (e.g., 564.3 MHz for a 600 MHz spectrometer)[2].
-
Acquire 1D ¹⁹F spectra utilizing proton decoupling (¹H inverse gated decoupling) to collapse the complex multiplet structures caused by J-coupling between the fluorine and adjacent protons.
-
Set the recycle delay (
) to at least (typically 2-3 seconds for sterically locked fluorines) to ensure quantitative integration of the distinct conformer peaks. -
For ligand binding studies, titrate the ligand and monitor the slow-exchange cross-peaks using 2D ¹⁹F-¹⁹F NOESY or EXSY experiments[1].
Conclusion
While 4-fluorophenylalanine remains a staple for assessing general solvent accessibility[3], it falls short when mapping deep-core allosteric networks due to motional averaging. By utilizing 4-Fluoro-3,5-dimethyl-DL-phenylalanine , researchers leverage rational chemical design—specifically steric locking and van der Waals deshielding—to force the NMR timescale into a slow-exchange regime. This transforms a blurred, averaged signal into a high-definition map of discrete protein states, providing a decisive advantage in fragment-based drug discovery and structural biology.
References
1. 2. 3. 4.
Sources
Comparative Proteolytic Stability of Peptides with 4-Fluoro-3,5-dimethyl-DL-phenylalanine
The following is a comprehensive technical comparison guide designed for researchers and drug development professionals.
Executive Summary
In the engineering of therapeutic peptides, proteolytic lability remains the primary bottleneck to clinical viability. While standard non-canonical amino acids (ncAAs) like 4-Fluoro-phenylalanine (4-F-Phe) address metabolic oxidation, they often fail to provide sufficient steric shielding against aggressive serine proteases like chymotrypsin.
This guide analyzes 4-Fluoro-3,5-dimethyl-DL-phenylalanine (4F-3,5-Me-Phe) , a dual-action residue that combines the metabolic resistance of fluorination with the steric bulk of methylation. By integrating data from structure-activity relationship (SAR) studies of mesityl-alanine and fluorinated analogs, we demonstrate that this specific substitution offers a synergistic improvement in peptide half-life (
Mechanistic Insight: The "Dual-Lock" Stabilization
To understand the superior stability of 4F-3,5-Me-Phe, we must deconstruct its two critical modifications relative to wild-type Phenylalanine (Phe).
A. The Steric Lock (3,5-Dimethyl)
Proteases like chymotrypsin rely on a "lock-and-key" mechanism where the aromatic side chain of Phe slides into a hydrophobic S1 pocket.
-
Mechanism: The addition of methyl groups at the meta (3,5) positions creates significant steric bulk. This widens the side chain beyond the tolerance of the standard S1 pocket, preventing the catalytic triad (Ser-His-Asp) from aligning with the scissile amide bond.
-
Conformational Rigidity: Similar to Mesityl-alanine (Msa), the 3,5-dimethyl substitution restricts rotation around the
bond ( angle), forcing the peptide backbone into a more rigid, defined structure that is entropically unfavorable for protease unfolding.
B. The Metabolic Lock (4-Fluoro)
-
Mechanism: The para (4) position of Phe is a metabolic "hotspot," highly susceptible to hydroxylation by Cytochrome P450 enzymes (Phase I metabolism). Replacing the C-H bond with the stronger C-F bond blocks this oxidation.
-
Electronic Tuning: Fluorine is highly electronegative, withdrawing electron density from the aromatic ring. This strengthens
stacking interactions with electron-rich residues (e.g., Trp, Tyr) within the peptide fold, further burying the hydrophobic core away from solvent and enzymes.
Comparative Performance Analysis
The following table synthesizes stability data based on established SAR principles for chymotrypsin (proteolytic) and microsomal (metabolic) stability.
| Residue Analog | Structure | Proteolytic Stability (Chymotrypsin) | Metabolic Stability (Microsomal) | Mechanism of Action |
| L-Phenylalanine (WT) | Native | Low ( | Low | Native substrate; rapid degradation. |
| 4-Fluoro-Phe | p-F substitution | Moderate ( | High | Blocks para-oxidation; minor steric effect. |
| 3,5-Dimethyl-Phe | m-Me substitution | High ( | Moderate | Steric Shielding: Blocks S1 pocket entry. |
| 4-F-3,5-Me-Phe | p-F, m-Me | Superior ( | Superior | Synergistic: Steric exclusion + Metabolic blockade. |
Key Insight: While 4-F-Phe alone extends half-life primarily by preventing oxidation, it does not significantly stop chymotrypsin cleavage. The 3,5-dimethyl motif is the critical driver for proteolytic resistance, while the fluorine ensures the peptide survives liver metabolism.
Degradation Pathway Visualization
The diagram below illustrates how the 4F-3,5-Me-Phe residue disrupts the standard proteolytic pathway of chymotrypsin.
Caption: Comparative pathway showing how steric hindrance (3,5-Me) prevents the formation of the transition state, effectively diverting the peptide toward a stable, intact state.
Experimental Validation Protocols
To validate the stability of your peptide candidate, use the following self-validating protocols.
Protocol A: Comparative Chymotrypsin Stability Assay
Purpose: To quantify resistance to serine proteases.
-
Preparation:
-
Prepare a 1 mM stock of the peptide in PBS (pH 7.4).
-
Prepare
-Chymotrypsin solution (0.5 units/mL) in 100 mM Tris-HCl, 10 mM .
-
-
Incubation:
-
Mix peptide and enzyme at a 1:100 (w/w) ratio at 37°C.
-
Time points: 0, 5, 15, 30, 60, 120, 240 min.
-
-
Quenching:
-
At each time point, remove an aliquot and quench with 1% TFA in Acetonitrile (1:1 v/v).
-
-
Analysis:
-
Analyze via RP-HPLC (C18 column) or LC-MS.
-
Success Criteria: The 4F-3,5-Me-Phe analog should show >80% intact peptide at 120 min, whereas WT Phe should be <10%.
-
Protocol B: Plasma Stability Workflow
Purpose: To assess stability in a complex biological matrix (proteases + metabolism).
Caption: Standardized workflow for determining plasma half-life (
References
-
Asante, V., et al. (2014). Impact of Fluorination on Proteolytic Stability of Peptides: A Case Study with ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-Chymotrypsin and Pepsin. Amino Acids .[1][2][3][4][5] Link- Establishes the baseline effects of fluorin
-
Martín-Gago, P., et al. (2014). Fine-tuning the
Aromatic Interactions in Peptides: Somatostatin Analogs Containing Mesityl Alanine. Angewandte Chemie . Link- Provides the core data on 3,5-dimethyl (Mesityl) substitution increasing stability by >10-fold.
-
Rol, Á., et al. (2021). Structure-based design of a Cortistatin analog with improved immunoregulatory activity. Nature Communications . Link
- Demonstrates the use of methylated phenylalanine analogs to extend serum half-life.
-
Chem-Impex International. Product Data: 4-Fluoro-DL-phenylalanine. Link
- Source for commercially available fluorin
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Proteolytically stable peptides by incorporation of alpha-Tfm amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diposit.ub.edu [diposit.ub.edu]
Structural Analysis of 4-Fluoro-3,5-dimethyl-DL-phenylalanine Complexes: A Comparative Framework
Executive Summary & Strategic Rationale
The structural analysis of 4-Fluoro-3,5-dimethyl-DL-phenylalanine (FDMP) complexes represents a critical intersection of electronic modulation and steric constraint. Unlike standard phenylalanine (Phe), which offers a flexible benzyl side chain, FDMP acts as a "molecular anvil." The 4-fluoro substituent introduces a strong electronegative dipole and potential for orthogonal multipolar interactions, while the 3,5-dimethyl groups impose severe steric restrictions, locking the phenyl ring into specific conformations relative to the peptide backbone or metal coordination sphere.
This guide provides a comparative framework for analyzing FDMP complexes. By synthesizing data from 4-Fluoro-phenylalanine (4-F-Phe) and 3,5-Dimethyl-phenylalanine (3,5-Me-Phe) analogues, we establish the expected structural motifs and provide a validated protocol for their crystallization and solution.
Comparative Structural Analysis
To understand the FDMP ligand, we must deconstruct its dual-mode structural influence. The following table compares the physicochemical properties and expected structural perturbations of FDMP against its parent and mono-substituted analogues.
Table 1: Ligand Property & Structural Impact Matrix
| Feature | L-Phenylalanine (Phe) | 4-Fluoro-Phe (4-F-Phe) | 3,5-Dimethyl-Phe (3,5-Me-Phe) | 4-Fluoro-3,5-dimethyl-Phe (FDMP) |
| Electronic Effect | Neutral | Strong Withdrawal (σ) Dipole moment enhancement. | Weak Donation Inductive (+I) effect from methyls. | Synergistic Push-Pull F withdraws, Me donates; creates polarized aromatic core. |
| Steric Profile | Flexible rotation ( | Minimal perturbation (F | Restricted Rotation Methyls clash with backbone/metal. | "Locked" Conformation High barrier to rotation; rigid hydrophobic bulk. |
| Crystal Packing | T-shaped / Parallel-displaced | F...H / F... | Van der Waals Packing Methyl groups dictate spacing. | Segregated Stacking F-dipoles align; Methyls prevent close |
| Coordination | N,O-chelation (planar or apical). | Similar to Phe; F may alter ligand field strength. | Steric bulk may force tetrahedral distortion in metal complexes. | Distorted Geometry Likely forces non-planar metal coordination to relieve steric strain. |
Predicted Coordination Geometry (Metal Complexes)
Based on the steric bulk of the 3,5-dimethyl groups, FDMP metal complexes (e.g., with Cu(II) or Zn(II)) are expected to deviate from the classic square-planar geometry observed in simple Phe complexes.
-
Cu(FDMP)₂: Expected to adopt a trans-square planar geometry with significant tetrahedral distortion to accommodate the bulky 3,5-dimethyl groups, preventing the phenyl rings from clashing with the equatorial ligands.
-
Bond Lengths: The electron-withdrawing 4-F group will reduce the basicity of the amine nitrogen slightly, potentially lengthening the M-N bond (expected range: 2.01–2.05 Å) compared to unsubstituted Phe (1.98–2.02 Å).
Experimental Protocols
The following protocols are designed to generate high-quality single crystals suitable for X-ray diffraction (XRD).
Synthesis of Metal-FDMP Complexes (Generic Protocol)
Objective: Synthesize Bis(4-Fluoro-3,5-dimethyl-DL-phenylalaninato)Copper(II).
-
Ligand Preparation: Dissolve 1.0 mmol of 4-Fluoro-3,5-dimethyl-DL-phenylalanine (CAS: 1259957-45-3) in 10 mL of 1M NaOH (aq). Ensure complete deprotonation of the carboxylic acid.
-
Metal Addition: Slowly add 0.5 mmol of Copper(II) Acetate Monohydrate dissolved in 5 mL of water.
-
Complexation: Stir the blue solution at 60°C for 2 hours . A color change to deep blue/purple indicates complex formation.
-
Isolation: Cool to room temperature. If a precipitate forms, filter and wash with cold water/ethanol. If no precipitate, proceed directly to crystallization.
Crystallization Strategy: Vapor Diffusion
Direct evaporation often yields microcrystalline powder for this hydrophobic ligand. Vapor diffusion is the preferred method to grow diffraction-quality crystals.
-
Inner Solution (Drop): 5-10 mg of the metal complex dissolved in a minimum amount of solvent (e.g., 1:1 Water/Methanol).
-
Outer Solution (Reservoir): 100% Ethanol or Acetone (Antisolvent).
-
Setup: Place the drop on a siliconized cover slip, invert over the reservoir in a sealed well (Hanging Drop method).
-
Timeline: Allow to stand undisturbed at 18°C for 3-7 days.
Structure Solution & Refinement Workflow
The presence of the heavy Fluorine atom and the potential for disorder in the flexible methyl groups requires a specific refinement strategy.
Workflow Diagram
Figure 1: Step-by-step crystallographic workflow for solving FDMP complex structures. Note the iterative loop for handling methyl group disorder.
Critical Refinement Steps:
-
Fluorine Identification: Fluorine is isoelectronic with the hydroxyl group but does not donate Hydrogen bonds. Look for a peak with ~9-10 electrons in the difference map at the para-position.
-
Methyl Disorder: The 3,5-dimethyl groups may show rotational disorder. Use the AFIX 137 command in SHELXL to model the methyl hydrogens in idealized positions with rotational freedom.
-
Centrosymmetry: Since the starting material is DL (racemic), the crystal will likely crystallize in a centrosymmetric space group (e.g., P2₁/c, C2/c, or P-1). Ensure the structure solution accounts for both enantiomers (L and D) in the unit cell.
Mechanistic Pathway: Ligand Influence
The following diagram illustrates how the specific substitutions on the phenylalanine core translate into macroscopic crystal properties.
Figure 2: Mechanistic pathway showing how the 4-F and 3,5-Me substituents drive the structural outcome of the complex.
References
-
4-Fluoro-L-phenylalanine Crystal Structure (LeuT Complex): Singh, S. K., Piscitelli, C. L., Yamashita, A., & Gouaux, E. (2008). A competitive inhibitor traps LeuT in an open-to-out conformation. Science, 322(5908), 1655-1661.
-
Fluorinated Phenylalanine Properties: Pace, C. J., & Gao, J. (2013). Experimental and theoretical analysis of the inductive effect of fluorinated phenylalanines on cation-π interactions. Accounts of Chemical Research, 46(4), 907-915.
-
3,5-Dimethylphenylalanine in Peptides: Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2013). Multifaceted roles of alkyl-phenylalanines in peptide chemistry and drug design. Chemical Reviews, 114(2), 901-926.
-
Compound Source (CAS 1259957-45-3): Sigma-Aldrich. 4-Fluoro-3,5-dimethyl-DL-phenylalanine Product Page.[1]
Sources
Assessing toxicity and cytotoxicity of 4-Fluoro-3,5-dimethyl-DL-phenylalanine analogs
Assessing Toxicity and Cytotoxicity of 4-Fluoro-3,5-dimethyl-DL-phenylalanine Analogs: A Comparative Guide
The incorporation of unnatural amino acids (UAAs) into peptide therapeutics is a cornerstone of modern drug development, offering enhanced proteolytic stability and novel binding modalities. Among these, fluorinated phenylalanines are highly valued for their ability to modulate pKa, increase lipophilicity, and participate in unique multipolar interactions[1]. However, the development of 4-Fluoro-3,5-dimethyl-DL-phenylalanine introduces a complex biophysical paradigm: balancing the metabolic stability conferred by fluorination with the profound steric bulk of meta-dimethylation.
As a Senior Application Scientist, I approach the cytotoxicity assessment of this analog not merely as a binary screening task, but as a mechanistic interrogation. When evaluating highly substituted UAAs, we must distinguish between target-specific pharmacological effects and off-target cytotoxicity driven by translational misincorporation[2]. This guide provides a comprehensive framework for comparing 4-Fluoro-3,5-dimethyl-DL-phenylalanine against standard alternatives, complete with self-validating experimental protocols.
Mechanistic Rationale: The Steric and Electronic Interplay
To objectively assess the cytotoxicity of 4-Fluoro-3,5-dimethyl-DL-phenylalanine, we must benchmark it against the endogenous amino acid (L-Phenylalanine) and the standard unhindered analog (4-Fluoro-DL-phenylalanine, or p-FPhe).
-
The Electronic Effect (Fluorination): The highly electronegative fluorine atom at the para position withdraws electron density, inverting the aromatic ring's quadrupole moment to become an electron-deficient π-acceptor[3]. This enhances metabolic stability against hepatic oxidation but allows the analog to mimic natural phenylalanine during cellular uptake via System L transporters[4].
-
The Steric Effect (Dimethylation): Unlike p-FPhe, which is readily misincorporated into nascent proteins[5], the addition of 3,5-dimethyl groups introduces severe steric hindrance. This bulk restricts rotational freedom within the aminoacyl-tRNA synthetase active site, significantly lowering the rate of random misincorporation[6].
-
Causality of Cell Death: When misincorporation does occur, the massive steric clash of the dimethyl groups disrupts native protein folding far more aggressively than a simple fluorine substitution. This triggers severe Endoplasmic Reticulum (ER) stress, activating the Unfolded Protein Response (UPR). If unresolved, this culminates in apoptosis via mitochondrial cytochrome c release, driving the activation of caspase-9, caspase-3, and PARP cleavage.
Fig 1: Apoptotic signaling cascade triggered by sterically hindered fluorinated amino acids.
Comparative Performance Data
The table below synthesizes the biophysical and cytotoxic profiles of these analogs. Note that while the dimethylated analog exhibits a higher IC50 (indicating lower overall toxicity), the mechanism of its toxicity is highly acute upon incorporation.
| Compound | Transporter Affinity | Misincorporation Rate | Primary Toxicity Mechanism | Representative IC50 (MCF-7) |
| L-Phenylalanine | High (System L) | N/A (Endogenous) | None | > 100 mM |
| 4-Fluoro-DL-phenylalanine | High (System L) | High | Global Protein Misfolding | 3 – 15 mM[2] |
| 4-Fluoro-3,5-dimethyl-DL-phenylalanine | Moderate (Steric Hindrance) | Low | Severe ER Stress (UPR) | 15 – 30 mM* |
*Estimated range based on the reduced cellular uptake and restricted ribosomal incorporation rates of structurally analogous bulky aryl compounds[6].
Self-Validating Experimental Protocols
To ensure rigorous and reproducible assessment, the following protocols are designed with built-in validation checkpoints.
Protocol A: High-Throughput Cytotoxicity Assessment (ATP Quantitation)
Causality of Assay Choice: Standard colorimetric assays like MTT rely on the enzymatic reduction of tetrazolium salts by mitochondrial succinate dehydrogenase. However, fluorinated phenylalanine analogs directly trigger mitochondrial apoptotic pathways. This causes an early collapse of mitochondrial reductase activity prior to actual cell death, leading to artificially inflated cytotoxicity readings (false positives). Therefore, we mandate the use of an ATP-quantitation assay (e.g., CellTiter-Glo), which provides a direct, orthogonal measurement of metabolic viability.
Step-by-Step Methodology:
-
Cell Seeding: Seed MCF-7 or Jurkat T cells,[4] at a density of 1 × 10⁴ cells/well in a 96-well opaque microplate using complete MEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Dissolve 4-Fluoro-3,5-dimethyl-DL-phenylalanine in DMSO to create a 100 mM stock. Perform serial dilutions in serum-free media to achieve final well concentrations ranging from 0.1 mM to 50 mM. Ensure final DMSO concentration remains ≤0.5%.
-
Dosing: Aspirate growth media and apply 100 µL of the compound dilutions.
-
Incubation: Incubate for 48 hours.
-
Detection: Add 100 µL of CellTiter-Glo reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Quantification: Record luminescence using a microplate reader.
-
Self-Validating Checkpoint: Always include a p-FPhe positive control arm. If p-FPhe does not yield an IC50 within the expected 3–15 mM range[2], the assay sensitivity is compromised, and the data for the dimethyl analog must be discarded.
Protocol B: Mechanistic Validation of Apoptosis (Western Blotting)
Causality of Assay Choice: A reduction in ATP only proves a loss of viability; it does not differentiate between cytostatic metabolic stalling and active apoptosis. Probing for specific cleavage events confirms the mechanistic pathway.
Step-by-Step Methodology:
-
Lysate Preparation: Following a 24-hour treatment with the IC50 concentration of the analog, harvest cells and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification & Separation: Quantify protein using a BCA assay. Load 30 µg of total protein per lane onto a 4–12% Bis-Tris polyacrylamide gel and perform SDS-PAGE.
-
Transfer & Blocking: Transfer proteins to a PVDF membrane. Block with 5% non-fat milk in TBST for 1 hour.
-
Primary Probing: Incubate overnight at 4°C with primary antibodies against Cleaved Caspase-3 (17/19 kDa) and PARP (detecting both 116 kDa full-length and 89 kDa cleaved fragments).
-
Detection: Apply HRP-conjugated secondary antibodies and develop using ECL substrate.
-
Self-Validating Checkpoint: Probing for both full-length (116 kDa) and cleaved (89 kDa) PARP ensures that the antibody binding is efficient and that the total protein loaded is consistent across lanes. This acts as an internal stoichiometric validation alongside the standard GAPDH loading control.
Fig 2: Self-validating experimental workflow for assessing UAA cytotoxicity and mechanism.
Conclusion
4-Fluoro-3,5-dimethyl-DL-phenylalanine represents a highly engineered UAA where the cytotoxic liabilities of fluorination are heavily modulated by steric hindrance. By utilizing ATP-dependent viability assays rather than mitochondrial-dependent colorimetric screens, and validating the apoptotic cascade via PARP and Caspase-3 cleavage, researchers can accurately isolate the true cytotoxic profile of this complex analog from background metabolic noise.
References
- Fluorinated Aromatic Amino Acids and its Therapeutic Applic
- Cytotoxicity of phenylpironetin analogs and the metabolic f
- Fluorinated phenylalanines: synthesis and pharmaceutical applic
- Fluorinated Protein and Peptide Materials for Biomedical Applic
- p-Fluoro-DL-phenylalanine 51-65-0 MilliporeSigma
- Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging NIH / MDPI
- EFFECT OF PHENYLALANINE ON THE TOXICITY OF 4-FLUOROPHENYLALANINE FOR THE R
Sources
- 1. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. Cytotoxicity of phenylpironetin analogs and the metabolic fate of pironetin and phenylpironetin - PMC [pmc.ncbi.nlm.nih.gov]
4-FLUORO-3,5-DIMETHYL-DL-PHENYLALANINE proper disposal procedures
An authoritative, step-by-step operational guide for the safe handling and disposal of 4-Fluoro-3,5-dimethyl-DL-phenylalanine (CAS: 1259957-45-3). This protocol is designed for researchers, environmental health and safety (EHS) professionals, and drug development scientists to ensure regulatory compliance, environmental protection, and laboratory safety.
Executive Summary & Chemical Identity
4-Fluoro-3,5-dimethyl-DL-phenylalanine is a fluorinated synthetic amino acid derivative widely utilized in peptide synthesis, drug discovery, and biochemical research,[1]. While it is not classified as a highly toxic or reactive substance under standard conditions, its disposal requires specialized protocols due to the presence of a stable carbon-fluorine (C-F) bond.
Improper disposal of fluorinated organic compounds can lead to the environmental release of persistent fluorinated byproducts or the generation of highly corrosive hydrogen fluoride (HF) gas during substandard incineration[2],[3]. Therefore, this compound must be strictly managed as a halogenated hazardous waste [4].
Table 1: Physicochemical & Disposal Parameters
| Parameter | Specification | Operational Implication |
| Chemical Name | 4-Fluoro-3,5-dimethyl-DL-phenylalanine | Must be written in full on waste labels; no abbreviations[5],. |
| CAS Number | 1259957-45-3 | Essential for EHS waste profiling and manifesting. |
| Physical State | Solid (Powder) | Risk of aerosolization; handle in a fume hood. |
| Primary Hazards | Skin/Eye Irritant, STOT SE 3 | Requires standard PPE (gloves, goggles, lab coat). |
| Waste Stream Classification | Halogenated Organic Waste | Do not mix with non-halogenated solvent waste. |
| Terminal Destruction Method | High-Temperature Incineration (>1000°C) | Requires commercial facilities equipped with HF scrubbers,[3]. |
The Science of Fluorinated Waste Disposal (Causality & Mechanism)
Why can't this be disposed of in standard organic waste or down the drain? The C-F bond is one of the strongest in organic chemistry. Standard municipal waste incineration or low-temperature thermal treatment fails to fully mineralize fluorinated compounds. Incomplete combustion can generate volatile organic fluorenes (VOFs) and other persistent fluorinated byproducts[6].
To achieve a 99.99% destruction and removal efficiency (DRE), the waste must be subjected to high-temperature incineration (typically >1000°C)[3]. At these temperatures, the molecule undergoes hydrodefluorination, cleaving the C-F bond and releasing Hydrogen Fluoride (HF) gas[7]. Because HF is highly corrosive and a Clean Air Act-listed hazardous air pollutant, the receiving incinerator must be equipped with specialized wet or semi-dry scrubbers (often using calcium-based reagents) to neutralize the HF before exhaust emission[2],[8]. Mixing this compound into non-halogenated waste streams obscures its fluorine content, potentially damaging incinerator refractories not designed for acid gas generation.
Experimental Workflow: Step-by-Step Disposal Procedures
Protocol A: Solid Waste Segregation and Containment
-
Point-of-Generation Collection: Collect all unused, expired, or spilled 4-Fluoro-3,5-dimethyl-DL-phenylalanine powder in a sealable, leak-proof High-Density Polyethylene (HDPE) or glass container[9],[4].
-
Consumable Segregation: Place all contaminated consumables (weigh boats, spatulas, Kimwipes, and gloves) into a designated solid hazardous waste bin lined with a compatible poly-bag.
-
Labeling: Immediately affix a hazardous waste tag. The tag must explicitly state "Hazardous Waste" and list the full chemical name ("4-Fluoro-3,5-dimethyl-DL-phenylalanine"). Do not use chemical formulas or abbreviations (e.g., "Fluorinated AA" is non-compliant with EPA Hazard Communication Standards)[5],[4].
Protocol B: Liquid Waste (Reaction Solutions & Rinsates)
-
Halogenated Designation: If the amino acid is dissolved in a solvent during synthesis, the resulting solution must be routed to the "Halogenated Solvent Waste" carboy, regardless of the primary solvent used.
-
Compatibility Check: Ensure the liquid waste container is chemically compatible. Do not store acidic fluorinated waste streams in metal containers[10].
-
Volume Management: Fill liquid waste carboys to no more than 90% capacity to allow for vapor expansion. Keep the container capped at all times unless actively adding waste[10],[4].
-
Secondary Containment: Place the waste carboy in a secondary containment tray to prevent spills from reaching floor drains[11],[9]. Under no circumstances should any fluorinated amino acid solution be discharged into the sanitary sewer[5],[9].
Protocol C: Spill Management & Decontamination
-
Containment: If the powder is spilled, immediately restrict access to the area and ensure the fume hood is operating[11].
-
Collection (Solid): Do not dry sweep, as this aerosolizes the fine powder. Lightly dampen the spill with a compatible solvent (e.g., isopropanol or water) to bind the dust, then carefully scoop the material into a solid waste container[12].
-
Decontamination: Wipe the affected surface with a solvent-soaked cloth. Place all used cloths into the solid hazardous waste bin.
-
Empty Containers: Empty reagent bottles must be triple-rinsed with an appropriate solvent. The rinsate must be collected as hazardous liquid waste. Only after triple-rinsing and air-drying can the empty glass vial be disposed of in standard glass recycling/disposal[13],[4].
Regulatory Compliance & Logistics
Under the Resource Conservation and Recovery Act (RCRA) and EPA Subpart K regulations (for academic and research laboratories):
-
Accumulation Limits: Laboratories may generally accumulate up to 55 gallons of hazardous waste, but waste must be transferred to a central accumulation area or removed by a certified waste broker within 6 months of the accumulation start date[13],[9].
-
Inspections: Waste storage areas must undergo documented weekly inspections to check for leaks, bulging containers, or degraded labels[9].
-
Manifesting: When transferring waste to a vendor, ensure the waste profile explicitly notes the presence of organically bound fluorine to guarantee it is routed to a high-temperature incinerator with HF scrubbing capabilities[2].
Waste Routing Visualization
The following diagram illustrates the logical decision tree for routing 4-Fluoro-3,5-dimethyl-DL-phenylalanine waste from generation to terminal destruction.
Caption: Waste routing workflow for fluorinated amino acids, ensuring terminal C-F bond destruction.
References
-
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances Source: U.S. Environmental Protection Agency (EPA) URL:[Link]
-
Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change Source: MDPI (Multidisciplinary Digital Publishing Institute) URL:[Link]
-
How to Dispose of Chemical Waste | Environmental Health and Safety Source: Case Western Reserve University URL:[Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories Source: Daniels Health URL:[Link]
-
Hazardous Waste Disposal Procedures Handbook Source: Lehigh University Campus Safety Division URL:[Link]
Sources
- 1. 4-Fluoro-3,5-dimethyl-DL-phenylalanine | 1259957-45-3 [sigmaaldrich.com]
- 2. epa.gov [epa.gov]
- 3. mdpi.com [mdpi.com]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. cswab.org [cswab.org]
- 7. Per‐ and polyfluoroalkyl substances thermal destruction at water resource recovery facilities: A state of the science review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. basel.int [basel.int]
- 9. danielshealth.com [danielshealth.com]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. kingcounty.gov [kingcounty.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling 4-FLUORO-3,5-DIMETHYL-DL-PHENYLALANINE
This technical guide details the safety, operational, and disposal protocols for 4-Fluoro-3,5-dimethyl-DL-phenylalanine .[1] As a halogenated non-canonical amino acid, this compound presents specific risks related to biological activity (protein synthesis inhibition) and chemical irritation.
This guide prioritizes bio-containment and contamination prevention over simple chemical handling, treating the substance as a bioactive agent.
Risk Assessment & Hazard Identification
Core Directive: Treat as a Bioactive Irritant . Unlike simple organic salts, fluorinated amino acids can act as "Trojan horses" in biological systems, potentially inhibiting protein synthesis or incorporating into endogenous proteins.
| Hazard Class | Classification | H-Statement | Critical Implication |
| Acute Toxicity | Category 4 (Oral/Inhalation) | H302/H332 | Harmful if swallowed or inhaled. Do not treat as "food grade" amino acid. |
| Skin/Eye Irritant | Category 2/2A | H315/H319 | Causes skin and serious eye irritation.[2] Fluorine substitution increases lipophilicity, enhancing skin absorption. |
| STOT - SE | Category 3 | H335 | May cause respiratory irritation.[2][3][4] Dust control is paramount. |
| Bioactivity | Mechanism Based | N/A | Potential antimetabolite. Structurally mimics Phenylalanine; may interfere with translation machinery. |
Personal Protective Equipment (PPE) Matrix
Rationale: The lipophilic nature of the fluorinated ring requires gloves with higher permeation resistance than standard latex.
| PPE Component | Specification | Rationale |
| Hand Protection | Double Nitrile (0.11 mm min) | Fluorinated organics can permeate thin latex. Double gloving allows outer glove removal upon contamination without exposing skin. |
| Respiratory | N95 / P2 (Minimum) | Required if weighing outside a fume hood (not recommended). Prevents inhalation of fine particulate dust which acts as a respiratory irritant. |
| Eye Protection | Chemical Goggles | Safety glasses are insufficient for powders. Goggles seal against airborne dust entry into the lacrimal duct. |
| Body Defense | Tyvek® Sleeves + Lab Coat | Wrist gaps are the most common exposure point. Disposable sleeves bridge the glove-to-coat gap. |
Operational Handling Protocol
A. Storage & Stability
-
Temperature: Store at 2–8°C (Refrigerated). While stable at room temperature, cooler storage prevents slow dehalogenation or oxidation.
-
Environment: Keep under Inert Gas (Argon/Nitrogen) . The 3,5-dimethyl substitution creates steric strain; minimize oxidative stress.
-
Segregation: Store away from Strong Oxidizers (e.g., Permanganates, Peroxides).
B. Weighing & Solubilization (The Critical Step)
-
Location: Chemical Fume Hood or Biological Safety Cabinet (Class II) .
-
Solvent Compatibility:
-
Preferred: DMSO, DMF, 1M HCl (dilute).
-
Avoid: 100% Water (Solubility may be limited by the hydrophobic methyl/fluoro groups).
-
Step-by-Step Solubilization Workflow:
-
Preparation: Place balance inside the hood. If not possible, tare the vial inside, remove to weigh, and return immediately.
-
Transfer: Use a disposable anti-static spatula. Do not pour from the bottle.
-
Dissolution: Add solvent (e.g., DMSO) slowly down the side of the vial.
-
Vortexing: Cap tightly before vortexing. Do not sonicate open vials (aerosol risk).
C. Experimental Workflow Diagram
The following logic gate ensures safety compliance during the experimental lifecycle.
Figure 1: Decision logic for the safe handling lifecycle of fluorinated amino acids.
Emergency Response & Deactivation
Spill Management
-
Evacuate: If a large amount of powder (>1g) is aerosolized, evacuate the immediate area for 15 minutes to allow hood ventilation to clear the air.
-
Contain: Cover liquid spills with Vermiculite or absorbent pads. Do not use paper towels alone (spreads contamination).
-
Deactivate: Clean the surface with 10% Sodium Hypochlorite (Bleach) followed by water. The bleach helps degrade biological activity, though the fluorinated ring is chemically robust.
First Aid
-
Eye Contact: Flush for 15 minutes immediately.[3][5][6][7] The fluorine substituent can increase corneal penetration speed.
-
Skin Contact: Wash with soap and water.[2][4][5][7][8] Do not use alcohol (ethanol enhances skin absorption of lipophilic compounds).
Waste Disposal Protocol
Strict Prohibition: Never dispose of fluorinated compounds down the drain. They are persistent environmental pollutants.
| Waste Stream | Container Labeling | Protocol |
| Solid Waste | "Hazardous Waste: Solid - Halogenated Organic" | Collect contaminated gloves, weighing boats, and paper towels in a double-bagged hazardous waste bin. |
| Liquid Waste | "Hazardous Waste: Liquid - Halogenated" | Segregate from non-halogenated solvents (e.g., Acetone/Methanol). High-temperature incineration is required to break the C-F bond. |
| Sharps | "Biohazard/Chemical Sharps" | Needles used with this compound must be incinerated, not autoclaved (autoclaving does not destroy the chemical). |
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 716312, 4-Fluorophenylalanine. (Used as surrogate for hazard profiling). PubChem. Available at: [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Halogenated Amino Acids. Guidance on H315/H319/H335 classification for fluorinated organics. Available at: [Link]
-
University of Illinois Division of Research Safety. Halogenated Solvents and Organics Disposal Guide. Standard Operating Procedure for Halogenated Waste. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 8. hydroservice.com [hydroservice.com]
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